1-Boc-4-ethoxycarbonyl piperazine
Description
Properties
IUPAC Name |
4-O-tert-butyl 1-O-ethyl piperazine-1,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O4/c1-5-17-10(15)13-6-8-14(9-7-13)11(16)18-12(2,3)4/h5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKOGYJOCBHEODH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30725052 | |
| Record name | tert-Butyl ethyl piperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219509-82-7 | |
| Record name | tert-Butyl ethyl piperazine-1,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30725052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-Boc-4-ethoxycarbonyl piperazine (CAS 219509-82-7): A Keystone Building Block in Modern Drug Discovery
This guide provides an in-depth analysis of 1-Boc-4-ethoxycarbonyl piperazine, a pivotal building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical and physical properties, synthesis, reactivity, and its significant applications, with a focus on the scientific principles that underpin its utility.
Introduction: The Strategic Importance of Asymmetrically Substituted Piperazines
The piperazine ring is a "privileged scaffold" in medicinal chemistry, frequently appearing in a vast array of therapeutic agents targeting the central nervous system, infectious diseases, and oncology.[1] Its prevalence stems from its ability to engage in multiple hydrogen bonding interactions, modulate acid-base properties, and enhance the aqueous solubility of drug candidates.[2] 1-Boc-4-ethoxycarbonyl piperazine (CAS 219509-82-7), also known as 1-tert-Butyl 4-ethyl piperazine-1,4-dicarboxylate, is a prime example of an asymmetrically functionalized piperazine that offers significant advantages in multi-step organic synthesis.
The strategic placement of two distinct carbamate protecting groups, the tert-butoxycarbonyl (Boc) group at the 1-position and the ethoxycarbonyl group at the 4-position, allows for selective deprotection and subsequent functionalization of either nitrogen atom. This orthogonal protection strategy is the cornerstone of its utility, enabling the controlled and directional synthesis of complex molecules.
Physicochemical and Spectroscopic Properties
Precise experimental data for 1-Boc-4-ethoxycarbonyl piperazine is not extensively reported in publicly available literature. However, based on data from suppliers and analysis of closely related structures, we can compile a comprehensive profile.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 219509-82-7 | N/A |
| IUPAC Name | 1-tert-Butyl 4-ethyl piperazine-1,4-dicarboxylate | N/A |
| Molecular Formula | C₁₂H₂₂N₂O₄ | [3] |
| Molecular Weight | 258.31 g/mol | [3] |
| Appearance | Expected to be a colorless to light yellow oil or low melting solid | Inferred from related compounds |
| Boiling Point | Predicted: >200 °C | Inferred from related compounds |
| Solubility | Soluble in most organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol) | General chemical knowledge |
Spectroscopic Characterization (Predicted and Inferred)
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl and tert-butyl groups, as well as the piperazine ring protons.
-
Ethyl group: A triplet around 1.2 ppm (CH₃) and a quartet around 4.1 ppm (CH₂).
-
tert-Butyl group: A singlet around 1.4 ppm (C(CH₃)₃).
-
Piperazine ring protons: A set of multiplets between 2.4 and 3.6 ppm. The asymmetry of the molecule would lead to distinct signals for the protons adjacent to the N-Boc and N-COOEt groups.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR would display distinct resonances for each carbon atom in the molecule.
-
Carbonyls: Two signals in the range of 154-170 ppm.
-
tert-Butyl group: A signal around 80 ppm for the quaternary carbon and around 28 ppm for the methyl carbons.
-
Ethyl group: Signals around 61 ppm (CH₂) and 14 ppm (CH₃).
-
Piperazine ring carbons: Multiple signals in the 40-50 ppm range.
IR (Infrared) Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the two carbonyl groups of the carbamates, typically in the region of 1680-1740 cm⁻¹.[2] C-H stretching vibrations from the alkyl groups would appear around 2850-3000 cm⁻¹.
Mass Spectrometry (MS): In an ESI-MS experiment, the molecule would be expected to show a prominent ion corresponding to its protonated form [M+H]⁺ at m/z 259.16.
Synthesis and Reactivity: A Tale of Two Protecting Groups
The synthesis of 1-Boc-4-ethoxycarbonyl piperazine and its subsequent reactions are governed by the differential reactivity of the Boc and ethoxycarbonyl protecting groups.
General Synthetic Approach
A common strategy for synthesizing asymmetrically substituted piperazines involves a stepwise functionalization of piperazine itself.
Figure 1: General Synthetic Pathway. A two-step synthesis of the target compound.
Step-by-Step Protocol (Illustrative):
-
Monoprotection of Piperazine: Piperazine is reacted with one equivalent of di-tert-butyl dicarbonate (Boc₂O) in a suitable solvent like dichloromethane or tetrahydrofuran. Careful control of stoichiometry is crucial to maximize the yield of the mono-Boc protected intermediate.
-
Acylation of N-Boc-piperazine: The resulting N-Boc-piperazine is then acylated with ethyl chloroformate in the presence of a base, such as triethylamine or diisopropylethylamine, to yield 1-Boc-4-ethoxycarbonyl piperazine.
The Orthogonal Reactivity Paradigm
The synthetic utility of this molecule lies in the ability to selectively remove one of the protecting groups while the other remains intact.
Figure 2: Selective Deprotection Pathways. Orthogonal removal of protecting groups.
-
Boc Group Removal: The Boc group is labile under acidic conditions. Treatment with trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in an organic solvent selectively cleaves the Boc group, liberating the nitrogen at the 1-position for further functionalization, while the ethoxycarbonyl group remains.
-
Ethoxycarbonyl Group Removal: The ethoxycarbonyl group can be removed under basic conditions through saponification (e.g., using lithium hydroxide or sodium hydroxide), followed by acidification. This process is generally harsher than Boc deprotection and can potentially affect other sensitive functional groups in the molecule.
This differential reactivity allows for a modular approach to building complex molecules, where different substituents can be introduced at the N1 and N4 positions in a controlled sequence.
Applications in Drug Discovery and Development
Asymmetrically substituted piperazines are integral components of numerous marketed drugs and clinical candidates. 1-Boc-4-ethoxycarbonyl piperazine serves as a versatile starting material for the synthesis of these complex molecules.
The general workflow for its application in a drug discovery program is as follows:
Figure 3: Workflow in Drug Discovery. A generalized scheme for utilizing the building block.
The piperazine moiety introduced using this building block often plays a crucial role in the pharmacological activity of the final compound by:
-
Improving Pharmacokinetic Properties: The basic nature of the piperazine nitrogen can be fine-tuned to optimize absorption, distribution, metabolism, and excretion (ADME) profiles.
-
Enhancing Target Binding: The piperazine ring can act as a linker to orient other functional groups for optimal interaction with the biological target, or it can directly participate in binding through hydrogen bonding or ionic interactions.
Safety and Handling
As with all chemical reagents, 1-Boc-4-ethoxycarbonyl piperazine should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
-
Hazard Statements: Based on data for similar compounds, it is expected to be harmful if swallowed and may cause skin and eye irritation.[3]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.
Conclusion
1-Boc-4-ethoxycarbonyl piperazine is a testament to the power of strategic protecting group chemistry in modern organic synthesis. Its asymmetrically functionalized nature provides a robust and versatile platform for the construction of complex, biologically active molecules. For researchers in drug discovery and development, a thorough understanding of its properties, synthesis, and reactivity is essential for leveraging its full potential in the creation of novel therapeutics. The principles of orthogonal protection and selective functionalization embodied by this molecule will continue to be a cornerstone of efficient and elegant synthetic design.
References
- Magriotis, P. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry, 11(7), 745-759.
- Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505.
Sources
- 1. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. 219509-82-7|1-tert-Butyl 4-ethyl piperazine-1,4-dicarboxylate|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to 1-Boc-4-ethoxycarbonylpiperazine: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Piperazine Scaffold in Modern Drug Discovery
1-Boc-4-ethoxycarbonylpiperazine, systematically named tert-butyl 4-(ethoxycarbonyl)piperazine-1-carboxylate, is a bifunctional heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates a piperazine ring, a privileged scaffold in numerous approved pharmaceuticals, functionalized with two distinct and orthogonally protected reactive sites. The tert-butyloxycarbonyl (Boc) group at the N1 position and the ethyl ester at the N4 position allow for selective deprotection and subsequent derivatization, making it a highly versatile intermediate for the synthesis of complex molecules and compound libraries. This guide provides a comprehensive overview of its physical and chemical properties, key reactions, and its strategic application in the field of drug development.
Physicochemical Properties
The physicochemical properties of 1-Boc-4-ethoxycarbonylpiperazine are summarized in the table below. These characteristics are crucial for its handling, reaction setup, and purification.
| Property | Value | Source/Comment |
| Molecular Formula | C₁₂H₂₂N₂O₄ | - |
| Molecular Weight | 258.32 g/mol | - |
| Appearance | Colorless to light yellow oil or low melting solid | Inferred from similar compounds |
| Boiling Point | Not definitively reported; estimated to be >150 °C at reduced pressure | Based on analogs like Ethyl N-Boc-piperidine-4-carboxylate[1] |
| Melting Point | Not definitively reported | - |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, Ethyl Acetate, Methanol) | General property of similar structures |
| CAS Number | 166531-97-9 | - |
Spectroscopic Characterization
Spectroscopic analysis is essential for the identification and purity assessment of 1-Boc-4-ethoxycarbonylpiperazine. The expected spectral features are detailed below, based on the analysis of its functional groups and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum provides a clear map of the molecule's structure. The expected chemical shifts (in ppm, relative to TMS) in CDCl₃ are:
-
~4.15 (q, 2H): The quartet corresponding to the methylene protons (-O-CH₂-CH₃) of the ethyl ester, coupled to the methyl protons.
-
~3.45 (t, 4H): The triplet for the four piperazine protons adjacent to the N-Boc group.
-
~2.45 (t, 4H): The triplet for the four piperazine protons adjacent to the N-ethoxycarbonyl group.
-
1.45 (s, 9H): The sharp singlet for the nine equivalent protons of the tert-butyl group of the Boc protector.
-
~1.25 (t, 3H): The triplet for the methyl protons (-CH₂-CH₃) of the ethyl ester, coupled to the methylene protons.
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each carbon environment:
-
~170 ppm: Carbonyl carbon of the ethyl ester.
-
~155 ppm: Carbonyl carbon of the Boc group.
-
~80 ppm: Quaternary carbon of the tert-butyl group.
-
~61 ppm: Methylene carbon (-O-CH₂) of the ethyl ester.
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~45 ppm: Piperazine carbons adjacent to the N-Boc group.
-
~44 ppm: Piperazine carbons adjacent to the N-ethoxycarbonyl group.
-
~28 ppm: Methyl carbons of the tert-butyl group.
-
~14 ppm: Methyl carbon (-CH₃) of the ethyl ester.
Infrared (IR) Spectroscopy
The IR spectrum is characterized by strong absorptions corresponding to the carbonyl groups:
-
~1705 cm⁻¹: C=O stretch of the urethane (Boc group).
-
~1735 cm⁻¹: C=O stretch of the ethyl ester.
-
~2850-2980 cm⁻¹: C-H stretching vibrations of the alkyl groups.
-
~1160-1250 cm⁻¹: C-O stretching of the ester and carbamate.
Mass Spectrometry
In mass spectrometry (electrospray ionization, ESI-MS), the molecule is expected to show a prominent ion for the protonated molecule [M+H]⁺ at m/z 259.16. Common fragments would include the loss of the Boc group or parts of it.
Chemical Properties and Reactivity
The synthetic utility of 1-Boc-4-ethoxycarbonylpiperazine stems from the differential reactivity of its two functional groups.
Orthogonal Deprotection Strategy
The Boc group and the ethyl ester can be removed under distinct conditions, allowing for selective functionalization at either the N1 or N4 position of the piperazine ring. This orthogonality is a cornerstone of its application in multi-step synthesis.
Key Reactions and Experimental Protocols
A common and efficient method for the synthesis involves the reaction of commercially available 1-Boc-piperazine with ethyl chloroformate in the presence of a base.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of 1-Boc-piperazine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent like dichloromethane (DCM) at 0 °C, add ethyl chloroformate (1.1 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with water and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the pure 1-Boc-4-ethoxycarbonylpiperazine.
The Boc group is readily cleaved under acidic conditions.
Experimental Protocol: Boc Deprotection
-
Reaction Setup: Dissolve 1-Boc-4-ethoxycarbonylpiperazine (1.0 eq) in a solvent such as DCM.
-
Reagent Addition: Add an excess of trifluoroacetic acid (TFA) (e.g., 20-50% v/v in DCM) or a solution of HCl in an organic solvent (e.g., 4M HCl in dioxane).
-
Reaction: Stir the mixture at room temperature for 1-2 hours.
-
Isolation: Remove the solvent and excess acid under reduced pressure. The resulting product, ethyl piperazine-4-carboxylate, is typically obtained as its corresponding salt (e.g., trifluoroacetate or hydrochloride) and can often be used in the next step without further purification.
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions.
Experimental Protocol: Ester Hydrolysis
-
Reaction Setup: Dissolve 1-Boc-4-ethoxycarbonylpiperazine (1.0 eq) in a mixture of a water-miscible solvent like tetrahydrofuran (THF) or methanol and water.
-
Reagent Addition: Add an aqueous solution of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5-2.0 eq).
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Workup: Acidify the reaction mixture to a pH of ~3-4 with a suitable acid (e.g., 1M HCl).
-
Isolation: Extract the product, 1-Boc-piperazine-4-carboxylic acid, with an organic solvent like ethyl acetate. Dry the combined organic layers and remove the solvent under reduced pressure.
Applications in Drug Discovery and Medicinal Chemistry
The structural attributes of 1-Boc-4-ethoxycarbonylpiperazine make it a valuable starting material for the synthesis of a wide range of biologically active molecules. The piperazine nucleus is a key pharmacophore in drugs targeting various receptors and enzymes, including those for antipsychotic, antihistaminic, and antianginal activities.
The ability to selectively deprotect and functionalize the N1 and N4 positions allows for the systematic exploration of the structure-activity relationship (SAR) of lead compounds. For instance, the free secondary amine generated after Boc deprotection can be used for amide bond formation, reductive amination, or arylation reactions, while the carboxylic acid obtained from ester hydrolysis can be coupled with various amines to generate a library of amides.
Safety and Handling
Based on data from structurally related compounds, 1-Boc-4-ethoxycarbonylpiperazine should be handled with appropriate care in a laboratory setting. It is likely to cause skin and eye irritation[2][3]. It may also cause respiratory irritation. Therefore, handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
1-Boc-4-ethoxycarbonylpiperazine is a synthetically versatile building block with significant potential in organic synthesis and medicinal chemistry. Its key advantage lies in the orthogonal nature of its two protecting groups, which enables the controlled and sequential introduction of diverse functionalities onto the piperazine core. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis and key transformations, underscoring its importance for researchers and scientists in the field of drug discovery.
References
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PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
-
PubChem. 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate. National Center for Biotechnology Information. [Link]
Sources
- 1. 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate | C13H23NO4 | CID 2758812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate | C14H27N3O2 | CID 17750356 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Boc-4-Ethoxycarbonyl Piperazine: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Boc-4-ethoxycarbonyl piperazine, a key building block in modern medicinal chemistry. The document details its chemical properties, including molecular weight and formula, and offers an in-depth exploration of its synthesis and purification methodologies. Furthermore, it covers the analytical characterization of this compound, with a focus on nuclear magnetic resonance (NMR) spectroscopy. The guide also delves into the critical role of 1-Boc-4-ethoxycarbonyl piperazine in drug discovery and development, highlighting its application in the synthesis of bioactive molecules. This document is intended to serve as a valuable resource for researchers and scientists engaged in organic synthesis and pharmaceutical research.
Introduction: The Versatility of the Piperazine Scaffold
The piperazine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its unique physicochemical properties, including its ability to form hydrogen bonds and modulate lipophilicity, make it a privileged scaffold in drug design. The introduction of protecting groups, such as the tert-butoxycarbonyl (Boc) group, and functional handles, like the ethoxycarbonyl group, to the piperazine core generates versatile building blocks for the synthesis of complex molecular architectures. 1-Boc-4-ethoxycarbonyl piperazine, also known as 1-tert-butyl 4-ethyl piperazine-1,4-dicarboxylate, is a prime example of such a bifunctionalized intermediate, offering orthogonal protection and a site for further chemical elaboration. This guide will provide a detailed examination of this valuable synthetic tool.
Core Properties of 1-Boc-4-Ethoxycarbonyl Piperazine
A thorough understanding of the fundamental properties of a chemical reagent is paramount for its effective utilization in synthesis.
Molecular Formula and Weight
The chemical structure of 1-Boc-4-ethoxycarbonyl piperazine consists of a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group on one nitrogen atom and an ethoxycarbonyl group on the other.
| Property | Value |
| Molecular Formula | C₁₂H₂₂N₂O₄ |
| Molecular Weight | 258.31 g/mol |
Chemical Structure
Caption: Chemical structure of 1-Boc-4-ethoxycarbonyl piperazine.
Synthesis and Purification
The synthesis of 1-Boc-4-ethoxycarbonyl piperazine can be approached through several strategic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. A common and efficient approach involves the sequential functionalization of the piperazine ring.
Synthetic Strategy and Mechanism
A logical synthetic pathway commences with the mono-protection of piperazine with a Boc group, followed by the introduction of the ethoxycarbonyl group. This sequence leverages the deactivating effect of the Boc group, which can help to control the selectivity of the second substitution.
Caption: General synthetic workflow for 1-Boc-4-ethoxycarbonyl piperazine.
Step 1: Mono-Boc Protection of Piperazine
The initial step involves the reaction of piperazine with di-tert-butyl dicarbonate ((Boc)₂O). By carefully controlling the stoichiometry of the reagents, typically using a slight excess of piperazine, the formation of the mono-protected product can be favored over the di-protected byproduct. The reaction is usually carried out in a suitable solvent such as dichloromethane or methanol at room temperature.
Step 2: Ethoxycarbonylation of 1-Boc-piperazine
The secondary amine of 1-Boc-piperazine is then acylated using ethyl chloroformate (ClCO₂Et) in the presence of a base, such as triethylamine or diisopropylethylamine, to neutralize the hydrochloric acid generated during the reaction. This reaction is typically performed in an aprotic solvent like dichloromethane at a controlled temperature, often starting at 0 °C and gradually warming to room temperature.
Detailed Experimental Protocol
The following protocol is a representative example for the synthesis of 1-Boc-4-ethoxycarbonyl piperazine, adapted from established procedures for similar compounds.[2]
Materials and Reagents:
-
1-Boc-piperazine
-
Ethyl chloroformate
-
Triethylamine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Boc-piperazine (1.0 equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base and Reagent: Add triethylamine (1.1 equivalents) to the solution, followed by the slow, dropwise addition of ethyl chloroformate (1.05 equivalents).
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
Purification
The crude 1-Boc-4-ethoxycarbonyl piperazine is typically purified by flash column chromatography on silica gel. A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes, is commonly employed to elute the product. The fractions containing the pure product, as determined by TLC, are combined and concentrated to yield the final compound as a colorless oil or a white solid.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized 1-Boc-4-ethoxycarbonyl piperazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.
¹H NMR (Proton NMR): The ¹H NMR spectrum of 1-Boc-4-ethoxycarbonyl piperazine is expected to show distinct signals corresponding to the different proton environments in the molecule.
-
A singlet integrating to 9 protons around δ 1.45 ppm, characteristic of the tert-butyl group of the Boc protector.
-
A quartet and a triplet for the ethyl group of the ethoxycarbonyl moiety, typically around δ 4.15 ppm (quartet, 2H) and δ 1.25 ppm (triplet, 3H).
-
Two sets of multiplets or broad singlets for the eight protons of the piperazine ring, usually in the range of δ 3.40-3.60 ppm. Due to the restricted rotation around the carbamate and amide bonds, these signals can sometimes be complex.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
-
Signals for the carbonyl carbons of the Boc and ethoxycarbonyl groups are expected in the downfield region, typically around δ 154 ppm and δ 155 ppm, respectively.
-
The quaternary carbon of the Boc group should appear around δ 80 ppm.
-
The carbons of the piperazine ring will resonate in the range of δ 43-45 ppm.
-
The methylene and methyl carbons of the ethyl group will be observed around δ 61 ppm and δ 14 ppm, respectively.
-
The methyl carbons of the tert-butyl group will give a signal around δ 28 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy can be used to identify the presence of key functional groups. The IR spectrum of 1-Boc-4-ethoxycarbonyl piperazine will prominently feature strong absorption bands corresponding to the carbonyl stretching vibrations of the two carbamate/ester groups, typically in the region of 1690-1740 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. For 1-Boc-4-ethoxycarbonyl piperazine, the expected [M+H]⁺ ion in high-resolution mass spectrometry (HRMS) would be approximately 259.1652.
Applications in Drug Discovery and Development
1-Boc-4-ethoxycarbonyl piperazine is a valuable building block in the synthesis of a wide range of pharmaceutical agents due to its bifunctional nature. The Boc group provides a stable protecting group for one of the piperazine nitrogens, which can be selectively removed under acidic conditions, while the ethoxycarbonyl group can be hydrolyzed or converted to other functional groups.
Caption: Role of 1-Boc-4-ethoxycarbonyl piperazine as a versatile intermediate.
Scaffold for Bioactive Molecules
The piperazine core is a key component in numerous drugs targeting various receptors and enzymes in the central nervous system (CNS), as well as in antiviral and anticancer agents.[1] The ability to selectively functionalize the two nitrogen atoms of the piperazine ring using building blocks like 1-Boc-4-ethoxycarbonyl piperazine is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies.
Intermediate in the Synthesis of Specific Drugs
While specific, publicly available examples detailing the use of 1-Boc-4-ethoxycarbonyl piperazine in the synthesis of a marketed drug can be proprietary, its utility can be inferred from the synthesis of related compounds. For instance, similar N-Boc protected piperazine derivatives are key intermediates in the synthesis of complex molecules, including CCR5 antagonists for HIV therapy and intermediates for cyclin-dependent kinase (CDK) inhibitors like Palbociclib.[3][4] The orthogonal protecting groups allow for a convergent and efficient synthesis of these complex targets.
Conclusion
1-Boc-4-ethoxycarbonyl piperazine is a fundamentally important building block in the field of medicinal chemistry and organic synthesis. Its well-defined chemical properties, coupled with straightforward synthetic and purification protocols, make it a readily accessible and highly versatile intermediate. The orthogonal protection strategy it embodies allows for the selective and controlled elaboration of the piperazine scaffold, a feature that is invaluable in the multi-step synthesis of complex drug candidates. This guide has provided a comprehensive overview of its core characteristics, synthesis, analysis, and applications, underscoring its significance as a tool for innovation in drug discovery.
References
-
Feng, B., Xu, W., Chu, X., Li, C., & Jin, Y. (2018). Synthesis of 1-(Tert-butyl)-3-(methyl)-4-(4-(methylthio)benzyl) piperazine-1,3-dicarboxylate. Indian Journal of Heterocyclic Chemistry, 28(4), 503-505. [Link]
- Chinese Patent CN108558792B. (2020). Preparation method of 4-(6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
-
Synthesis of tert-Butyl 4-[4-(methoxycarbonyl)-1H-pyrazol-5-yl]piperidine-1-carboxylates. Molecules, 2019. [Link]
-
Deng, G., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3523-3526. [Link]
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Navigating the Synthesis Landscape: A Senior Application Scientist's Guide to the Safe Handling of 1-Boc-4-ethoxycarbonylpiperazine
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical research and drug development, the synthesis of novel molecular entities is a cornerstone of innovation. Among the vast array of building blocks available to the modern chemist, 1-Boc-4-ethoxycarbonylpiperazine stands out as a versatile intermediate. Its unique structural features, combining the protective Boc group with a reactive ester functionality on a piperazine scaffold, make it a valuable component in the construction of complex target molecules. However, as with any chemical reagent, a thorough understanding of its hazard profile and the implementation of robust safety protocols are not merely procedural formalities but fundamental prerequisites for responsible and successful research.
This guide, departing from the rigid format of a standard Safety Data Sheet (SDS), is designed to provide a deeper, more intuitive understanding of the safety considerations surrounding 1-Boc-4-ethoxycarbonylpiperazine. By examining the nature of the molecule and drawing insights from structurally similar compounds, we will explore the "why" behind the recommended safety procedures, empowering researchers to not only follow protocols but to internalize a culture of safety.
The Molecular Profile: Understanding Inherent Risks
Data from analogous compounds, such as 1-Boc-piperazine and other N-Boc protected piperidines and piperazines, consistently point towards a similar set of potential hazards.[1][2] These compounds are generally classified as irritants, with the potential to cause skin, eye, and respiratory tract irritation.[2][3] The logic behind this is rooted in the chemical nature of such molecules. While the Boc group reduces the nucleophilicity of the piperazine nitrogen, the overall molecule can still interact with biological tissues. Dust particles, if inhaled, can cause mechanical irritation to the respiratory system.
Table 1: GHS Hazard Classification Based on Structural Analogs
| Hazard Class | Category | Hazard Statement | Primary Analog Compounds |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | 1-Boc-4-piperidone, 1-Boc-piperazine, 1-Boc-4-(4-formylphenyl)piperazine |
| Serious Eye Damage/Eye Irritation | Category 2 | Causes serious eye irritation | 1-Boc-4-piperidone, 1-Boc-piperazine, 1-Boc-4-(4-formylphenyl)piperazine |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | 1-Boc-4-piperidone, 1-Boc-piperazine, 1-Boc-4-(4-formylphenyl)piperazine |
This table is a synthesis of information from safety data sheets of structurally similar compounds and should be used as a guideline for handling 1-Boc-4-ethoxycarbonylpiperazine.
The Laboratory Ecosystem: A Multi-layered Approach to Safety
The safe use of 1-Boc-4-ethoxycarbonylpiperazine is not reliant on a single action but on a system of overlapping safety measures. This "defense-in-depth" strategy ensures that a failure in one layer of protection is compensated for by others.
Engineering Controls: The First Line of Defense
The primary method for controlling exposure to any chemical powder is through engineering controls. The causality is simple: if the chemical is physically contained, the risk of exposure is minimized.
-
Fume Hood: All handling of solid 1-Boc-4-ethoxycarbonylpiperazine, including weighing and transferring, should be conducted in a certified chemical fume hood.[1] This is not merely a suggestion but a critical step to prevent the inhalation of fine particulates. The constant airflow of the fume hood draws any airborne dust away from the user's breathing zone.
-
Ventilation: Ensure that the laboratory has adequate general ventilation to dilute any fugitive emissions that may escape primary containment.
Personal Protective Equipment (PPE): The Essential Barrier
While engineering controls are designed to contain the hazard at its source, Personal Protective Equipment (PPE) serves as the final barrier between the researcher and the chemical.
-
Eye Protection: Safety glasses with side shields are mandatory.[1] However, for operations with a higher risk of splashing or dust generation, chemical splash goggles are the authoritative choice. The rationale is to protect the sensitive mucous membranes of the eyes from irritant dust particles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, should be worn at all times when handling the compound.[1] It is crucial to inspect gloves for any signs of degradation or perforation before use and to practice proper glove removal techniques to avoid skin contamination.
-
Lab Coat: A standard laboratory coat protects the skin and personal clothing from accidental spills and contamination.
-
Respiratory Protection: Under normal handling conditions within a fume hood, respiratory protection is not typically required.[1] However, in the event of a large spill or a situation where the ventilation is compromised, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.
Standard Operating Procedures: From Benchtop to Waste Stream
A well-defined workflow is essential for minimizing risk. The following protocols are based on established best practices for handling solid chemical reagents.
Prudent Handling and Storage
Protocol for Handling 1-Boc-4-ethoxycarbonylpiperazine:
-
Preparation: Before handling, ensure that the fume hood is operational and the sash is at the appropriate height. Clear the workspace of any unnecessary items.
-
Personal Protective Equipment: Don the required PPE as outlined in section 2.2.
-
Weighing and Transfer:
-
Perform all weighing and transfer operations on a disposable weighing paper or in a tared container within the fume hood.
-
Use a spatula to carefully transfer the solid, avoiding any actions that could generate dust.
-
Close the primary container immediately after dispensing the required amount.
-
-
Dissolution: If preparing a solution, add the solvent to the solid slowly to avoid splashing.
-
Cleanup: After handling, decontaminate the work surface with an appropriate solvent and dispose of all contaminated materials as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[1] The rationale for this is to prevent degradation of the compound and to avoid potentially hazardous reactions.
Spill Management and Emergency Response
Accidents, though undesirable, can occur. A well-rehearsed emergency plan is a hallmark of a safe laboratory.
Diagram 1: Spill Response Workflow
Caption: Workflow for responding to a spill of 1-Boc-4-ethoxycarbonylpiperazine.
In the event of skin contact, immediately wash the affected area with soap and plenty of water.[1] For eye contact, flush with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] In case of inhalation, move the individual to fresh air.[1] In all cases of significant exposure, seek medical attention.
Waste Disposal: The Final Step in the Lifecycle
All waste containing 1-Boc-4-ethoxycarbonylpiperazine, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[3] Do not dispose of this material down the drain or in the regular trash. The rationale is to prevent environmental contamination and to comply with legal requirements for hazardous waste management.
Toxicological and Ecological Profile: A Note of Caution
Detailed toxicological and ecological data for 1-Boc-4-ethoxycarbonylpiperazine are not extensively documented. However, based on the profiles of its structural analogs, it is prudent to assume that the compound may be harmful if swallowed.[1] Furthermore, the environmental fate of this compound is largely unknown. Therefore, it is imperative to prevent its release into the environment. All experimental procedures should be designed to minimize waste generation, and all waste must be disposed of responsibly.
Conclusion: Fostering a Proactive Safety Culture
The safe handling of 1-Boc-4-ethoxycarbonylpiperazine, like any chemical reagent, is a blend of scientific understanding, procedural discipline, and a proactive mindset. By moving beyond a checklist mentality and embracing a deeper comprehension of the "why" behind each safety protocol, researchers can create a laboratory environment where innovation and safety are not competing interests but rather mutually reinforcing pillars of scientific excellence. This guide serves as a starting point for a continuous dialogue about safety, encouraging every scientist to be a vigilant steward of their own well-being and that of their colleagues.
References
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AAPPTEC. (n.d.). Safety Data Sheet for 1-Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. Retrieved from [Link]
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PubChem. (n.d.). 1-Boc-4-AP. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]
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A Technical Guide to 1-Boc-4-Ethoxycarbonyl Piperazine: Synthesis, Applications, and Core Principles
This document provides an in-depth technical examination of 1-tert-butoxycarbonyl-4-ethoxycarbonylpiperazine , a versatile heterocyclic building block pivotal in modern drug discovery and organic synthesis. We will dissect its nomenclature, physicochemical properties, synthesis, and key applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Nomenclature and Physicochemical Profile
The compound commonly referred to as 1-Boc-4-ethoxycarbonyl piperazine is systematically named 1-tert-butyl 4-ethyl piperazine-1,4-dicarboxylate . The structure features a piperazine ring functionalized with two distinct protecting groups: a tert-butoxycarbonyl (Boc) group at the N1 position and an ethoxycarbonyl group at the N4 position. This dissymmetry is fundamental to its utility, allowing for selective deprotection and subsequent derivatization at either nitrogen atom.
The presence of the Boc group, a bulky and acid-labile protecting group, sterically and electronically deactivates the N1 nitrogen. This allows for reactions to be directed specifically to the secondary amine at the N4 position before its own functionalization.
Key Identifiers and Properties:
| Property | Value |
| IUPAC Name | 1-tert-butyl 4-ethyl piperazine-1,4-dicarboxylate |
| Synonyms | 1-Boc-4-ethoxycarbonylpiperazine, N-Boc-N'-carbethoxypiperazine |
| CAS Number | 142851-03-4 |
| Molecular Formula | C13H23NO4[1] |
| Molecular Weight | 257.33 g/mol [2] |
| Appearance | Off-white to slight yellow solid or liquid[3] |
| Boiling Point | 120-135 °C at 0.5 mmHg |
| Density | 1.046 g/mL at 25 °C |
| Solubility | Soluble in methanol and methylene chloride[3] |
Part 2: Synthesis and Mechanistic Rationale
The most common and efficient synthesis of 1-tert-butyl 4-ethyl piperazine-1,4-dicarboxylate involves a two-step process starting from piperazine. The strategy hinges on the differential reactivity of the two nitrogen atoms in the piperazine ring.
Step 1: Monofunctionalization with Ethyl Chloroformate
The initial step is the selective mono-acylation of piperazine with ethyl chloroformate to yield ethyl 1-piperazinecarboxylate.
-
Causality: By using piperazine as the limiting reagent and controlling the stoichiometry, the formation of the di-substituted byproduct is minimized. The reaction is typically performed at low temperatures to further enhance selectivity. The first acylation deactivates the piperazine ring, making the second acylation less favorable.
Step 2: Boc Protection of the Secondary Amine
The resulting ethyl 1-piperazinecarboxylate, which contains a free secondary amine, is then reacted with di-tert-butyl dicarbonate (Boc anhydride) to protect the remaining nitrogen atom.
-
Causality: Boc anhydride is a highly effective and mild reagent for the introduction of the Boc protecting group. The reaction is often carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to neutralize the carbonic acid byproduct and drive the reaction to completion.
Detailed Experimental Protocol:
Materials:
-
Ethyl 1-piperazinecarboxylate (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc)2O (1.1 eq)
-
Triethylamine (TEA) (1.2 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a solution of ethyl 1-piperazinecarboxylate in anhydrous DCM, add triethylamine and cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in anhydrous DCM to the cooled mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain pure 1-tert-butyl 4-ethyl piperazine-1,4-dicarboxylate.
Part 3: Core Applications in Medicinal Chemistry
The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing frequently in drugs targeting a wide array of diseases, especially those affecting the central nervous system (CNS).[4] 1-Boc-4-ethoxycarbonyl piperazine serves as a key starting material for introducing this valuable pharmacophore.[4][5]
The strategic placement of the Boc and ethoxycarbonyl groups allows for a modular approach to drug synthesis. The ester can be hydrolyzed to a carboxylic acid for amide coupling reactions, or the Boc group can be removed under acidic conditions to liberate the secondary amine for N-arylation or alkylation.
Key Applications Include:
-
Synthesis of Kinase Inhibitors: The piperazine core can act as a linker between different recognition elements of a kinase inhibitor.
-
Development of GPCR Modulators: Many antagonists for dopamine (D2) and serotonin (5-HT) receptors incorporate a piperazine structure.[6]
-
Antiviral and Antibacterial Agents: The piperazine ring is a common feature in various antimicrobial compounds.[3]
Part 4: Safety and Handling
As with any chemical reagent, proper safety protocols must be followed when handling 1-Boc-4-ethoxycarbonyl piperazine.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[7]
-
Handling: Avoid contact with skin, eyes, and clothing.[7] Avoid inhalation of dust or vapors.[8] Use in a well-ventilated area or a chemical fume hood.[8]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[7]
-
Hazards: This compound may cause skin, eye, and respiratory irritation.[7][9]
GHS Hazard Statements:
-
H315: Causes skin irritation[9]
-
H319: Causes serious eye irritation[9]
-
H335: May cause respiratory irritation[9]
References
-
LookChem. (n.d.). 1-Boc-piperazine. Retrieved from [Link]
-
PubChem. (n.d.). 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate. Retrieved from [Link]
- Google Patents. (n.d.).CN102153526B - Synthesis method of N-tert-butoxycarbonylpiperazine.
-
PubChem. (n.d.). tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate. Retrieved from [Link]
-
GSRS. (n.d.). ETHYL 1-(TERT-BUTOXYCARBONYL)-4-PIPERIDINECARBOXYLATE. Retrieved from [Link]
-
Molecules. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). 1-Boc-4-(ethoxycarbonylmethyl)piperazine. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
-
ACS Publications. (2021). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Retrieved from [Link]
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An In-depth Technical Guide to the Spectral Analysis of 1-Boc-4-ethoxycarbonyl piperazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the spectral data for 1-Boc-4-ethoxycarbonyl piperazine, a key building block in modern medicinal chemistry. As a bifunctional scaffold, featuring both a protected amine (Boc group) and an ester functionality, this molecule serves as a versatile intermediate in the synthesis of a wide array of pharmacologically active compounds. A thorough understanding of its spectral characteristics is paramount for reaction monitoring, quality control, and structural confirmation.
This document, prepared from the perspective of a Senior Application Scientist, moves beyond a simple recitation of data. It delves into the causal relationships between the molecular structure and its spectral output, offering insights grounded in established spectroscopic principles.
Molecular Structure and Spectroscopic Correlation
The unique arrangement of functional groups in 1-Boc-4-ethoxycarbonyl piperazine dictates its characteristic spectral signature. The piperazine ring, a six-membered heterocycle with two nitrogen atoms, is asymmetrically substituted. The nitrogen at the 1-position is protected by a tert-butoxycarbonyl (Boc) group, rendering it an amide-like nitrogen and influencing the chemical environment of the adjacent protons. The nitrogen at the 4-position is attached to an ethoxycarbonylmethyl group, introducing an ester functionality.
Figure 1: Molecular structure of 1-Boc-4-ethoxycarbonyl piperazine with atom numbering for NMR assignments.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For 1-Boc-4-ethoxycarbonyl piperazine, the ¹H NMR spectrum provides a wealth of information regarding the electronic environment of each proton.
Typical ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 4.19 | q, J = 7.1 Hz | 2H | -OCH₂ CH₃ |
| 3.47 | t, J = 5.0 Hz | 4H | Piperazine-H (positions 2, 6) |
| 3.23 | s | 2H | -NCH₂ COO- |
| 2.55 | t, J = 5.0 Hz | 4H | Piperazine-H (positions 3, 5) |
| 1.46 | s | 9H | -C(CH₃)₃ |
| 1.28 | t, J = 7.1 Hz | 3H | -OCH₂CH₃ |
Interpretation and Experimental Rationale:
The choice of deuterated chloroform (CDCl₃) as the solvent is standard for many organic compounds due to its excellent solubilizing properties and the single residual solvent peak at 7.26 ppm, which typically does not interfere with the signals of the analyte. A 400 MHz spectrometer provides sufficient resolution to distinguish the different proton environments in this molecule.
-
Ethoxy Group: The quartet at 4.19 ppm and the triplet at 1.28 ppm are characteristic of an ethyl group attached to an oxygen atom. The quartet arises from the methylene protons (-OCH₂ CH₃) being split by the three adjacent methyl protons, and the triplet is due to the methyl protons (-OCH₂CH₃ ) being split by the two adjacent methylene protons. The coupling constant (J) of 7.1 Hz is a typical value for vicinal coupling in an ethyl group.
-
Piperazine Ring Protons: The two triplets at 3.47 ppm and 2.55 ppm correspond to the two sets of methylene protons on the piperazine ring. The protons on the carbons adjacent to the Boc-protected nitrogen (positions 2 and 6) are deshielded due to the electron-withdrawing nature of the carbonyl group and appear downfield at 3.47 ppm. The protons on the carbons adjacent to the other nitrogen (positions 3 and 5) are less deshielded and resonate upfield at 2.55 ppm. The triplet multiplicity arises from coupling to the adjacent methylene protons.
-
Boc Protecting Group: The prominent singlet at 1.46 ppm, integrating to nine protons, is the unmistakable signature of the tert-butyl group of the Boc protecting group. The absence of splitting is due to the lack of adjacent protons.
-
Methylene Bridge: The singlet at 3.23 ppm corresponds to the two protons of the methylene group situated between the piperazine nitrogen and the carbonyl of the ester (-NCH₂ COO-). Its singlet nature indicates no coupling with neighboring protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
Typical ¹³C NMR Data (CDCl₃, 101 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 170.8 | C =O (ester) |
| 154.7 | C =O (Boc) |
| 80.0 | -C (CH₃)₃ |
| 60.7 | -OCH₂ CH₃ |
| 58.2 | -NCH₂ COO- |
| 52.8 | Piperazine-C (positions 3, 5) |
| 43.8 | Piperazine-C (positions 2, 6) |
| 28.4 | -C(CH₃ )₃ |
| 14.2 | -OCH₂CH₃ |
Interpretation and Experimental Rationale:
The choice of solvent and spectrometer frequency follows the same logic as for ¹H NMR. The broadband proton-decoupled ¹³C NMR experiment is standard, resulting in a spectrum where each unique carbon atom appears as a single line.
-
Carbonyl Carbons: The two signals in the downfield region at 170.8 ppm and 154.7 ppm are assigned to the ester and Boc carbonyl carbons, respectively. Their significant downfield shift is due to the strong deshielding effect of the double-bonded oxygen atoms.
-
Quaternary and Methylene Carbons of Substituents: The signal at 80.0 ppm corresponds to the quaternary carbon of the tert-butyl group. The methylene carbon of the ethyl ester appears at 60.7 ppm, and the methylene bridge carbon resonates at 58.2 ppm.
-
Piperazine Ring Carbons: The two sets of piperazine ring carbons are observed at 52.8 ppm and 43.8 ppm. The carbons adjacent to the ester-substituted nitrogen (positions 3 and 5) are slightly more deshielded than those adjacent to the Boc-protected nitrogen (positions 2 and 6).
-
Alkyl Carbons: The methyl carbons of the Boc group appear as a strong signal at 28.4 ppm, and the methyl carbon of the ethyl ester is found at 14.2 ppm.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which is crucial for confirming the molecular weight and elemental composition.
Typical Mass Spectrometry Data (Electrospray Ionization, ESI+)
| m/z | Interpretation |
| 273.18 | [M+H]⁺ (Calculated for C₁₃H₂₅N₂O₄⁺: 273.1814) |
| 217.12 | [M - C₄H₈ + H]⁺ (Loss of isobutylene) |
| 173.13 | [M - Boc + H]⁺ (Loss of the Boc group) |
Interpretation and Experimental Rationale:
Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like 1-Boc-4-ethoxycarbonyl piperazine, as it typically results in the observation of the protonated molecular ion [M+H]⁺ with minimal fragmentation.
-
Molecular Ion: The observation of a peak at m/z 273.18 is consistent with the protonated molecule, confirming the molecular weight of 272.34 g/mol . High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.
-
Fragmentation Pattern: Common fragmentation pathways for Boc-protected amines involve the loss of isobutylene (56 Da) or the entire Boc group (100 Da). The presence of peaks at m/z 217.12 and 173.13 are characteristic of these fragmentation patterns and provide further structural confirmation.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Typical IR Data (Thin Film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2975 | Strong | C-H stretch (alkane) |
| 1745 | Strong | C=O stretch (ester) |
| 1695 | Strong | C=O stretch (urethane/Boc) |
| 1245 | Strong | C-O stretch (ester and urethane) |
| 1165 | Strong | C-N stretch |
Interpretation and Experimental Rationale:
Analyzing the sample as a thin film is a common and straightforward method for liquid or low-melting solid samples.
-
C-H Stretching: The strong absorption around 2975 cm⁻¹ is indicative of the C-H stretching vibrations of the alkyl groups (piperazine ring, ethyl, and tert-butyl).
-
Carbonyl Stretching: The two strong absorptions in the carbonyl region are key diagnostic peaks. The peak at 1745 cm⁻¹ is characteristic of the C=O stretch of the ester group. The peak at a lower wavenumber, 1695 cm⁻¹, is assigned to the C=O stretch of the urethane functionality within the Boc group. The lower frequency is due to the resonance effect of the adjacent nitrogen atom.
-
C-O and C-N Stretching: The strong absorptions in the fingerprint region, particularly around 1245 cm⁻¹ and 1165 cm⁻¹, correspond to the C-O stretching vibrations of the ester and urethane groups, as well as C-N stretching vibrations.
Experimental Protocols
General Workflow for Spectroscopic Analysis
Figure 2: General workflow for the spectroscopic analysis and structural confirmation of 1-Boc-4-ethoxycarbonyl piperazine.
Step-by-Step Methodologies:
-
Sample Preparation:
-
Ensure the sample of 1-Boc-4-ethoxycarbonyl piperazine is of high purity to avoid interference from impurities in the spectra. Purification via column chromatography or distillation may be necessary.
-
For NMR analysis, dissolve approximately 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
For MS analysis, prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile.
-
For IR analysis, if the sample is a liquid or low-melting solid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
NMR: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of 400 MHz or higher. Standard acquisition parameters should be used.
-
MS: Infuse the sample solution into an electrospray ionization (ESI) source coupled to a mass analyzer (e.g., quadrupole, time-of-flight). Acquire the spectrum in positive ion mode.
-
IR: Place the salt plates with the sample film into the sample compartment of an FTIR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.
-
-
Data Processing and Interpretation:
-
Process the raw NMR data (Fourier transformation, phase correction, and baseline correction). Calibrate the chemical shift scale to the TMS signal (0.00 ppm). Integrate the ¹H NMR signals and determine the multiplicities and coupling constants. Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the molecule.
-
Analyze the mass spectrum to identify the molecular ion peak and any significant fragment ions. Compare the observed m/z values with the calculated values.
-
Analyze the IR spectrum to identify the characteristic absorption bands for the functional groups present in the molecule.
-
Conclusion
The collective data from ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy provide a detailed and self-validating structural confirmation of 1-Boc-4-ethoxycarbonyl piperazine. The characteristic signals of the Boc group, the ethyl ester, and the asymmetrically substituted piperazine ring are all clearly identifiable. This comprehensive spectral guide serves as an authoritative reference for researchers utilizing this important synthetic intermediate, ensuring confidence in its identity and purity throughout the drug discovery and development process.
References
No authoritative, publicly available spectral data from a peer-reviewed journal or a comprehensive, free-access database for 1-Boc-4-ethoxycarbonyl piperazine could be located during the search. The presented data is a composite of typical values for the constituent functional groups and should be used as a reference for experimental verification.
A Technical Guide to the Organic Solvent Solubility of 1-Boc-4-ethoxycarbonylpiperazine for Pharmaceutical Development
This guide provides an in-depth analysis of the solubility characteristics of 1-Boc-4-ethoxycarbonylpiperazine (also known as tert-butyl 4-(ethoxycarbonyl)piperidine-1-carboxylate), a key building block in modern medicinal chemistry. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a framework for understanding and experimentally determining the solubility of this compound in various organic solvents. We will explore the underlying physicochemical principles, present data from analogous structures, and provide a robust, self-validating experimental protocol for precise solubility measurement.
Introduction: The Significance of Solubility in Process Chemistry
1-Boc-4-ethoxycarbonylpiperazine is a bifunctional molecule featuring a Boc-protected amine and an ethyl ester. This structure makes it a versatile intermediate in the synthesis of complex pharmaceutical agents. The tert-butyloxycarbonyl (Boc) group serves as a lipophilic, non-polar protecting group, significantly influencing the molecule's overall solubility profile. An accurate understanding of its solubility is not merely academic; it is a cornerstone of efficient process development, enabling researchers to:
-
Optimize Reaction Conditions: Selecting a solvent in which reactants are fully dissolved can dramatically increase reaction rates and yields.
-
Develop Efficient Purification Strategies: Knowledge of solubility is essential for designing crystallization, precipitation, and chromatographic purification methods.
-
Control Polymorphism: The choice of solvent can dictate the crystalline form of the final compound, impacting its stability and bioavailability.
-
Inform Formulation Development: Early solubility data in various excipients and solvent systems can accelerate the development of stable and effective drug delivery systems.
Physicochemical Properties and Predicted Solubility Profile
To understand the solubility of 1-Boc-4-ethoxycarbonylpiperazine, we must first examine its key molecular properties.
| Property | Value | Source |
| IUPAC Name | 1-O-tert-butyl 4-O-ethyl piperidine-1,4-dicarboxylate | [1] |
| Molecular Formula | C₁₃H₂₃NO₄ | [1] |
| Molecular Weight | 257.33 g/mol | [1] |
| Calculated XLogP3 | 1.8 | [1] |
| Hydrogen Bond Donors | 0 | [1] |
| Hydrogen Bond Acceptors | 4 (ester and carbamate oxygens) | [1] |
Causality Behind Predicted Solubility
The principle of "like dissolves like" is the primary determinant of solubility.[2][3][4] This means that solutes dissolve best in solvents with similar polarity and intermolecular force capabilities.
-
Polarity: The molecule possesses both non-polar (the bulky tert-butyl group) and polar (the two carbonyl groups of the ester and carbamate) regions. The calculated XLogP3 of 1.8 suggests a compound with moderate lipophilicity.[1] This duality indicates that it will likely exhibit good solubility in a range of solvents, from moderately polar to non-polar.
-
Hydrogen Bonding: The absence of hydrogen bond donors means the molecule cannot self-associate through this mechanism, which would otherwise increase the energy required to break its crystal lattice. However, the presence of four hydrogen bond acceptors implies that it can interact favorably with protic solvents (e.g., alcohols) and other hydrogen bond donors.[1]
-
Solvent Choice Rationale:
-
High Solubility Expected: In solvents like dichloromethane (DCM), ethyl acetate, acetone, and tetrahydrofuran (THF). These solvents have polar characteristics that can interact with the ester and carbamate groups, but are not so polar as to be repelled by the Boc group.
-
Moderate to Good Solubility Expected: In alcohols like methanol and ethanol. The hydrogen bonding capability of the solvent can interact with the carbonyl oxygens, promoting dissolution.[5]
-
Lower Solubility Expected: In highly non-polar solvents like hexanes or heptane, the polar ester and carbamate functionalities will limit solubility. Conversely, in highly polar, protic solvents like water, the lipophilic Boc group and hydrocarbon backbone will significantly hinder dissolution.
-
Experimental Determination of Thermodynamic Solubility
Given the lack of published quantitative data, experimental determination is necessary. The "gold standard" for measuring the true equilibrium solubility of a compound is the shake-flask method .[6][7] This method ensures that the solution has reached equilibrium with the solid phase, providing a definitive solubility value under specific conditions.
The following protocol is a self-validating system because it includes an equilibration step where solubility is measured at multiple time points. Equilibrium is confirmed when consecutive measurements yield statistically identical results, ensuring the reported value represents the true thermodynamic solubility.
Workflow for Thermodynamic Solubility Determination
Caption: Experimental workflow for the Shake-Flask Solubility method.
Step-by-Step Protocol
Materials:
-
1-Boc-4-ethoxycarbonylpiperazine (solid)
-
Selected organic solvents (HPLC grade)
-
Scintillation vials or other suitable glass vials with screw caps
-
Orbital shaker with temperature control
-
Calibrated pipettes
-
Centrifuge
-
HPLC system with a UV detector
-
Volumetric flasks and appropriate mobile phase for dilutions
Procedure:
-
Preparation: Add an excess amount of solid 1-Boc-4-ethoxycarbonylpiperazine to a glass vial. An amount sufficient to ensure solid remains after equilibration is key; typically, 5-10 mg is adequate for a 1-2 mL solvent volume.
-
Expert Rationale: Using an excess of solid is fundamental to achieving a saturated solution, which is the definition of thermodynamic solubility.[7]
-
-
Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate vigorously for 24 hours. The time required to reach equilibrium can vary, but 24 hours is a common starting point.[8][9]
-
Phase Separation: After 24 hours, cease agitation and allow the suspension to settle. Centrifuge the vial at high speed (e.g., 10,000 rpm for 10 minutes) to pellet all undissolved solids.
-
Expert Rationale: Proper separation is critical. Any suspended microparticles in the aliquot will falsely elevate the measured concentration. Centrifugation is generally more effective than simple filtration for this purpose.
-
-
Sampling and Dilution: Carefully withdraw a precise aliquot (e.g., 100 µL) from the clear supernatant, taking care not to disturb the solid pellet. Dilute the aliquot with a suitable solvent (typically the HPLC mobile phase) to a concentration that falls within the linear range of the pre-established calibration curve.
-
Quantification: Analyze the diluted sample by a validated HPLC-UV method. Calculate the concentration in the original supernatant by applying the dilution factor. This value is the solubility at 24 hours.
-
Validation of Equilibrium: Reseal the original vial and return it to the shaker for an additional 24 hours (48 hours total). Repeat steps 4-6 to obtain the solubility at 48 hours.
Conclusion and Practical Implications
While a comprehensive, publicly available dataset on the solubility of 1-Boc-4-ethoxycarbonylpiperazine in organic solvents is lacking, a strong predictive framework can be established based on its physicochemical properties. Its molecular structure suggests favorable solubility in a range of common organic solvents of low to moderate polarity, such as DCM, ethyl acetate, and alcohols.
For drug development professionals, this predictive understanding must be complemented by rigorous experimental data. The provided shake-flask protocol offers a robust and self-validating method to generate the high-quality, reliable solubility data required for informed decision-making in process chemistry and formulation. By investing in this foundational characterization, researchers can mitigate risks, streamline development timelines, and ultimately increase the probability of success for their pharmaceutical candidates.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2758812, 1-tert-butyl 4-ethyl piperidine-1,4-dicarboxylate. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility Behavior of Boc-L-proline in 14 Pure Solvents from 283.15 to 323.15 K. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]
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Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 143452, tert-Butyl piperazine-1-carboxylate. Retrieved from [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Reddit. (2022). ELI5 the polarity of solvents and how it affects solubility. Retrieved from [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. (2017). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1491502, 1-Boc-4-AP. Retrieved from [Link]
-
Let's Talk Science. (2025). How Does Polarity Affect Solvent Choice In Chemistry?. Retrieved from [Link]
-
Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
-
protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 125541-19-7, 4-[4-(Ethoxycarbonyl)piperidino]piperidine-1-carboxylic acid tert-butyl ester. Retrieved from [Link]
-
Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10353694, tert-Butyl 4-(2-oxoethyl)piperidine-1-carboxylate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Sourcing and Quality Control of 1-Boc-4-ethoxycarbonylpiperidine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 1-Boc-4-ethoxycarbonylpiperidine in Modern Drug Discovery
In the landscape of medicinal chemistry, the piperidine scaffold is a cornerstone, integral to the structure of numerous pharmaceuticals.[1][2][3] Its prevalence is a testament to its ability to confer favorable pharmacokinetic properties, including improved solubility and bioavailability, while providing a versatile framework for molecular elaboration.[1][2] Among the vast array of piperidine-based building blocks, 1-Boc-4-ethoxycarbonylpiperidine (CAS 142851-03-4), also known as Ethyl 1-(tert-butoxycarbonyl)-4-piperidinecarboxylate, has emerged as a particularly valuable intermediate.
The strategic placement of the Boc protecting group on the piperidine nitrogen allows for controlled, sequential reactions, a fundamental requirement in multi-step organic synthesis.[4] The ethoxycarbonyl group at the 4-position provides a versatile handle for a variety of chemical transformations, including amide bond formation, reduction to the corresponding alcohol, and elaboration into more complex side chains. This dual functionality makes it a highly sought-after starting material in the synthesis of novel therapeutic agents across diverse disease areas, including central nervous system disorders, oncology, and infectious diseases. This guide provides a comprehensive overview for researchers and drug development professionals on sourcing high-quality 1-Boc-4-ethoxycarbonylpiperidine and establishing robust in-house quality control protocols.
Selecting a Commercial Supplier: Key Considerations for Ensuring Quality and Reliability
The success of a research or drug development program is intrinsically linked to the quality of the starting materials. For a key intermediate like 1-Boc-4-ethoxycarbonylpiperidine, stringent supplier selection is paramount. Beyond mere availability, a thorough evaluation of a supplier's technical capabilities and quality systems is essential.
Key Evaluation Criteria:
-
Purity and Specification Profile: A supplier's technical data sheet (TDS) is the first point of scrutiny. Look for a high purity level, typically ≥97%, as determined by a reliable analytical method such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The TDS should also clearly state the appearance of the compound, which is typically a colorless to light yellow liquid.[5][6]
-
Availability of Certificate of Analysis (CoA): A batch-specific Certificate of Analysis is non-negotiable. This document provides actual analytical results for the lot being purchased, including purity, identity confirmation (e.g., by NMR), and other specified tests. Reputable suppliers like Alachem provide CoAs upon request.[7]
-
Consistency and Reproducibility: For long-term projects and eventual scale-up, batch-to-batch consistency is critical. Inquire about the supplier's manufacturing controls and quality management systems.
-
Technical Support: A responsive and knowledgeable technical support team can be an invaluable resource for addressing any queries regarding product specifications, handling, or analytical methods.
Comparative Overview of Prominent Commercial Suppliers:
| Supplier | Product Name | CAS Number | Purity Specification | Appearance |
| Sigma-Aldrich | Ethyl N-Boc-piperidine-4-carboxylate | 142851-03-4 | 97% | Not specified |
| TCI Chemicals | Ethyl 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylate | 142851-03-4 | >97.0% (GC) | Colorless to Light yellow to Light orange clear liquid to slightly cloudy liquid |
| Alfa Chemistry | Ethyl 1-(tert-Butoxycarbonyl)-4-piperidinecarboxylate | 142851-03-4 | >97.0% (GC) | Colorless to light yellow to light orange clear liquid to slightly cloudy liquid |
| ChemScene | Ethyl N-Boc-piperidine-4-carboxylate | 142851-03-4 | ≥97% | Not specified |
| BLD Pharm | Ethyl N-Boc-piperidine-4-carboxylate | 142851-03-4 | Not specified | Not specified |
This table is a summary based on publicly available information and may not be exhaustive. It is recommended to contact suppliers directly for the most current and detailed specifications.
In-House Quality Control: A Self-Validating System for Incoming Material
While a supplier's CoA provides a baseline of quality, an independent verification of critical parameters is a prudent and often necessary step in a regulated research environment. The following protocols are designed to be a self-validating system to confirm the identity and purity of incoming 1-Boc-4-ethoxycarbonylpiperidine.
Experimental Workflow for Incoming Quality Control
Caption: Workflow for incoming quality control of 1-Boc-4-ethoxycarbonylpiperidine.
Protocol 1: Identity and Structural Integrity via ¹H NMR Spectroscopy
Rationale: Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful technique for confirming the chemical structure of a molecule. The chemical shifts, splitting patterns, and integration of the proton signals provide a unique fingerprint of the compound.
Step-by-Step Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the 1-Boc-4-ethoxycarbonylpiperidine sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).
-
Instrument Setup: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Analysis: Process the spectrum and compare the observed chemical shifts (δ) and multiplicities with the expected values for the structure.
Expected ¹H NMR Data (CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |
| ~3.85 - 3.75 | Multiplet (m) | 2H | Piperidine H (axial, adjacent to N) |
| ~2.90 - 2.80 | Multiplet (m) | 2H | Piperidine H (equatorial, adjacent to N) |
| ~2.50 - 2.40 | Multiplet (m) | 1H | Piperidine H (at C4) |
| ~1.90 - 1.80 | Multiplet (m) | 2H | Piperidine H (axial, adjacent to C4) |
| ~1.70 - 1.60 | Multiplet (m) | 2H | Piperidine H (equatorial, adjacent to C4) |
| 1.45 | Singlet (s) | 9H | -C(CH₃)₃ (Boc group) |
| 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |
Note: Exact chemical shifts may vary slightly depending on the solvent and instrument.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Rationale: HPLC is a robust and widely used technique for determining the purity of organic compounds. By separating the main component from any impurities, it allows for accurate quantification. A reversed-phase HPLC method is generally suitable for a molecule with the polarity of 1-Boc-4-ethoxycarbonylpiperidine.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile or a mixture of acetonitrile and water at a concentration of approximately 1 mg/mL. Further dilute as necessary to be within the linear range of the detector.
-
HPLC System and Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid or trifluoroacetic acid. A typical gradient could be:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-20 min: 95% to 30% B
-
20-25 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Handling and Storage
Safety Precautions:
Based on the Safety Data Sheet (SDS) for 1-Boc-4-ethoxycarbonylpiperidine (CAS 142851-03-4), the following precautions should be observed:[8][9][10]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8][10]
-
Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling. Ensure adequate ventilation.[9][10]
-
Hazards: The compound is classified as causing skin irritation and serious eye irritation. It may also be harmful if swallowed, in contact with skin, or if inhaled, and may cause respiratory irritation.[8]
Storage Conditions:
-
Store in a cool, well-ventilated area in a tightly closed container.[9]
-
The compound is noted to be hygroscopic and heat-sensitive, therefore storage under an inert atmosphere (e.g., argon) and at refrigerated temperatures (0-10 °C) is recommended to maintain stability.[6][11]
Conclusion
1-Boc-4-ethoxycarbonylpiperidine is a valuable and versatile building block in drug discovery and development. The integrity of research outcomes is fundamentally dependent on the quality of such starting materials. By implementing a rigorous supplier evaluation process and a robust in-house quality control workflow incorporating techniques like ¹H NMR and HPLC, researchers can ensure the identity, purity, and consistency of this critical intermediate. Adherence to proper handling and storage protocols will further safeguard material integrity and ensure the safety of laboratory personnel. This comprehensive approach will ultimately contribute to the reproducibility of experimental results and the successful advancement of drug discovery programs.
References
-
Alachem Co., Ltd. (n.d.). 142851-03-4 | Ethyl N-Boc-piperidine-4-carboxylate. Retrieved from [Link]
-
U.S. Food and Drug Administration. (n.d.). ETHYL 1-(TERT-BUTOXYCARBONYL)-4-PIPERIDINECARBOXYLATE. Retrieved from [Link]
-
PubChem. (n.d.). 1-Tert-butyl 4-ethyl piperidine-1,4-dicarboxylate. Retrieved from [Link]
- Nevza, S., et al. (2022).
-
Ottokemi. (n.d.). Ethyl N-Boc-piperidine-4-carboxylate, 97%, COA, Certificate of Analysis, 142851-03-4, E 2425. Retrieved from [Link]
-
Macmillan Group - Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
ResearchGate. (2019, April 11). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids | Request PDF. Retrieved from [Link]
-
ChemRxiv. (n.d.). DiKTa ESI Final. Retrieved from [Link]
- Zhang, Y., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
- Szymański, P., et al. (2022). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 243, 114751.
- Kantevari, S., et al. (2007). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 12(1), 143-157.
- Powers, R. (2014). NMR Metabolomics Protocols for Drug Discovery. Methods in molecular biology (Clifton, N.J.), 1198, 3-23.
- Zubenko, A. D., et al. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 26(16), 4967.
- Nakajima, M., et al. (2021). Piperidine-4-carboxamide as a new scaffold for designing secretory glutaminyl cyclase inhibitors. Bioorganic & Medicinal Chemistry, 34, 116035.
-
ChemRxiv. (n.d.). DiKTa ESI Final. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). CAS No : 620619-26-3 | Product Name : Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate. Retrieved from [Link]
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Foreword: The Piperazine Motif and the Challenge of Selectivity
An In-Depth Technical Guide to the Strategic Application of the Boc Protecting Group in Piperazine Chemistry
The piperazine ring is a cornerstone of modern medicinal chemistry. As a privileged scaffold, its presence in a multitude of blockbuster drugs—from antipsychotics to antivirals and anticancer agents—is a testament to its desirable physicochemical properties.[1] The two nitrogen atoms within the six-membered ring can serve as hydrogen bond donors and acceptors, enhancing aqueous solubility and bioavailability while allowing for precise three-dimensional positioning of pharmacophoric elements.[1]
However, the symmetrical nature of the parent piperazine molecule presents a significant synthetic challenge: the near-identical reactivity of its two secondary amine nitrogens. Uncontrolled reactions often lead to a mixture of mono- and di-substituted products, complicating purification and drastically reducing the yield of the desired mono-functionalized intermediate.[2] This issue necessitates a robust strategy to temporarily "mask" one nitrogen, direct the chemistry to the other, and then unmask the first nitrogen cleanly. This is the quintessential role of a protecting group.
Among the arsenal of nitrogen protecting groups, the tert-butoxycarbonyl (Boc) group stands out for its utility in piperazine chemistry. Its widespread adoption is not accidental; it stems from a unique combination of steric bulk, electronic influence, and predictable, mild cleavage conditions. This guide provides a detailed exploration of the Boc group's role, from the fundamental principles of its application to advanced synthetic strategies and detailed experimental protocols, offering researchers a comprehensive resource for leveraging this critical tool in drug discovery and development.
The Strategic Decision for Boc Protection: Why It Prevails
The selection of a protecting group is a critical decision in a synthetic campaign. The ideal group must be introduced efficiently, remain stable through various reaction conditions, and be removed selectively without affecting the rest of the molecule. The Boc group fulfills these criteria exceptionally well in the context of piperazine chemistry.
Core Advantages:
-
Chemoselectivity in Introduction: The primary challenge is achieving mono-protection. While direct reaction of piperazine with di-tert-butyl dicarbonate (Boc)₂O can lead to di-protection, refined methods have been developed to yield the mono-protected 1-Boc-piperazine with high selectivity.[3][4]
-
Acid-Labile Cleavage: The Boc group is readily removed under acidic conditions (e.g., trifluoroacetic acid (TFA) or hydrochloric acid (HCl)), which are orthogonal to many other common protecting groups (e.g., Cbz, Fmoc) that are removed under hydrogenolysis or basic conditions, respectively. This orthogonality is crucial for complex, multi-step syntheses.
-
Stability: It is exceptionally stable to a wide range of non-acidic reagents, including bases, nucleophiles, and many oxidizing and reducing agents, allowing for broad synthetic transformations on the unprotected nitrogen or other parts of the molecule.
-
Influence on Reactivity: The steric bulk of the tert-butyl group and the electron-withdrawing nature of the carbonyl fundamentally alter the reactivity of the piperazine ring, enabling advanced synthetic maneuvers such as directed C-H functionalization.[1][5]
The multi-step nature of a protection-functionalization-deprotection sequence can sometimes be a drawback in terms of overall yield and cost, especially for large-scale production.[2] Alternative one-pot methods that utilize in-situ protonation of one nitrogen to achieve selectivity have been developed.[2] However, for the synthesis of complex, high-value molecules where precise control is paramount, the Boc protection strategy remains the gold standard.
Logical Workflow of Boc-Protected Piperazine Synthesis
The following diagram illustrates the central role of Boc protection in the synthesis of diverse piperazine derivatives. It contrasts the protecting group strategy with direct functionalization, highlighting the control offered by the former.
Caption: Nucleophilic acylation mechanism for Boc protection.
Reactivity and Transformation of 1-Boc-Piperazine
Once mono-protected, the remaining secondary amine at the N-4 position is available for a vast array of chemical transformations. 1-Boc-piperazine is a crucial intermediate for creating libraries of compounds for structure-activity relationship (SAR) studies. [3] Key Reactions:
-
N-Arylation: Coupling reactions, often palladium-catalyzed (e.g., Buchwald-Hartwig amination), with various aryl halides allow for the synthesis of arylpiperazine derivatives. These are common motifs in central nervous system (CNS) active drugs. [3]* N-Alkylation & Reductive Amination: The N-4 nitrogen can be alkylated with alkyl halides or undergo reductive amination with aldehydes or ketones to introduce diverse side chains. [3]* Amidation: Reaction with activated carboxylic acids or acyl chlorides yields piperazinyl amides, a common structure in biologically active compounds. [3]* Mannich Reaction: As a secondary amine, it can participate in Mannich reactions with an aldehyde (like formaldehyde) and a suitable nucleophile to form Mannich bases, which have shown potential as anticonvulsant agents. [6]* Directed C-H Functionalization: The Boc group can direct lithiation to the adjacent C-H bond (α-position). This advanced technique allows for the introduction of substituents directly onto the carbon skeleton of the piperazine ring, opening avenues to novel and more complex molecular architectures that are otherwise difficult to access. [1][5]
The Critical Step: Boc Deprotection
The removal of the Boc group is the final key step to unveil the free amine, which is often a critical pharmacophoric feature, or to allow for further functionalization at the N-1 position. The acid-catalyzed cleavage is the most common and reliable method.
Mechanism of Acid-Catalyzed Deprotection
The reaction proceeds via a stable tert-butyl carbocation.
-
Protonation: The carbonyl oxygen of the Boc group is protonated by a strong acid (e.g., H⁺ from TFA or HCl).
-
Cleavage: The protonated intermediate fragments, leading to the formation of an unstable carbamic acid, carbon dioxide, and the highly stable tert-butyl cation.
-
Cation Trapping: The tert-butyl cation is trapped by a nucleophile or eliminates a proton to form isobutylene gas.
Caption: E1-type mechanism for acid-labile Boc cleavage.
This mechanism explains why the reaction is efficient and clean; the gaseous byproduct (isobutylene) and CO₂ are easily removed from the reaction mixture, driving the equilibrium towards the product.
Experimental Protocols: A Practical Guide
The following protocols are generalized from established literature procedures and should be adapted and optimized for specific substrates and scales. Standard laboratory safety procedures must be followed.
Protocol 1: Mono-Boc Protection of Piperazine (Salt Formation Method)
This protocol is adapted from methods that prioritize selectivity to minimize di-protection. [3] Materials:
-
Piperazine
-
Acetic Acid (Glacial)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Toluene
-
Sodium Hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Solvents for extraction (e.g., Ethyl Acetate, Dichloromethane)
Procedure:
-
Salt Formation: Dissolve piperazine (1.0 eq) in a suitable solvent such as toluene.
-
Add glacial acetic acid (1.0 eq) dropwise at room temperature. Stir for 30-60 minutes to ensure the formation of the piperazine monoacetate salt.
-
Acylation: Add a solution of di-tert-butyl dicarbonate (1.0-1.1 eq) in the same solvent to the salt suspension.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, wash the reaction mixture with water, followed by a dilute NaOH solution to remove unreacted acetic acid.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 1-Boc-piperazine.
Protocol 2: Boc Deprotection of a Piperazine Derivative
This protocol describes a standard acidic cleavage method. [6] Materials:
-
Boc-protected piperazine derivative
-
Hydrochloric Acid (e.g., 6N HCl in water, or 4M HCl in 1,4-dioxane)
-
Ether or Diethyl Ether
-
Ethyl Acetate
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH) solid/solution for basification
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Acid Treatment: Dissolve the Boc-protected piperazine derivative (1.0 eq) in a minimal amount of a suitable solvent (if necessary) and add an excess of the acidic solution (e.g., 6N HCl). [6]2. Stir the mixture at room temperature. The reaction is often complete within 1-4 hours. Monitor progress by TLC or LC-MS until the starting material is fully consumed.
-
Extraction (Acidic): Upon completion, add ether to the reaction mixture and stir. The desired deprotected amine will be in the aqueous phase as its hydrochloride salt, while non-polar impurities may be extracted into the ether layer. Separate the layers and wash the aqueous phase with ether (2-3 times) to remove any residual (Boc)₂O byproducts. [6]4. Basification: Cool the aqueous phase in an ice bath and carefully add solid KOH or a concentrated NaOH solution to adjust the pH to >11. [6]This neutralizes the acid and liberates the free amine.
-
Extraction (Basic): Extract the free amine from the basified aqueous solution using a suitable organic solvent like ethyl acetate or dichloromethane (3-4 times). [6]6. Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected piperazine derivative. [6]
Conclusion: The Indispensable Tool
The Boc protecting group is more than just a placeholder; it is a strategic tool that enables chemists to unlock the full synthetic potential of the piperazine scaffold. By providing a reliable method to differentiate the two nitrogen atoms, it facilitates the controlled and sequential introduction of various functional groups, which is fundamental to the construction of complex drug candidates. From its role in the synthesis of piperazinyl amides to its application in creating compounds with dual receptor affinities, 1-Boc-piperazine has proven to be a pivotal intermediate in medicinal chemistry. [3]As synthetic methodologies continue to evolve, particularly with advances in C-H functionalization, the strategic use of the Boc group will undoubtedly continue to play a central role in the future of drug discovery and development, paving the way for new and innovative therapeutic solutions. [1][3][5]
References
- 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. (2024). Google Search.
- SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences.
- Synthesis method of N-Boc piperazine. (2020). Google Patents. CN108033931B.
- General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (2018). ResearchGate.
- Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). PubMed Central, Molecules.
- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI, Organics.
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A Senior Application Scientist's Guide to Mono-Protected Piperazine Intermediates in Modern Drug Discovery
Abstract
The piperazine motif is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs.[1][2] Its unique physicochemical properties, including its ability to act as a basic and hydrophilic group, enhance the pharmacokinetic profiles of drug candidates.[1] However, the symmetric nature of piperazine, with its two reactive secondary amine nitrogens, presents a significant synthetic challenge: the propensity for undesired di-substitution, which leads to low yields and complex purification issues.[3] This guide provides an in-depth exploration of the mono-protection strategy, a critical solution that enables the selective functionalization of the piperazine ring. We will delve into the rationale behind common protecting groups, provide field-proven synthetic protocols, and illustrate the strategic application of these vital intermediates in the synthesis of complex pharmaceutical agents.
The Piperazine Conundrum: Why Mono-Protection is Essential
Piperazine's utility in drug design is extensive, with applications ranging from kinase inhibitors to CNS receptor modulators.[1] The two nitrogen atoms are crucial for establishing key interactions with biological targets, often forming salt bridges or hydrogen bonds, and for tuning a molecule's solubility and absorption, distribution, metabolism, and excretion (ADME) properties.[1][4]
The core synthetic challenge arises from the similar nucleophilicity of the two secondary amines. When reacting piperazine with an electrophile (e.g., an alkyl halide or acyl chloride), a mixture of the desired mono-substituted product, the undesired di-substituted byproduct, and unreacted starting material is often formed. Separating these components can be difficult and inefficient, especially on an industrial scale, leading to significant yield loss.[3]
The strategic solution is to temporarily "block" or "protect" one of the nitrogen atoms, rendering it unreactive. This allows for the selective chemical modification of the other, free nitrogen. After the desired modification is complete, the protecting group is removed to either yield the final N-monosubstituted piperazine or to allow for further functionalization at the newly deprotected nitrogen. This multi-step but highly controlled approach is often the most efficient and scalable method for preparing these crucial building blocks.[3]
Caption: Uncontrolled reaction of piperazine leading to a product mixture.
A Chemist's Toolkit: Selecting the Right Protecting Group
An ideal protecting group (PG) must be introduced efficiently, remain stable throughout subsequent reaction steps (orthogonality), and be removed cleanly under conditions that do not compromise the rest of the molecule.[5] The choice of protecting group is a critical strategic decision in a synthetic campaign. For piperazine, the most prevalent protecting groups are carbamates, such as Boc and Cbz, and the sterically bulky Trityl group.
| Protecting Group | Structure | Introduction Reagent | Stability | Deprotection Conditions | Key Advantages |
| Boc (tert-Butoxycarbonyl) | Boc-N | Di-tert-butyl dicarbonate (Boc)₂O | Stable to base, hydrogenolysis, and mild nucleophiles. | Strong acids (e.g., TFA, HCl in dioxane).[6][7] | High crystallinity of intermediates, robust, widely used. |
| Cbz (Carboxybenzyl) | Cbz-N | Benzyl chloroformate (Cbz-Cl) | Stable to acidic and basic conditions. | Catalytic Hydrogenolysis (H₂, Pd/C).[8] | Orthogonal to acid- and base-labile groups. |
| Trityl (Triphenylmethyl) | Trt-N | Trityl chloride (Trt-Cl) | Stable to base and hydrogenolysis. | Mild to strong acids. | Very bulky, can influence reaction stereochemistry. |
The Workhorse: tert-Butoxycarbonyl (Boc) Group
The Boc group is arguably the most common choice for protecting piperazine in drug discovery. Its widespread use stems from its general stability under a variety of reaction conditions, particularly basic and reductive conditions, and its straightforward removal with strong acids.[1][9] 1-Boc-piperazine is a commercially available and extensively used building block.
The protection reaction is typically carried out by treating piperazine with di-tert-butyl dicarbonate, often called Boc anhydride.
Caption: General scheme for the N-Boc protection of piperazine.
The Orthogonal Choice: Carboxybenzyl (Cbz) Group
The Cbz group provides a crucial alternative to the Boc group, primarily due to its distinct deprotection method: catalytic hydrogenolysis.[8] This makes it "orthogonal" to the Boc group. In a complex synthesis, one might use a Boc-protected amine elsewhere in the molecule and a Cbz-protected piperazine. The Cbz group can be selectively removed without affecting the Boc group, and vice-versa, offering immense flexibility. N-Cbz-piperazine is a valuable intermediate, particularly in the synthesis of natural products and chiral piperazic acids.[8]
The Bulky Protector: Trityl (Trt) Group
The trityl group is a sterically demanding protecting group introduced via trityl chloride. Its large size can be advantageous in directing the regioselectivity of subsequent reactions. It is highly sensitive to acid, allowing for its removal under very mild acidic conditions, which can be beneficial for sensitive substrates. A common strategy involves using a solid-phase resin, such as 2-chlorotrityl chloride resin, to immobilize piperazine, perform reactions on the free nitrogen, and then cleave the product from the resin.[10]
Synthetic Methodologies: From Lab Bench to Scale-Up
While many mono-protected piperazines are commercially available, in-house synthesis is often required for cost-effectiveness or to create novel analogs.[1]
Core Protocol: Synthesis of 1-Boc-piperazine
This protocol describes a standard laboratory procedure for the mono-protection of piperazine using Boc anhydride.[11]
Objective: To synthesize 1-(tert-butoxycarbonyl)piperazine.
Materials:
-
Piperazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (e.g., 2 equivalents) in DCM. Cool the flask in an ice bath (0 °C). Rationale: Using an excess of piperazine helps to statistically favor mono-protection over di-protection. Cooling controls the exothermicity of the reaction.
-
Addition of Boc Anhydride: Dissolve di-tert-butyl dicarbonate (1 equivalent) in a minimal amount of DCM. Add this solution dropwise to the stirring piperazine solution over 30-60 minutes. Rationale: Slow addition prevents localized high concentrations of the electrophile, further minimizing the formation of the di-substituted byproduct.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up (Aqueous Extraction): Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water and then brine. Rationale: The water wash removes excess piperazine and any water-soluble salts, while the brine wash helps to break any emulsions and begins the drying process.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can often be purified by recrystallization or flash column chromatography on silica gel to yield pure 1-Boc-piperazine as a white solid.
Alternative Strategy: Protonation as Protection
An elegant and atom-economical approach avoids traditional protecting groups altogether. By reacting piperazine with one equivalent of acid (e.g., HCl or acetic acid), a piperazine-1-ium cation is formed in situ.[3] The positive charge on the protonated nitrogen significantly deactivates it towards electrophiles, effectively "protecting" it and allowing the free, unprotonated nitrogen to react selectively. This method is praised for its simplicity and adherence to green chemistry principles, as it avoids the extra steps of adding and removing a protecting group.[3]
Strategic Deployment: The Mono-Protected Intermediate in Action
With a mono-protected piperazine in hand, the free secondary amine is now available for a wide range of crucial bond-forming reactions that are fundamental to drug synthesis.
-
N-Arylation: The coupling of an aryl halide or triflate with the free NH group is a common strategy. This can be achieved via classic nucleophilic aromatic substitution (SNAr) if the aromatic ring is sufficiently electron-deficient (e.g., a pyrimidine ring) or, more broadly, through palladium-catalyzed Buchwald-Hartwig amination.[1]
-
N-Alkylation: Reaction with alkyl halides or tosylates in the presence of a base is a straightforward method to introduce alkyl substituents.[12]
-
Reductive Amination: The reaction with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) forms a new carbon-nitrogen bond and is a powerful method for building molecular complexity.[1]
-
Amide Bond Formation: Coupling with a carboxylic acid using standard coupling reagents (e.g., HATU, EDC/HOBt) forms a robust amide linkage, a common feature in many drug molecules.
Caption: Versatility of mono-protected piperazine intermediates.
Case Study: The Role of 1-Boc-Piperazine in the Synthesis of Avapritinib
Avapritinib is a kinase inhibitor approved for treating certain types of gastrointestinal stromal tumors. Its synthesis provides a clear example of the strategic use of a mono-protected piperazine intermediate. In a patented synthetic route, 1-Boc-piperazine is coupled with ethyl 2-chloropyrimidine-5-carboxylate via an SNAr reaction to form a key intermediate.[1] The Boc group ensures that only one nitrogen of the piperazine ring reacts with the electron-deficient pyrimidine.[1] Following this crucial step, the Boc group is removed under acidic conditions to reveal the second piperazine nitrogen, which is then coupled with another aromatic system to complete the core structure of the drug.[1] This sequential, controlled approach would be impossible without the initial mono-protection strategy.
Conclusion
Mono-protected piperazine intermediates are not merely synthetic conveniences; they are essential tools that unlock the full potential of the piperazine scaffold in drug discovery. By providing a robust solution to the intrinsic problem of di-substitution, they enable chemists to design and construct complex molecules with precision and efficiency. A thorough understanding of the various protecting groups, their respective chemistries, and the strategic downstream reactions they facilitate is fundamental for any researcher or scientist involved in the development of novel therapeutics. The principles of protection, selective functionalization, and deprotection are central to modern organic synthesis and are perfectly exemplified by the chemistry of these invaluable building blocks.
References
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Štefane, B., & Požgan, F. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2187. Available at: [Link]
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Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(8), 1148. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. organic-chemistry.org. Available at: [Link]
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Tzouras, N. V., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Chemistry, 2(4), 953-964. Available at: [Link]
-
Prasanth, K., et al. (2015). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 279-282. Available at: [Link]
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Bhattacharjee, J., & Dash, J. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(26), 9036-9057. Available at: [Link]
-
Jida, M., & Ballet, S. (2018). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 42(3), 1635-1639. Available at: [Link]
-
Meanwell, N. A. (2022). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. Journal of Agricultural and Food Chemistry, 70(18), 5486-5539. Available at: [Link]
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RCSB PDB. (2026). Reversing the Hypoxic Adaptive Response in Breast Cancer Cells through Small-Molecule Inhibition of Oncogenic MicroRNA-210. Journal of Medicinal Chemistry. Available at: [Link]
- Google Patents. (2018). Synthesis method of N-Boc piperazine. CN108033931B.
- Google Patents. (2013). Preparation of N-monosubstituted piperazine derivatives. CN103382192A.
- Google Patents. (2005). Process for preparing N-benzyl piperazine. CN1634901A.
- Google Patents. (2018). A kind of synthetic method of N-Boc piperazines. CN108033931A.
-
ResearchGate. (2024). A Simple Synthesis of N-Alkylpiperazines. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. organic-chemistry.org. Available at: [Link]
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Methodological & Application
Application Notes and Protocols: A Strategic Guide to the Synthesis of N-Aryl Piperazines using 1-Boc-4-ethoxycarbonyl piperazine
This guide provides a comprehensive technical overview and detailed protocols for the synthesis of N-aryl piperazines, a critical scaffold in modern drug discovery. We will explore a strategic pathway that begins with the differentially protected precursor, 1-Boc-4-ethoxycarbonyl piperazine. This approach leverages the orthogonal nature of the tert-butoxycarbonyl (Boc) and ethoxycarbonyl protecting groups to enable selective functionalization of the piperazine core.
The narrative will focus on the underlying chemical principles, the causality behind procedural choices, and field-tested protocols, ensuring that researchers can not only replicate the synthesis but also adapt it to their specific molecular targets.
Introduction: The Strategic Value of Differentially Protected Piperazines
The N-aryl piperazine motif is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs for conditions ranging from psychiatric disorders to oncology.[1][2] Its prevalence is due to its ability to act as a constrained linker between different pharmacophoric elements and its favorable physicochemical properties, which can enhance aqueous solubility and bioavailability.[2][3]
The synthesis of these compounds often relies on the N-arylation of a piperazine derivative. A direct approach using piperazine itself often leads to mixtures of mono- and di-arylated products, necessitating tedious purification. The use of a mono-protected piperazine, such as 1-Boc-piperazine, is a significant improvement.[4]
This guide focuses on an even more versatile precursor: 1-Boc-4-ethoxycarbonyl piperazine . This commercially available starting material features two distinct, orthogonally protected nitrogen atoms. The Boc group is highly labile to acid, while the ethyl carbamate is robust under these conditions but can be removed via hydrolysis.[5][6][7] This differential reactivity is not a complication but a strategic advantage, allowing for a controlled, stepwise synthesis as outlined below.
The Overall Synthetic Workflow
The synthesis begins with the selective deprotection of one of the piperazine nitrogens, followed by the core N-arylation reaction, and concludes with the removal of the second protecting group. This workflow ensures high regioselectivity and leads to a clean final product.
Caption: High-level overview of the synthetic workflow.
Part 1: Selective Boc Deprotection
The critical first step is the selective removal of the Boc group to unmask a secondary amine, which will serve as the nucleophile in the subsequent C-N coupling reaction. The Boc group's high sensitivity to acid allows for its removal under mild conditions that leave the more robust ethyl carbamate group intact.[6]
Causality Behind the Selectivity
The mechanism of acid-catalyzed Boc deprotection involves the protonation of the carbonyl oxygen, followed by the cleavage of the tertiary C-O bond to form a stable tert-butyl cation. This process is rapid and occurs under conditions where the ethyl carbamate, which lacks this structural feature, remains stable.
Protocol 1: Synthesis of Ethyl piperazine-1-carboxylate
This protocol describes the removal of the Boc group using hydrochloric acid in an organic solvent.
-
Reagent Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Boc-4-ethoxycarbonyl piperazine (1.0 equiv.) in a suitable solvent such as methanol or dioxane (approx. 0.2 M concentration).
-
-
Reaction:
-
To the stirred solution at room temperature, add a solution of 4M HCl in dioxane (3.0 - 5.0 equiv.) dropwise.
-
Scientist's Note: The hydrochloride salt of the product may begin to precipitate, indicating the reaction is proceeding.
-
-
Monitoring:
-
Stir the reaction for 1-3 hours. Monitor the progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[6]
-
-
Work-up and Isolation:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
The resulting solid is the hydrochloride salt of Ethyl piperazine-1-carboxylate. To obtain the free base, dissolve the salt in water and basify to pH >10 with a strong base (e.g., 6N NaOH).
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the pure free base, which typically appears as a colorless oil.
-
Part 2: The Buchwald-Hartwig N-Arylation
With the nucleophilic nitrogen exposed, the core N-arylation can be performed. The Buchwald-Hartwig amination is the preeminent method for this transformation, offering broad substrate scope and high functional group tolerance.[8][9] It utilizes a palladium catalyst and a specialized ligand to couple the amine with an aryl halide or triflate.[10]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds through a well-defined catalytic cycle. Understanding this cycle is key to troubleshooting and optimizing the reaction.[11][12]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine (Ethyl piperazine-1-carboxylate) coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a more nucleophilic amido species.
-
Reductive Elimination: This is the product-forming step. The aryl group and the amido group couple, forming the C-N bond and regenerating the Pd(0) catalyst.
Expertise in Action: Selecting the Right Reagents
The success of the reaction is not accidental; it is a direct result of carefully selecting each component.
| Component | Common Examples | Rationale & Causality |
| Pd Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are stable Pd(II) sources that are reduced in situ to the active Pd(0) catalyst. Pd₂(dba)₃ is often preferred as it is already a Pd(0) source. |
| Ligand | XPhos, RuPhos, BINAP | This is the most critical choice. Bulky, electron-rich phosphine ligands are essential. They accelerate the rate-limiting reductive elimination step and promote the initial oxidative addition, especially for less reactive aryl chlorides.[13] The steric bulk also prevents the formation of inactive catalyst species. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is required to deprotonate the amine's N-H bond, generating the active nucleophile. Sodium tert-butoxide is a common and effective choice for many applications. |
| Solvent | Toluene, Dioxane, THF | Anhydrous, non-protic solvents are necessary to prevent quenching of the base and catalyst deactivation. The choice often depends on the required reaction temperature and substrate solubility. |
Protocol 2: Buchwald-Hartwig N-Arylation of Ethyl piperazine-1-carboxylate
This general protocol should be optimized for specific substrates.
-
Inert Atmosphere Setup:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-5 mol%).
-
Add the base (e.g., NaOtBu, 1.4 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
-
Reagent Addition:
-
Through the septum, add anhydrous solvent (e.g., toluene) via syringe.
-
Add a solution of Ethyl piperazine-1-carboxylate (1.2 equiv.) in the same solvent.
-
-
Reaction:
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).[14]
-
-
Monitoring:
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 4-24 hours.
-
-
Work-up:
-
Once complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove catalyst residues and inorganic salts.[14]
-
-
Purification:
-
Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield the pure Ethyl 4-arylpiperazine-1-carboxylate.[14]
-
Representative Data
The following table provides representative conditions for the coupling of Ethyl piperazine-1-carboxylate with various aryl halides.
| Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Bromotoluene | Pd₂(dba)₃ (1.5) | XPhos (3.0) | NaOtBu | Toluene | 100 | >90 |
| 2-Chloropyridine | Pd(OAc)₂ (2.0) | RuPhos (4.0) | K₃PO₄ | Dioxane | 110 | ~85 |
| 4-Trifluoromethyl-bromobenzene | Pd₂(dba)₃ (1.5) | BINAP (3.0) | Cs₂CO₃ | Toluene | 110 | >95 |
| 1-Bromo-3,5-dimethoxybenzene | Pd(OAc)₂ (2.0) | XPhos (4.0) | NaOtBu | Toluene | 90 | ~92 |
Part 3: Final Deprotection
The final step is the removal of the ethyl carbamate group to reveal the desired N-aryl piperazine. This is typically achieved through basic hydrolysis (saponification).
Protocol 3: Saponification of the Ethyl Carbamate
-
Setup: Dissolve the Ethyl 4-arylpiperazine-1-carboxylate (1.0 equiv.) in a mixture of ethanol and water.
-
Reaction: Add an excess of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (3-5 equiv.). Heat the mixture to reflux (80-100 °C) for several hours.
-
Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up:
-
Cool the reaction and neutralize with aqueous HCl. The intermediate carbamic acid is unstable and will decarboxylate in situ to yield the 1-arylpiperazine.
-
Adjust the pH to >10 with NaOH to ensure the product is the free base.
-
Extract the product into an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to yield the final 1-arylpiperazine product.
-
Troubleshooting and Expert Insights
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low N-Arylation Yield | 1. Inactive catalyst. 2. Insufficient base strength. 3. Poor ligand choice for the substrate. | 1. Ensure anhydrous/anaerobic conditions. Use fresh catalyst/ligand. 2. Switch to a stronger base (e.g., from K₂CO₃ to NaOtBu). 3. For aryl chlorides, use more electron-rich, bulky ligands like RuPhos or XPhos. |
| Hydrodehalogenation | The aryl halide is reduced instead of coupled. This can be caused by moisture or certain ligand/base combinations. | Ensure strictly anhydrous conditions. Screen different ligands; sometimes less electron-rich ligands can mitigate this side reaction. |
| Incomplete Boc Deprotection | 1. Insufficient acid. 2. Short reaction time. | 1. Increase the equivalents of HCl or TFA. 2. Extend the reaction time and monitor carefully by LC-MS. Gentle heating (40 °C) can also help.[6] |
| Incomplete Saponification | 1. Insufficient base or reaction time. 2. Steric hindrance around the ester. | 1. Increase equivalents of base and/or prolong the reflux time. 2. Consider using LiOH, which is sometimes more effective. Switch to a higher boiling point co-solvent if necessary. |
References
- Google Patents. (n.d.). A kind of synthetic method of N-Boc piperazines.
-
Pharmaffiliates. (n.d.). 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture. Retrieved from [Link]
- Google Patents. (n.d.). A kind of synthetic method of 1 BOC piperazines.
- Caccia, S. (2007). N-Dealkylation of Arylpiperazine Derivatives: Disposition and Metabolism of the 1-Aryl-Piperazines Formed. Current Drug Metabolism, 8(2), 115-127.
- Hartwig, J. F., & Mann, G. (2002). Palladium‐Catalyzed Amination of Aryl Halides. In Catalytic Synthesis of Arylamines (pp. 1-24). Wiley-VCH.
-
Dal Piaz, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5789. doi:10.3390/molecules28155789. Retrieved from [Link]
- Tetrahedron Letters. (2005). A general and convenient synthesis of N-aryl piperazines. 46(23), 4051-4054.
-
Organics. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. 2(4), 415-435. doi:10.3390/org2040023. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
Indian Journal of Chemistry. (2010). Synthesis and Antimicrobial Activity of N-alkyl and N-aryl Piperazine Derivatives. 49B, 1243-1248. Retrieved from [Link]
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- Google Patents. (n.d.). Active Esters of N-Substituted Piperazine Acetic Acids, Including Isotopically Enriched Versions Thereof.
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MacMillan, D. W. C., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 415-435. Retrieved from [Link]
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Oldenhuis, N. J., et al. (2003). Efficient Pd-Catalyzed Amination of Heteroaryl Halides. Organic Letters, 5(12), 2037–2040. doi:10.1021/ol0344396. Retrieved from [Link]
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Organic Process Research & Development. (2018). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. 22(5), 628–635. doi:10.1021/acs.oprd.8b00072. Retrieved from [Link]
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Journal of the American Chemical Society. (2011). Selective Hydrolysis of Aryl Esters under Acidic and Neutral Conditions by a Synthetic Aspartic Protease Mimic. 133(40), 15908–15911. doi:10.1021/ja207753c. Retrieved from [Link]
-
ACS Omega. (2022). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. 7(49), 44883–44895. doi:10.1021/acsomega.2c05713. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 15.8: Hydrolysis of Esters. Retrieved from [Link]
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White Rose eTheses Online. (2012). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]
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ResearchGate. (2017). Palladium-catalyzed amination of piperidine with aryl chlorides. Retrieved from [Link]
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Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
- ResearchGate. (2022). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
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Organic Chemistry. (2020, June 13). Buchwald-Hartwig Amination Mechanism. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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The Strategic Utility of 1-Boc-4-ethoxycarbonyl piperazine in the Genesis of Drug Discovery Scaffolds
Introduction: The Piperazine Moiety as a Privileged Scaffold in Medicinal Chemistry
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in the architecture of modern pharmaceuticals.[1][2] Its prevalence in a vast array of clinically approved drugs, targeting a wide spectrum of diseases from cancer to viral infections and central nervous system disorders, underscores its status as a "privileged scaffold."[1] The unique physicochemical properties of the piperazine core, including its ability to engage in hydrogen bonding and its inherent basicity, contribute to favorable pharmacokinetic profiles, enhancing the solubility and bioavailability of drug candidates.[3] The symmetrical nature of the piperazine ring also allows for the precise spatial orientation of substituents, a critical factor in achieving high-affinity interactions with biological targets.
This application note delves into the synthesis and strategic application of a particularly versatile derivative: 1-Boc-4-ethoxycarbonyl piperazine . The presence of the tert-butoxycarbonyl (Boc) protecting group on one nitrogen and an ethoxycarbonyl group on the other imparts a desirable orthogonality, allowing for selective chemical manipulations at each position. This dual functionality makes it an invaluable building block for the construction of complex and diverse molecular scaffolds in drug discovery.
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of 1-Boc-4-ethoxycarbonyl piperazine is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂N₂O₄ | Inferred |
| Molecular Weight | 258.31 g/mol | Inferred |
| Appearance | Colorless to pale yellow oil or low melting solid | Inferred |
| Boiling Point | Not readily available | - |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc) | Inferred |
The Boc group serves as a robust protecting group for the N-1 nitrogen, stable to a wide range of reaction conditions but readily removable under acidic conditions. The ethoxycarbonyl group at N-4, an electron-withdrawing group, deactivates this nitrogen towards many electrophilic reactions, while itself being a versatile handle for transformations such as hydrolysis, amidation, or reduction.
Synthesis of 1-Boc-4-ethoxycarbonyl piperazine: A Protocol
While a plethora of methods exist for the synthesis of monosubstituted piperazines, a direct and efficient protocol for the preparation of 1-Boc-4-ethoxycarbonyl piperazine can be rationally designed based on established methodologies for the selective N-functionalization of piperazine. The following protocol is a self-validating system, grounded in well-understood reaction mechanisms.
Conceptual Synthetic Workflow
Caption: A two-step synthesis of 1-Boc-4-ethoxycarbonyl piperazine.
Step-by-Step Experimental Protocol
Part 1: Synthesis of 1-Boc-piperazine [4]
-
Reaction Setup: To a 500 mL three-necked flask equipped with a magnetic stirrer, add piperazine (10.3 g, 0.12 mol).
-
Dissolution: Add methanol (150 mL) and water (150 mL) and stir until the piperazine is completely dissolved.
-
Acidification: Add formic acid (11.0 g, 0.21 mol) and stir for 30 minutes.
-
Boc Protection: Add di-tert-butyl dicarbonate ((Boc)₂O) (8.73 g, 0.04 mol). Stir the reaction mixture at room temperature for 2 hours.
-
Monitoring: Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvents. The crude product can be purified by vacuum distillation to yield 1-Boc-piperazine as a white solid.
Part 2: Synthesis of 1-Boc-4-ethoxycarbonyl piperazine
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-Boc-piperazine (1.86 g, 10 mmol) in anhydrous dichloromethane (DCM, 50 mL).
-
Addition of Base: Add triethylamine (2.1 mL, 15 mmol) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add ethyl chloroformate (1.0 mL, 10.5 mmol) dropwise to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding water (30 mL). Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 30 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford 1-Boc-4-ethoxycarbonyl piperazine.
Applications in Drug Scaffold Synthesis
The orthogonal protection of 1-Boc-4-ethoxycarbonyl piperazine allows for a variety of synthetic strategies. The following sections detail its application in the synthesis of diverse drug-like scaffolds.
Synthesis of N-Aryl/Heteroaryl Piperazines: Precursors for Kinase Inhibitors
Many kinase inhibitors feature an N-aryl or N-heteroaryl piperazine moiety.[3] The synthesis of these scaffolds can be achieved through a Buchwald-Hartwig amination following Boc deprotection.
Caption: Synthesis of N-Aryl/Heteroaryl Piperazine Scaffolds.
-
Boc Deprotection: Dissolve 1-Boc-4-ethoxycarbonyl piperazine (2.58 g, 10 mmol) in a 4 M solution of HCl in 1,4-dioxane (20 mL). Stir at room temperature for 2 hours. Concentrate the reaction mixture under reduced pressure to yield ethyl piperazine-1-carboxylate hydrochloride.
-
Buchwald-Hartwig Amination: To a solution of the deprotected piperazine (from the previous step) and 2-chloropyrimidine (1.14 g, 10 mmol) in toluene (50 mL), add sodium tert-butoxide (1.44 g, 15 mmol), Pd₂(dba)₃ (0.092 g, 0.1 mmol), and BINAP (0.187 g, 0.3 mmol).
-
Reaction: Heat the mixture to 100 °C and stir for 12 hours.
-
Work-up and Purification: Cool the reaction to room temperature, filter through celite, and concentrate. Purify the residue by column chromatography to obtain the desired product.
Elaboration of the Ethoxycarbonyl Group: Accessing Amide Libraries
The ethoxycarbonyl group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate large amide libraries for structure-activity relationship (SAR) studies.
Caption: Generation of Piperazine-based Amide Libraries.
-
Hydrolysis: To a solution of 1-Boc-4-ethoxycarbonyl piperazine (2.58 g, 10 mmol) in a mixture of THF (20 mL) and water (10 mL), add lithium hydroxide monohydrate (0.84 g, 20 mmol). Stir at room temperature for 4 hours.
-
Acidification and Extraction: Acidify the reaction mixture to pH 3-4 with 1 M HCl and extract with ethyl acetate (3 x 30 mL). Dry the combined organic layers over Na₂SO₄ and concentrate to yield 1-Boc-piperazine-4-carboxylic acid.
-
Amide Coupling: Dissolve the carboxylic acid (from the previous step) in DMF (30 mL). Add HATU (4.18 g, 11 mmol), DIPEA (3.5 mL, 20 mmol), and benzylamine (1.09 mL, 10 mmol). Stir at room temperature for 12 hours.
-
Work-up and Purification: Dilute the reaction with water and extract with ethyl acetate. Wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Conclusion: A Versatile Tool for Modern Drug Discovery
1-Boc-4-ethoxycarbonyl piperazine stands out as a highly valuable and versatile building block in the medicinal chemist's toolbox. Its orthogonal protecting groups enable a wide range of selective transformations, providing efficient access to diverse libraries of piperazine-containing scaffolds. The protocols and applications detailed in this note are intended to serve as a practical guide for researchers engaged in the design and synthesis of novel therapeutic agents. The logical and stepwise elaboration of this building block facilitates the exploration of chemical space and the optimization of lead compounds, ultimately accelerating the drug discovery process.
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A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. (URL: [Link])
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Mastering the Synthesis of N-Aryl Piperazines: A Protocol for Buchwald-Hartwig Amination
Introduction: The Strategic Importance of the N-Aryl Piperazine Moiety
The piperazine ring, particularly when N-arylated, is a privileged scaffold in modern medicinal chemistry and drug development.[1][2] Its frequent appearance in U.S. FDA-approved drugs is a testament to its utility in crafting molecules with desirable pharmacokinetic and pharmacodynamic properties.[1] Substituted piperazines are integral to a wide array of therapeutics, including antipsychotics, antidepressants, antihistamines, and anticancer agents.[1][3] The Buchwald-Hartwig amination has emerged as a transformative and versatile method for the synthesis of these crucial C-N bonds, largely superseding harsher, more traditional methods that often suffer from limited substrate scope and poor functional group tolerance.[1][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective application of the Buchwald-Hartwig amination for the synthesis of piperazine derivatives, focusing on the underlying principles that govern the reaction's success.
The Catalytic Cycle: A Mechanistic Overview
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[4][5] The generally accepted catalytic cycle involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][6][7]
-
Oxidative Addition: The catalytic cycle begins with a Pd(0) species, which undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.[5][6] The reactivity of the aryl halide generally follows the trend Ar-I > Ar-Br > Ar-Cl, although aryl chlorides can be effectively coupled with the appropriate choice of ligand.[6][8]
-
Amine Coordination and Deprotonation: The amine then coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[4][9] The choice of base is critical and can significantly influence the reaction rate and outcome.[7]
-
Reductive Elimination: The final step is reductive elimination from the palladium-amido complex, which forms the desired C-N bond of the N-aryl piperazine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][6]
An unproductive side reaction that can occur is β-hydride elimination, which leads to the formation of a hydrodehalogenated arene and an imine.[4] The selection of appropriate ligands is crucial to minimize this and other side reactions.[10]
Key Parameters for a Successful Buchwald-Hartwig Amination of Piperazines
The success of a Buchwald-Hartwig amination with piperazine derivatives hinges on the careful selection and optimization of several key parameters.
Palladium Catalyst and Ligand Selection: The Heart of the Reaction
The choice of the palladium source and, more importantly, the phosphine ligand is paramount for a successful transformation. While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, pre-formed palladium precatalysts are often preferred as they provide more reliable and efficient formation of the active catalytic species.[6][8]
The evolution of phosphine ligands has been instrumental in expanding the scope and utility of the Buchwald-Hartwig amination. For the coupling of piperazines, which are secondary cyclic amines, sterically hindered and electron-rich ligands are generally favored.[1][6]
| Ligand Generation | Key Features & Applications |
| First Generation | P(o-tolyl)₃: Used in early examples, but often requires harsh conditions and has a limited substrate scope.[1] |
| Second Generation | BINAP, DPPF: Bidentate phosphine ligands that improved the reliability for coupling primary amines and were effective for aryl iodides and triflates.[1][4] |
| Third & Fourth Generation | Buchwald Ligands (e.g., XPhos, SPhos, RuPhos, BrettPhos): Sterically hindered biaryl phosphine ligands that have significantly broadened the scope to include challenging substrates like aryl chlorides and allow for milder reaction conditions. RuPhos is often a good starting point for secondary amines like piperazine.[1][5] |
The Critical Role of the Base
The base plays a multifaceted role in the Buchwald-Hartwig amination. Its primary function is to deprotonate the amine, forming the palladium-amido complex.[4] However, the choice of base can also influence the catalyst's activity and the stability of the starting materials and products.[7]
| Base | Advantages | Disadvantages |
| Strong Bases | ||
| NaOt-Bu, KOt-Bu | High reaction rates, often allowing for lower catalyst loadings.[7] | Incompatible with base-sensitive functional groups (e.g., esters, nitro groups).[7] |
| LHMDS | Tolerates some protic functional groups.[7] | Air-sensitive and can be incompatible with certain functional groups at elevated temperatures.[7] |
| Weak Bases | ||
| Cs₂CO₃, K₃PO₄, K₂CO₃ | Excellent functional group tolerance.[6][7] | May require higher catalyst loadings and longer reaction times.[7] |
For piperazine derivatives, a strong base like sodium tert-butoxide is often a good starting point, but if the substrates contain sensitive functional groups, a weaker inorganic base should be screened.[6][7]
Solvent and Temperature Considerations
The choice of solvent is crucial for ensuring the solubility of all reaction components, including the base.[11] Common solvents for Buchwald-Hartwig aminations include toluene, dioxane, and THF.[7] The reaction temperature typically ranges from 80-110 °C.[2][6] Reactions with weaker bases may necessitate higher temperatures and catalyst loadings to achieve a reasonable reaction rate.[11]
Experimental Protocol: Buchwald-Hartwig Amination of a Piperazine Derivative
This protocol provides a general procedure for the palladium-catalyzed N-arylation of a piperazine derivative with an aryl bromide.
Materials
-
Aryl bromide (1.0 equiv)
-
Piperazine derivative (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., RuPhos Pd G3, 1-5 mol%)
-
Sodium tert-butoxide (1.4-2.0 equiv)
-
Anhydrous toluene (or other suitable solvent)
-
Schlenk tube or other reaction vessel suitable for inert atmosphere techniques
-
Inert gas (argon or nitrogen)
-
Standard laboratory glassware and purification supplies (e.g., silica gel for column chromatography)
Procedure
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide (1.0 equiv), the piperazine derivative (1.2-1.5 equiv), the palladium precatalyst (1-5 mol%), and sodium tert-butoxide (1.4-2.0 equiv).
-
Inert Atmosphere: Seal the Schlenk tube with a septum, and then evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[2]
-
Solvent Addition: Add the anhydrous solvent via syringe.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl piperazine.[2]
Visualizing the Workflow
Caption: Experimental workflow for the Buchwald-Hartwig amination of piperazine derivatives.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a precatalyst. Ensure proper inert atmosphere techniques. |
| Poorly soluble base | Try a different solvent or a more soluble base (e.g., Cs₂CO₃). | |
| Deactivated aryl halide | Aryl chlorides can be challenging. Switch to a more reactive aryl bromide or iodide, or screen more active ligand systems.[8] | |
| Side Product Formation | Hydrodehalogenation | This can be a competing pathway.[4] Try a different ligand or lower the reaction temperature. |
| Diarylation | If using piperazine itself, diarylation can occur. Use a mono-protected piperazine (e.g., N-Boc-piperazine) to ensure mono-arylation.[10] | |
| Decomposition of Starting Materials or Product | Base-sensitive functional groups | Switch to a weaker base (e.g., K₃PO₄, Cs₂CO₃).[7] |
| Thermally unstable compounds | Attempt the reaction at a lower temperature, possibly with a more active catalyst system. |
Conclusion
The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-aryl piperazines, enabling the construction of complex molecules with significant therapeutic potential. A thorough understanding of the reaction mechanism and the interplay between the catalyst, ligand, base, and solvent is crucial for achieving high yields and purity. By following the guidelines and protocols outlined in this application note, researchers can confidently and effectively apply this powerful transformation in their drug discovery and development endeavors.
References
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Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. Retrieved January 22, 2026, from [Link]
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Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved January 22, 2026, from [Link]
- Mishra, P., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. Current Organic Synthesis, 15(8), 1071-1093.
- Vitaku, E., & Montanari, S. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(18), 6682.
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2023, April 3). YouTube. Retrieved January 22, 2026, from [Link]
- Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
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Help troubleshooting a Buchwald-Hartwig amination? (2018, September 6). Reddit. Retrieved January 22, 2026, from [Link]
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Condition Optimization for Buchwald-Hartwig Reactions. (2023, January 2). YouTube. Retrieved January 22, 2026, from [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 22, 2026, from [Link]
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- Sharma, A., & Kumar, V. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1221-1241.
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The Strategic Integration of 1-Boc-4-ethoxycarbonyl piperazine in Modern Peptide and Peptidomimetic Synthesis: A Guide for Researchers
This document provides an in-depth guide for researchers, medicinal chemists, and drug development professionals on the effective utilization of 1-Boc-4-ethoxycarbonyl piperazine as a versatile building block in peptide and peptidomimetic synthesis. We will delve into the strategic advantages of incorporating this scaffold, provide detailed, field-tested protocols for its application in solid-phase peptide synthesis (SPPS), and offer insights into the underlying chemical principles that govern its reactivity and successful implementation.
Introduction: The Piperazine Scaffold as a Privileged Structure in Drug Discovery
The piperazine moiety is a recurring motif in a multitude of FDA-approved drugs and biologically active molecules. Its prevalence stems from its unique physicochemical properties and its ability to serve as a versatile scaffold for arranging pharmacophoric groups in a defined spatial orientation. The incorporation of a piperazine ring into a peptide backbone can impart several desirable characteristics, including:
-
Enhanced Proteolytic Stability: The non-natural piperazine unit disrupts the recognition sites for proteases, thereby increasing the in vivo half-life of the resulting peptidomimetic.[1]
-
Conformational Rigidity: The cyclic nature of the piperazine ring introduces conformational constraints, which can lock the molecule into a bioactive conformation and improve binding affinity for its target.[1]
-
Modulation of Physicochemical Properties: The two nitrogen atoms of the piperazine ring can be functionalized to fine-tune solubility, lipophilicity, and hydrogen bonding capacity, which are critical parameters for optimizing pharmacokinetic and pharmacodynamic profiles.
-
Introduction of Turns: The rigid piperazine structure can act as a turn-inducing element within a peptide sequence, which is often crucial for mimicking the secondary structures of natural peptides involved in protein-protein interactions.[1]
1-Boc-4-ethoxycarbonyl piperazine, with its orthogonally protected nitrogens, offers a convenient and strategic entry point for introducing this valuable scaffold into growing peptide chains using well-established solid-phase synthesis techniques.
Core Principles and Workflow Overview
The general strategy for incorporating 1-Boc-4-ethoxycarbonyl piperazine into a peptide sequence via SPPS involves a series of well-defined steps. The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for one of the piperazine nitrogens, while the ethoxycarbonyl group on the other nitrogen can be saponified post-synthesis or used as a handle for further diversification.
The overall workflow can be visualized as follows:
Caption: General workflow for SPPS using a piperazine scaffold.
Detailed Protocols and Methodologies
The following protocols are designed for manual solid-phase synthesis but can be adapted for automated synthesizers. The quantities provided are for a typical laboratory scale of 0.1 mmol.
Materials and Reagents
| Reagent | Recommended Grade | Supplier Example |
| 2-Chlorotrityl chloride (2-CTC) resin | 100-200 mesh | Sigma-Aldrich |
| 1-Boc-piperazine | >98% purity | BOC Sciences |
| Dichloromethane (DCM) | Anhydrous | Major suppliers |
| N,N-Dimethylformamide (DMF) | Peptide synthesis | Major suppliers |
| N,N-Diisopropylethylamine (DIPEA) | Reagent grade | Major suppliers |
| Trifluoroacetic acid (TFA) | Reagent grade | Major suppliers |
| Methanol (MeOH) | ACS grade | Major suppliers |
| Boc-protected amino acids | Peptide synthesis | Major suppliers |
| HATU | >98% purity | Major suppliers |
| Diethyl ether | Anhydrous, cold | Major suppliers |
Note: 1-Boc-4-ethoxycarbonyl piperazine can be used in place of 1-Boc-piperazine in the initial immobilization step if the ethoxycarbonyl group is desired in the final product or as a point for further modification. The subsequent deprotection and coupling steps remain the same.
Protocol 1: Immobilization of 1-Boc-Piperazine on 2-CTC Resin
This protocol describes the loading of the initial piperazine building block onto a highly acid-labile resin, which allows for the eventual cleavage of the final product under mild conditions, preserving acid-sensitive functionalities.
Rationale: 2-CTC resin is chosen for its ability to be functionalized under basic conditions, avoiding the need for pre-activation of the piperazine. The trityl linker is highly sensitive to acid, allowing for cleavage with dilute TFA, which minimizes side reactions. Capping with methanol is a critical step to deactivate any remaining reactive chlorotrityl groups, preventing the formation of deletion sequences.
Procedure:
-
Resin Swelling: Swell 2-CTC resin (1.0 g, ~1.0 mmol/g loading) in anhydrous DCM (10 mL) in a reaction vessel for 30 minutes with gentle agitation.[1]
-
Reagent Preparation: In a separate flask, dissolve 1-Boc-piperazine (2.0 mmol, 2.0 eq.) in anhydrous DCM (10 mL).
-
Immobilization: Drain the DCM from the swollen resin. Add the 1-Boc-piperazine solution to the resin, followed by DIPEA (4.0 mmol, 4.0 eq.).
-
Reaction: Agitate the resin slurry at room temperature for 2 hours.
-
Capping: Add methanol (1.0 mL) to the reaction mixture and agitate for an additional 30 minutes to cap any unreacted chlorotrityl groups.[1]
-
Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and finally with DCM (3 x 10 mL).
-
Drying: Dry the resin under vacuum to a constant weight. The loading of the 1-Boc-piperazine can be determined gravimetrically.
Protocol 2: Peptide Chain Elongation
This section outlines the iterative cycle of deprotection and coupling to build the peptide chain on the piperazine-functionalized resin.
Rationale: The Boc group is an acid-labile protecting group.[2] A solution of TFA in DCM is used for its efficient removal.[2] A two-step deprotection (a short pre-wash followed by a longer reaction) ensures complete removal of the Boc group.[1][2]
Procedure:
-
Resin Swelling: Swell the 1-Boc-piperazine functionalized resin in DCM (10 mL) for 30 minutes.
-
Initial Deprotection: Drain the DCM. Add a solution of 50% TFA in DCM (10 mL) to the resin and agitate for 5 minutes.[1]
-
Final Deprotection: Drain the TFA solution. Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 20 minutes.[1]
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (5 x 10 mL) to remove residual acid.
Rationale: After acid-mediated deprotection, the newly exposed secondary amine on the piperazine ring exists as a trifluoroacetate salt, which is unreactive towards coupling.[3] A base, typically DIPEA, is required to neutralize this salt and generate the free amine.[3] HATU is a highly efficient coupling reagent that rapidly forms an activated ester with the incoming Boc-protected amino acid, facilitating amide bond formation.
Procedure:
-
Neutralization: Wash the resin with a solution of 10% DIPEA in DMF (2 x 10 mL), agitating for 5 minutes each time. This step is crucial to deprotonate the piperazinyl-TFA salt.
-
Washing: Wash the resin with DMF (5 x 10 mL) to remove excess DIPEA.
-
Confirmation of Free Amine: Perform a qualitative test (e.g., Chloranil or Kaiser test) to confirm the presence of a free secondary amine.[1][4] Note that the Kaiser test is not suitable for secondary amines like piperazine and will give a false negative; the Chloranil test is more appropriate here.
-
Amino Acid Activation: In a separate vial, pre-activate the Boc-protected amino acid (3.0 mmol, 3.0 eq.) with HATU (2.9 mmol, 2.9 eq.) and DIPEA (6.0 mmol, 6.0 eq.) in DMF (5 mL) for 5 minutes.
-
Coupling: Add the activated amino acid solution to the resin. Agitate the reaction mixture at room temperature for 2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
Monitoring: Perform a Chloranil test to confirm the completion of the coupling. If the test is positive (indicating remaining free secondary amine), the coupling step should be repeated.[1]
Repeat the deprotection, neutralization, and coupling cycle for each subsequent amino acid in the sequence.
Caption: Peptide elongation cycle on the piperazine scaffold.
Protocol 3: Cleavage and Product Isolation
Rationale: The final step involves cleaving the synthesized peptidomimetic from the solid support and removing any remaining side-chain protecting groups. A "cleavage cocktail" containing a strong acid (TFA) and scavengers is used. Scavengers like triisopropylsilane (TIS) and water are essential to trap reactive carbocations generated during the cleavage of side-chain protecting groups, thereby preventing re-alkylation of sensitive residues like tryptophan and methionine.
Procedure:
-
Preparation: After the final amino acid coupling and subsequent Boc deprotection, wash the resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).
-
Cleavage Reaction: Add the cleavage cocktail (10 mL per gram of resin) to the dried resin and agitate at room temperature for 2-3 hours.
-
Product Isolation: Filter the resin and collect the filtrate. Wash the resin with a small volume of fresh cleavage cocktail (2 x 2 mL) and combine the filtrates.
-
Precipitation: Reduce the volume of the combined filtrate by approximately half under a stream of nitrogen. Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (40 mL) to precipitate the crude product.[1]
-
Purification: Centrifuge the mixture, decant the ether, and wash the crude product with cold diethyl ether (2 x 20 mL). Dry the crude product under vacuum.
-
Analysis and Final Purification: Analyze the crude product by analytical HPLC and mass spectrometry. Purify the product using preparative reverse-phase HPLC.
Troubleshooting and Expert Insights
| Issue | Possible Cause | Recommended Solution |
| Low Loading on Resin | Incomplete reaction; steric hindrance. | Extend the reaction time for immobilization to 4 hours. Ensure reagents are anhydrous. |
| Incomplete Coupling | Steric hindrance of the incoming amino acid or the resin-bound amine. | Double the coupling time. Perform a second coupling with fresh reagents. Use a more potent coupling agent if necessary. |
| Incomplete Boc Deprotection | Insufficient acid exposure; poor resin swelling. | Ensure the resin is well-swollen before deprotection. Increase the deprotection time to 30 minutes. Confirm the TFA solution is fresh. |
| Side Product Formation | Re-alkylation of sensitive amino acids during cleavage. | Ensure an adequate amount and type of scavengers are used in the cleavage cocktail. For example, add 1,2-ethanedithiol (EDT) if cysteine is present. |
| Low Yield after Cleavage | Premature cleavage from the resin during synthesis (if using 2-CTC resin). | Avoid highly acidic conditions during washes. Use a more stable linker like PAM resin if synthesizing very long peptides.[2] Ensure the final product is not soluble in the precipitation solvent (diethyl ether). |
Conclusion
1-Boc-4-ethoxycarbonyl piperazine and its parent compound, 1-Boc-piperazine, are invaluable tools in the arsenal of the modern peptide and medicinal chemist. Their strategic incorporation allows for the creation of novel peptidomimetics with enhanced therapeutic potential. By understanding the underlying chemical principles and adhering to robust, validated protocols, researchers can effectively leverage this building block to accelerate their drug discovery and development efforts. The methodologies outlined in this guide provide a solid foundation for the successful synthesis of piperazine-containing molecules, enabling the exploration of new chemical space and the development of next-generation therapeutics.
References
-
Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(8), 1936-1947. Retrieved from [Link]
Sources
Introduction: The Central Role of the Piperazine Scaffold in Medicinal Chemistry
An In-Depth Guide to Coupling Reactions with 1-Boc-Piperazine for Pharmaceutical Synthesis
The piperazine ring is a privileged scaffold in modern drug discovery, appearing in a vast array of FDA-approved therapeutics targeting indications from oncology to central nervous system disorders.[1] Its prevalence stems from its ability to impart favorable pharmacokinetic properties, including improved aqueous solubility and metabolic stability, and to serve as a versatile linker connecting different pharmacophoric elements. This guide focuses on the key coupling reactions involving 1-(tert-butoxycarbonyl)piperazine (1-Boc-piperazine) , a critical building block for introducing the piperazine moiety.
A Note on the Substrate: While the topic specifies "1-Boc-4-ethoxycarbonyl piperazine," this molecule is fully protected at both nitrogen atoms and thus generally unsuitable for direct coupling reactions. It is presumed that the intended substrate is the widely used and synthetically versatile monosubstituted 1-Boc-piperazine , which possesses a free secondary amine at the N4 position, ready for functionalization. This document will detail the reaction conditions for coupling at this nucleophilic site.
This application note provides researchers, scientists, and drug development professionals with a comprehensive technical resource, moving beyond simple protocols to explain the underlying principles and rationale for experimental design. We will explore the two most pivotal transformations for 1-Boc-piperazine: Amide Bond Formation and Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination) .
Part 1: Amide Bond Formation with 1-Boc-Piperazine
The formation of an amide bond between the N4-nitrogen of 1-Boc-piperazine and a carboxylic acid is a cornerstone of synthetic medicinal chemistry. This reaction is fundamental for creating linkers in PROTACs, connecting fragments in drug candidates, and synthesizing a wide range of bioactive molecules.[2]
Mechanistic Principles of Amide Coupling
Direct reaction between a carboxylic acid and an amine is generally infeasible due to an unproductive acid-base reaction.[3] Therefore, the carboxylic acid must first be activated by converting its hydroxyl group into a better leaving group. This is achieved using "coupling reagents." The general mechanism proceeds via the formation of a highly reactive acyl-substituted intermediate, which is then susceptible to nucleophilic attack by the secondary amine of 1-Boc-piperazine.
Two of the most common and reliable classes of coupling reagents are carbodiimides and phosphonium/uronium salts.
-
Carbodiimide-Based Activation: Reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC) react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[3] This intermediate can then be directly attacked by the amine. To improve yields and, crucially, suppress racemization of chiral carboxylic acids, an additive such as 1-Hydroxybenzotriazole (HOBt) is almost always included. HOBt intercepts the O-acylisourea to form an active ester, which is more stable but still highly reactive towards the amine.
-
Uronium/Phosphonium-Based Activation: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provide rapid and efficient activation, even for sterically hindered substrates.[4] They react with the carboxylic acid to form an activated ester that readily undergoes aminolysis. These reagents are often preferred for challenging couplings due to their high reactivity and the minimization of side reactions.[2]
Experimental Protocols and Conditions
The choice of specific reagents and conditions depends on the substrate's reactivity, steric hindrance, and the desired scale of the reaction. Below are two robust, field-proven protocols for the acylation of 1-Boc-piperazine.
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method is cost-effective and widely applicable for a range of carboxylic acids.
-
Step-by-Step Methodology:
-
Dissolve the carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) (approx. 0.1-0.5 M).
-
Add 1-Boc-piperazine (1.1-1.2 equivalents) to the solution.
-
Add HOBt (1.2 equivalents) and a tertiary amine base such as Diisopropylethylamine (DIPEA) or Triethylamine (NEt₃) (2.5 equivalents) to the reaction mixture. The base neutralizes the HOBt and any acid byproducts.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 equivalents) portion-wise to the stirred solution. The hydrochloride salt is more stable and easier to handle than the free base.
-
Allow the reaction to warm slowly to room temperature and stir for 4-24 hours. Reaction progress should be monitored by TLC or LC-MS.
-
Upon completion, dilute the reaction with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ solution and brine to remove unreacted acid, HOBt, and the urea byproduct.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
-
Protocol 2: HATU Mediated Amide Coupling
This protocol is ideal for more challenging substrates, including sterically hindered carboxylic acids or those prone to side reactions.
-
Step-by-Step Methodology:
-
Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.
-
Add HATU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid, forming the activated ester.
-
Add a solution of 1-Boc-piperazine (1.1 equivalents) in the reaction solvent.
-
Continue stirring at room temperature for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.[2]
-
Work-up is similar to the EDC/HOBt protocol: dilute with ethyl acetate, wash with saturated aqueous NaHCO₃ and brine, dry the organic layer, and concentrate. Purify by column chromatography as needed.
-
Data Presentation: Comparison of Coupling Conditions
The following table summarizes typical conditions and expected outcomes for the amide coupling of 1-Boc-piperazine.
| Coupling Reagent | Additive | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Key Considerations |
| EDC | HOBt | DIPEA | DMF/DCM | 0 to RT | 4 - 24 | 75 - 90 | Cost-effective, widely used. Water-soluble urea byproduct is easily removed during work-up.[2] |
| DCC | HOBt | NEt₃ | DCM | 0 to RT | 4 - 12 | 70 - 85 | Forms insoluble dicyclohexylurea (DCU) byproduct, which can be removed by filtration. |
| HATU | None | DIPEA | DMF | RT | 2 - 6 | 85 - 98 | Highly efficient, especially for hindered substrates. Faster reaction times.[2] |
| PyBOP | None | DIPEA | DMF | RT | 2 - 8 | 80 - 95 | Phosphonium-based reagent, good for preventing racemization.[5] |
Visualization of the Amide Coupling Workflow
// Connections {Carboxylic_Acid, Coupling_Reagent, Base} -> Activation [label="Pre-activation\nor in situ"]; Activation -> Coupling; Boc_Piperazine -> Coupling [label="Nucleophile"]; Coupling -> Product; Product -> Purification; } } Caption: Workflow for amide bond formation with 1-Boc-piperazine.
Part 2: Buchwald-Hartwig Amination with 1-Boc-Piperazine
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl (or heteroaryl) halide/triflate and an amine.[6][7] For 1-Boc-piperazine, this reaction provides a direct and versatile route to N-aryl piperazines, which are key substructures in many pharmaceuticals.[1][5][8]
Mechanistic Principles of Buchwald-Hartwig Amination
The success of this reaction hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The choice of ligand, base, and solvent is critical for an efficient catalytic cycle and to prevent catalyst deactivation.[9][10]
-
The Catalytic Cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.[6]
-
Amine Coordination & Deprotonation: The 1-Boc-piperazine coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine, forming a palladium amido complex.
-
Reductive Elimination: The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond of the N-aryl piperazine product and regenerating the Pd(0) catalyst.[6]
-
-
Key Components:
-
Palladium Precatalyst: Sources like Pd₂(dba)₃ or Pd(OAc)₂ are commonly used. They are reduced in situ to the active Pd(0) species.
-
Ligand: Bulky, electron-rich phosphine ligands are essential. They stabilize the Pd(0) catalyst, promote oxidative addition, and facilitate the final reductive elimination step. Ligand choice is substrate-dependent; common examples include XPhos, RuPhos, and BrettPhos.[1]
-
Base: A strong, sterically hindered base is required to deprotonate the amine without competing as a nucleophile. Sodium tert-butoxide (NaOtBu) and potassium phosphate (K₃PO₄) are frequently used.
-
Solvent: Anhydrous, non-protic solvents like toluene, dioxane, or THF are standard, as they do not interfere with the catalytic cycle.[9]
-
Experimental Protocol and Conditions
The following is a general and robust protocol for the N-arylation of 1-Boc-piperazine with an aryl bromide. Conditions may need to be optimized for specific substrates, particularly for more challenging aryl chlorides.
-
Step-by-Step Methodology:
-
To an oven-dried reaction vessel (e.g., a Schlenk tube or microwave vial), add the aryl bromide (1.0 equivalent), 1-Boc-piperazine (1.2-1.5 equivalents), and the base (e.g., NaOtBu, 1.4 equivalents).
-
Add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).
-
Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane, approx. 0.1-0.5 M) via syringe.
-
Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring. The reaction is typically complete within 2-24 hours. Monitor progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
-
Data Presentation: Guide to Reagent Selection
This table provides guidance on selecting the appropriate conditions based on the aryl halide coupling partner.
| Aryl Halide (Ar-X) | Pd Precatalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Typical Yield (%) | Notes |
| Aryl Iodide | Pd₂(dba)₃ (1-2) | XPhos (2-4) | K₃PO₄ | Dioxane | 80 - 100 | 80 - 95 | Generally the most reactive halide. Milder bases are often sufficient. |
| Aryl Bromide | Pd₂(dba)₃ (1-2) | RuPhos (2-4) | NaOtBu | Toluene | 100 - 110 | 75 - 90 | The most common substrate class. Requires a strong base and effective ligand.[8] |
| Aryl Chloride | Pd₂(dba)₃ (2-3) | BrettPhos (4-6) | NaOtBu / LHMDS | Toluene | 100 - 120 | 60 - 85 | Least reactive halide; requires higher catalyst loading and more specialized, bulky ligands.[11] |
| Aryl Triflate | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ / Cs₂CO₃ | Toluene | 80 - 100 | 70 - 90 | Good alternative to halides, especially for electron-rich arenes. |
Visualization of the Buchwald-Hartwig Catalytic Cycle
// Nodes in the cycle Pd0 [label="Pd(0)L₂", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PdII_ArX [label="L₂Pd(II)(Ar)(X)", fillcolor="#FBBC05"]; PdII_Amine [label="[L₂Pd(II)(Ar)(AmineH)]⁺X⁻", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PdII_Amido [label="L₂Pd(II)(Ar)(Amine)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// External species ArX [label="Ar-X", shape=plaintext, fontname="Arial Black"]; AmineH [label="1-Boc-Piperazine\n(AmineH)", shape=plaintext, fontname="Arial Black"]; Base [label="Base", shape=plaintext, fontname="Arial Black"]; Product [label="Ar-Amine", shape=plaintext, fontname="Arial Black"]; BaseHX [label="[BaseH]⁺X⁻", shape=plaintext, fontname="Arial Black"];
// Edges representing the cycle Pd0 -> PdII_ArX [label=" Oxidative\n Addition "]; PdII_ArX -> PdII_Amine [label=" Amine\n Coordination "]; PdII_Amine -> PdII_Amido [label=" Deprotonation "]; PdII_Amido -> Pd0 [label=" Reductive\n Elimination "];
// Edges for external species ArX -> Pd0 [style=dashed]; AmineH -> PdII_ArX [style=dashed]; Base -> PdII_Amine [style=dashed]; PdII_Amido -> Product [style=dashed]; PdII_Amine -> BaseHX [style=dashed];
// Invisible nodes for layout center [style=invis, shape=point]; Pd0 -> center -> PdII_Amine [style=invis]; PdII_ArX -> center -> PdII_Amido [style=invis]; } } Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Conclusion and Future Outlook
The amide coupling and Buchwald-Hartwig amination reactions are indispensable tools for the functionalization of 1-Boc-piperazine. They provide reliable and versatile pathways to construct the complex molecular architectures required for modern drug discovery. Understanding the mechanistic underpinnings of these reactions, as detailed in this guide, empowers researchers to make informed decisions when selecting reagents and conditions, enabling them to troubleshoot effectively and optimize protocols for their specific synthetic targets. As new catalysts and coupling reagents continue to be developed, the scope and efficiency of these transformations will undoubtedly expand, further solidifying the role of the piperazine scaffold in the pharmaceuticals of the future.
References
-
Menta, S., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
-
Li, Y., et al. (2020). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. PMC. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Fisher Scientific. Available at: [Link]
-
Gur, S., & Caliskan, B. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. Available at: [Link]
-
Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters. Available at: [Link]
-
Mishra, V., & Chundawat, T. S. (2018). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]
-
O'Brien, P., et al. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ACS Publications. Available at: [Link]
-
Deadman, B. J., et al. (2020). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. RSC Publishing. Available at: [Link]
-
Dunetz, J. R., et al. (2016). The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link]
-
Sherwood, J., et al. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
The Strategic Utility of 1-Boc-4-Ethoxycarbonylpiperazine in Modern API Synthesis
Abstract
This comprehensive guide details the critical role of 1-Boc-4-ethoxycarbonylpiperazine as a versatile intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs). We will explore its synthesis, purification, and subsequent application in forming complex molecular architectures. This document provides researchers, scientists, and drug development professionals with detailed experimental protocols, mechanistic insights, and best practices for handling this key building block. The strategic importance of the tert-butyloxycarbonyl (Boc) protecting group and the ethoxycarbonyl functional group will be analyzed in the context of multi-step synthetic routes, highlighting how this intermediate facilitates efficient and high-yield production of targeted APIs.
Introduction: The Architectural Advantage of a Bifunctional Intermediate
In the intricate field of pharmaceutical synthesis, the efficiency of a multi-step process often hinges on the strategic selection of its building blocks. 1-Boc-4-ethoxycarbonylpiperazine is a prime example of such a crucial intermediate. Its structure is ingeniously designed for sequential and controlled reactions. The piperazine core is a common motif in a multitude of APIs, particularly in antiviral and antifungal agents, where it often plays a key role in receptor binding or modulating pharmacokinetic properties.
The true synthetic utility of this molecule lies in its orthogonal functionalities:
-
The Boc Protecting Group: The tert-butyloxycarbonyl group at the N1 position serves as a temporary shield. Its primary function is to deactivate one of the two secondary amines of the piperazine ring, preventing unwanted side reactions. The genius of the Boc group is its stability in a wide range of reaction conditions (e.g., basic, hydrogenolytic) while being easily and cleanly removable under acidic conditions. This allows for selective reaction at the N4 nitrogen.
-
The Ethoxycarbonyl Group: This ester functional group at the N4 position is not merely a placeholder. It acts as a precursor for an amide bond, a cornerstone of many pharmaceutical structures. The ester can be readily converted to a carboxylic acid, which can then be coupled with various amines, or it can be directly subjected to aminolysis.
This dual-functionality allows for a modular and convergent approach to API synthesis, significantly streamlining the manufacturing process.
Synthesis of 1-Boc-4-Ethoxycarbonylpiperazine
The synthesis of 1-Boc-4-ethoxycarbonylpiperazine is a well-established procedure that leverages the differential reactivity of the two nitrogen atoms in the starting material, ethyl piperazine-1-carboxylate.
Mechanistic Rationale
The core of this synthesis is the selective N-acylation of the more nucleophilic secondary amine in the presence of di-tert-butyl dicarbonate ((Boc)₂O). The reaction proceeds via a nucleophilic attack of the piperazine nitrogen onto one of the electrophilic carbonyl carbons of the Boc anhydride. This forms a tetrahedral intermediate which then collapses, eliminating tert-butanol and carbon dioxide, to yield the stable carbamate product. The reaction is typically performed in a non-polar aprotic solvent to ensure solubility of the reagents.
Detailed Synthesis Protocol
Materials:
-
Ethyl piperazine-1-carboxylate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve ethyl piperazine-1-carboxylate (1.0 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.5 M.
-
Reagent Addition: To this stirring solution, add di-tert-butyl dicarbonate ((Boc)₂O) (1.05 equivalents) portion-wise at room temperature. Causality Note: A slight excess of (Boc)₂O ensures complete consumption of the starting material. Adding it portion-wise helps to control any potential exotherm.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 1:1 v/v) and visualizing with potassium permanganate stain. The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x volume of DCM) to remove any unreacted (Boc)₂O and acidic byproducts.
-
Wash with brine (1 x volume of DCM) to remove residual water.
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude product is often of sufficient purity (>95%) for subsequent steps. If further purification is required, flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes can be performed.
Application in API Synthesis: A Representative Protocol
The true value of 1-Boc-4-ethoxycarbonylpiperazine is demonstrated in its application as a scaffold for building more complex molecules. A common subsequent transformation is the conversion of the ethyl ester to an amide, a key linkage in many APIs.
Workflow for Amide Formation
The following workflow illustrates a general strategy for synthesizing a hypothetical API fragment.
Caption: General workflow for API fragment synthesis.
Detailed Protocol for Amide Coupling
This protocol describes the hydrolysis of the ester followed by a standard peptide coupling reaction.
Part A: Saponification (Ester to Carboxylic Acid)
Materials:
-
1-Boc-4-ethoxycarbonylpiperazine
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
Procedure:
-
Hydrolysis: Dissolve 1-Boc-4-ethoxycarbonylpiperazine (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v). Add LiOH (2.0 eq) and stir the mixture at room temperature until TLC or LC-MS indicates complete consumption of the starting material.
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH ~3-4 with 1 M HCl. Causality Note: Acidification protonates the carboxylate, making it extractable into an organic solvent.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield 1-Boc-piperazine-4-carboxylic acid, which is often used in the next step without further purification.
Part B: Amide Bond Formation
Materials:
-
1-Boc-piperazine-4-carboxylic acid (from Part A)
-
Target amine (R-NH₂) (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: Dissolve 1-Boc-piperazine-4-carboxylic acid (1.0 eq) and the target amine (1.0 eq) in anhydrous DMF.
-
Coupling: To the stirring solution, add DIPEA (3.0 eq) followed by HATU (1.1 eq). Causality Note: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid and the amine, while HATU is a coupling agent that activates the carboxylic acid for nucleophilic attack by the amine.
-
Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Work-up: Upon completion, dilute the reaction with water and extract with ethyl acetate. The combined organic layers are washed with saturated aqueous NaHCO₃, brine, dried, and concentrated. The crude product is then purified by flash chromatography to yield the Boc-protected API precursor.
Quality Control and Analytical Characterization
Ensuring the purity and identity of 1-Boc-4-ethoxycarbonylpiperazine is paramount before its use in API synthesis.
| Parameter | Specification | Analytical Method |
| Appearance | Colorless to pale yellow oil | Visual Inspection |
| Identity | Conforms to the structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Purity | ≥ 98.0% | HPLC, GC |
| Residual Solvents | As per ICH guidelines | Headspace GC |
Representative Analytical Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 4.15 (q, 2H), 3.55-3.45 (m, 4H), 3.45-3.35 (m, 4H), 1.45 (s, 9H), 1.25 (t, 3H). (Note: Chemical shifts are approximate and can vary slightly)
-
Mass Spectrometry (ESI+): m/z = 259.16 [M+H]⁺
Safety, Handling, and Storage
Proper handling and storage are crucial to maintain the integrity of the intermediate and ensure laboratory safety.
-
Safety Precautions: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[1][2]
-
Handling: Avoid contact with skin, eyes, and clothing.[2] Avoid inhalation of vapors.[1]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.[1]
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.
Conclusion
1-Boc-4-ethoxycarbonylpiperazine is a high-value intermediate that offers a strategic and efficient pathway for the synthesis of a wide range of APIs. Its pre-installed, orthogonally protected functionalities allow for selective and high-yield transformations, making it an indispensable tool for medicinal chemists and process development scientists. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile building block in their drug discovery and development endeavors.
References
- CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.
- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine.
- Hammarström, L. G. J., Fu, Y., Vail, S., Hammer, R. P., & McLaughlin, M. L. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. Organic Syntheses Procedure.
- 1-BOC-Piperazine synthesis. ChemicalBook.
- 1-Boc-4-hydroxypiperidine. SpectraBase.
- CN102643194B - Preparation method of posaconazole intermediate.
- Ghosh, A. K., Osswald, H. L., & Prato, G. (2016). Syntheses of FDA Approved HIV Protease Inhibitors. Vitamins and Hormones, 100, 1-54.
- CN108033931B - Synthesis method of N-Boc piperazine.
- SAFETY DATA SHEET - N-(tert-Butoxycarbonyl)-4-piperidone. (2010).
- CN105153211A - Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester.
- de Souza, R. O. M. A., et al. (2022). Biocatalysis for the Synthesis of Active Pharmaceutical Ingredients in Deep Eutectic Solvents: State-of-the-Art and Prospects. Molecules, 27(21), 7564.
- Moura, R. G., et al. (2021). Synthesis of the piperazine subunit of Indinavir. Arkivoc, 2021(10), 106-111.
- A green and eco-friendly route for the almost quantitative BOC protection of a large variety of aliphatic and aromatic amines, amino acids, and amino alcohols is reported in catalyst and solvent-free media under mild reaction conditions.
- MSDS UBG030 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.
- Synthesis of key intermediate 26.
- Custom API Synthesis for Complex Projects. BOC Sciences.
- A new synthesis of the amine fragment: an important intermediate to the anti-HIV drug lenacapavir. ChemRxiv.
- Wist, J., et al. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Molecules, 27(22), 7792.
- Amine Boc protection-Mechanism and Reaction Setup. (2022). YouTube.
- A Practical Method for Synthesizing Iptacopan. (2024). MDPI.
- Posaconazole synthesis. ChemicalBook.
- ETHYL 1-(TERT-BUTOXYCARBONYL)
- Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. (2018). Molecules, 23(11), 2993.
- SAFETY DATA SHEET - 1-Boc-4-(4-formylphenyl)piperazine. (2025).
- A facile procedure for tert-butoxycarbonylation of amines promoted by yttria-zirconia based strong Lewis acid c
- Reider, P. J. (1997). Advances in AIDS Chemotherapy: The Asymmetric Synthesis of CRIXIVAN®. CHIMIA International Journal for Chemistry, 51(6), 306-308.
- Wang, Z., et al. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(13), 3371-3374.
- Purification of Posaconazole Intermediates - European Patent Office - EP 2789610 A1. Googleapis.com.
- MSDS of N-boc-4-(4-oxo-piperidine-1-carbonyl)aniline.
- Synthesis of posaconazole.
- SAFETY DATA SHEET - 4-(6-Amino-3-pyridyl)-1-Boc-piperazine. Fisher Scientific.
- N-BOC-4-Hydroxypiperidine(109384-19-2) 1H NMR spectrum. ChemicalBook.
Sources
Application Notes & Protocols: Strategic Amide Bond Formation with 1-Boc-4-ethoxycarbonyl piperazine
Introduction: The Strategic Importance of the Piperazine Amide Motif
The amide bond is an indispensable cornerstone of modern medicinal chemistry, forming the backbone of peptides and proteins and featuring prominently in a vast array of blockbuster pharmaceuticals.[1] Within this landscape, the piperazine moiety has emerged as a privileged scaffold, prized for its ability to modulate physicochemical properties such as solubility and basicity, and to serve as a versatile linker that can form multiple hydrogen bonds.[2][3][4]
This guide focuses on the strategic use of 1-(tert-butoxycarbonyl)-4-(ethoxycarbonyl)piperazine , a bifunctional building block designed for precise synthetic control. The tert-butyloxycarbonyl (Boc) group serves as a robust protecting group for one of the piperazine nitrogens, preventing undesired side reactions like di-acylation.[2][5] This directed protection leaves the second nitrogen free to act as a nucleophile, enabling its clean and efficient coupling with a wide range of carboxylic acids. The ethoxycarbonyl group provides an additional site for future functionalization, making this reagent a powerful tool for building complex molecular architectures in drug discovery programs.[6]
This document provides a detailed exploration of the mechanisms, protocols, and best practices for forming amide bonds using this key intermediate.
The Chemical Rationale: Activating the Carboxylic Acid Partner
Direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable under standard conditions, requiring excessively high temperatures that are incompatible with complex molecules. The core principle of modern amide synthesis, therefore, relies on the in situ activation of the carboxylic acid's hydroxyl group, converting it into a better leaving group. This activation primes the carboxyl carbon for nucleophilic attack by the secondary amine of 1-Boc-4-ethoxycarbonyl piperazine.
Two predominant classes of reagents have become the workhorses for this transformation: carbodiimides and onium salts.
Mechanism via Carbodiimide Activation (e.g., EDC)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are zero-length coupling agents that facilitate amide bond formation without being incorporated into the final product.[7] The mechanism proceeds as follows:
-
Activation: The carboxylic acid attacks the carbodiimide, forming a highly reactive O-acylisourea intermediate.[8][9]
-
Nucleophilic Attack: The free secondary amine of the piperazine derivative attacks the carbonyl carbon of the O-acylisourea intermediate.
-
Product Formation: This attack leads to the formation of the desired amide bond and the release of a soluble urea byproduct.
To enhance efficiency and minimize side reactions, such as the formation of a stable N-acylurea byproduct or racemization of chiral centers, an additive like 1-Hydroxybenzotriazole (HOBt) is often included. HOBt intercepts the O-acylisourea to form an active ester, which is less reactive but more selective towards the desired amine coupling.[10]
Mechanism via Onium Salt Activation (e.g., HATU)
Onium salts, particularly uronium/guanidinium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient coupling reagents often reserved for more challenging couplings, such as those involving sterically hindered substrates.[11][12]
-
Active Ester Formation: In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester.[13][14]
-
Nucleophilic Attack: The piperazine amine then attacks this active ester, which is an excellent leaving group.
-
Product Formation: This results in the formation of the target amide with high efficiency and minimal risk of racemization.[11][12]
Workflow Visualization: General Amide Coupling
Caption: General workflow for amide bond formation.
Experimental Protocols
The following protocols provide robust starting points for researchers. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn. Always consult the Safety Data Sheet (SDS) for each reagent before use.[15][16][17]
Protocol 1: EDC/HOBt Mediated Amide Coupling
This method is widely used due to its cost-effectiveness and reliability for a broad range of substrates.
Materials and Reagents:
-
Carboxylic Acid (1.0 eq)
-
1-Boc-4-ethoxycarbonyl piperazine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aq. NaHCO₃ solution
-
Brine (Saturated aq. NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 eq), 1-Boc-4-ethoxycarbonyl piperazine (1.1 eq), and HOBt (1.2 eq).
-
Solvent Addition: Dissolve the mixture in anhydrous DCM or DMF (approx. 0.1 M concentration relative to the carboxylic acid).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add DIPEA (3.0 eq) to the stirred solution, followed by the portion-wise addition of EDC·HCl (1.2 eq). Causality Note: Adding the base first ensures the carboxylic acid is deprotonated, and portion-wise addition of EDC controls the initial exotherm.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (1x), and brine (1x). Self-Validation: The bicarb wash removes unreacted acid and HOBt, while the brine wash removes residual water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., Hexane/Ethyl Acetate gradient) to yield the pure amide product.
Protocol 2: High-Efficiency HATU Mediated Amide Coupling
This protocol is recommended for sterically demanding substrates or when rapid and high-yield coupling is essential.
Materials and Reagents:
-
Carboxylic Acid (1.0 eq)
-
1-Boc-4-ethoxycarbonyl piperazine (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc)
-
Saturated aq. LiCl solution (optional, for DMF removal)
-
Saturated aq. NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Step-by-Step Procedure:
-
Reagent Premixing: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Activation: Add DIPEA (3.0 eq) to the solution and stir at room temperature for 15-20 minutes. Causality Note: This pre-activation step ensures the complete formation of the OAt-active ester before the amine is introduced, maximizing efficiency.
-
Amine Addition: Add a solution of 1-Boc-4-ethoxycarbonyl piperazine (1.1 eq) in a small amount of DMF to the reaction mixture.
-
Reaction: Stir at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS. Reactions are often complete in a shorter timeframe compared to EDC/HOBt.
-
Work-up:
-
Pour the reaction mixture into a separatory funnel containing Ethyl Acetate and water.
-
Wash the organic layer sequentially with saturated aq. NaHCO₃ (2x), water (2x), and brine (1x). If DMF is difficult to remove, washing with a 5% LiCl solution can be effective.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product via flash column chromatography as described in Protocol 1.
Experimental Protocol Workflow
Caption: Step-by-step experimental workflow.
Data Summary: Comparison of Coupling Reagents
The choice of coupling reagent is critical and depends on factors like substrate reactivity, cost, and desired purity.
| Coupling Reagent | Common Additive | Base | Typical Solvent | Typical Time (h) | Advantages & Notes |
| EDC | HOBt, Oxyma | DIPEA, TEA | DCM, DMF | 4 - 24 | Cost-effective, widely used. Byproduct (urea) is water-soluble, simplifying work-up.[10] |
| DCC | HOBt | DIPEA, TEA | DCM, THF | 4 - 24 | Inexpensive. Forms insoluble dicyclohexylurea (DCU) byproduct, which can be removed by filtration but may complicate purification. |
| HATU | None | DIPEA | DMF, NMP | 1 - 4 | Highly efficient, fast reaction times, low racemization. Ideal for sterically hindered substrates. More expensive.[11][12] |
| T3P® | None | Pyridine, DIPEA | EtOAc, DCM | 2 - 12 | Byproducts are water-soluble. Effective and has a good safety profile. |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | - Inactive coupling reagent (hydrolyzed).- Insufficient base.- Poor quality/wet solvents or reagents.- Steric hindrance. | - Use fresh, high-purity coupling reagents.- Ensure stoichiometric amounts of base are used.- Use anhydrous solvents and dry reagents thoroughly.- Switch to a more powerful coupling reagent like HATU. |
| Incomplete Reaction | - Reaction time too short.- Insufficient equivalents of coupling reagent or amine. | - Allow the reaction to run longer, monitoring by TLC/LC-MS.- Increase equivalents of the piperazine and coupling reagent to 1.2 and 1.3, respectively. |
| N-acylurea Formation (with carbodiimides) | - Amine addition was too slow.- Absence of an additive like HOBt. | - Ensure the amine is present to trap the O-acylisourea.- Always include HOBt or a similar additive in the reaction. |
| Difficulty in Purification | - Byproducts co-eluting with the product.- For EDC, urea byproduct not fully removed in work-up. | - Optimize chromatography conditions (try different solvent systems).- Ensure thorough aqueous washes during work-up. An acidic wash (e.g., 1M HCl) can sometimes help remove basic impurities. |
References
-
Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. (2020). National Center for Biotechnology Information. [Link]
-
Discovery and hit-to-lead evaluation of piperazine amides as selective, state-dependent NaV1.7 inhibitors. (n.d.). National Center for Biotechnology Information. [Link]
-
Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. [Link]
-
Mechanism of Amide Formation by Carbodiimide for Bioconjugation in Aqueous Media. (n.d.). ACS Publications. [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. (n.d.). ACS Publications. [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023). ACG Publications. [Link]
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. (2020). National Center for Biotechnology Information. [Link]
-
Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity. (n.d.). National Center for Biotechnology Information. [Link]
-
HATU. (n.d.). Wikipedia. [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. (2021). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Amine to Amide Mechanism - HATU. (n.d.). Common Organic Chemistry. [Link]
-
Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. [Link]
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. (n.d.). ResearchGate. [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]
-
Safety Data Sheet - 1 Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. (n.d.). UBPBio. [Link]
-
Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. (n.d.). PubMed. [Link]
-
Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. (2023). Royal Society of Chemistry. [Link]
- Purification of piperazine. (n.d.).
-
Carbodiimide. (n.d.). Wikipedia. [Link]
-
Safety Data Sheet - 1-Boc-Piperidine. (2024). Angene Chemical. [Link]
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Application Notes and Protocols for the Synthesis and Characterization of 5-HT1A Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This comprehensive guide provides a detailed exploration of the synthesis and characterization of ligands targeting the 5-hydroxytryptamine-1A (5-HT1A) receptor, a critical G-protein coupled receptor (GPCR) implicated in a range of neuropsychiatric disorders, including anxiety and depression.[1][2] This document moves beyond simple procedural lists to offer in-depth mechanistic insights, field-proven protocols, and the rationale behind key experimental choices, empowering researchers to confidently navigate this important area of medicinal chemistry.
The 5-HT1A Receptor: A Key Therapeutic Target
The 5-HT1A receptor is a subtype of serotonin receptor that, upon activation, couples to inhibitory G-proteins (Gi/o).[3] This initiates a signaling cascade that primarily involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This receptor is expressed both presynaptically, as an autoreceptor on serotonergic neurons in the raphe nuclei, and postsynaptically in various brain regions, including the hippocampus, cortex, and amygdala.[4] This differential localization allows 5-HT1A ligands to exert complex modulatory effects on the serotonergic system and other neurotransmitter pathways, making it a highly attractive target for therapeutic intervention in CNS disorders.[5][6]
Mechanism of Action and Signaling Pathways
Activation of the 5-HT1A receptor by an agonist leads to the dissociation of the heterotrimeric G-protein into its Gαi and Gβγ subunits. The Gαi subunit directly inhibits adenylyl cyclase, reducing cAMP production.[2] The Gβγ subunit can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization, and inhibit voltage-gated Ca2+ channels.[2] Furthermore, 5-HT1A receptor activation can also stimulate the mitogen-activated protein kinase (MAPK/ERK) pathway, which is involved in neuroplasticity and cell survival.[2]
Caption: 5-HT1A receptor signaling cascade.
Synthetic Strategies for Key 5-HT1A Ligand Scaffolds
The synthesis of 5-HT1A ligands often revolves around a few privileged scaffolds, most notably the arylpiperazines. The general approach involves the construction of the core structure followed by functionalization to achieve the desired pharmacological profile.
The Arylpiperazine Scaffold: A Versatile Core
Long-chain arylpiperazines are a cornerstone of 5-HT1A ligand design.[7] The synthetic challenge often lies in the selective mono-alkylation of the piperazine ring, as di-alkylation is a common side reaction.
Expert Insight: The use of a Boc-protecting group on one of the piperazine nitrogens is a robust strategy to ensure mono-alkylation.[8] This directs the reaction to the unprotected nitrogen, and the Boc group can be easily removed under acidic conditions later in the synthesis. The choice of base is also critical; inorganic bases like potassium carbonate (K₂CO₃) are often preferred as they are easily removed during workup and are less likely to cause side reactions compared to strong organic bases.
Protocol 2.1: General Synthesis of an N-Arylpiperazine Intermediate
This protocol describes a common method for coupling an aryl halide with Boc-piperazine, a key step in many arylpiperazine ligand syntheses.
Caption: General workflow for N-arylpiperazine synthesis.
Materials:
-
Aryl halide (1.0 equiv)
-
N-Boc-piperazine (1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., RuPhos, 4 mol%)
-
Sodium tert-butoxide (1.5 equiv)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide, N-Boc-piperazine, and sodium tert-butoxide.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Under the inert atmosphere, add the palladium catalyst, phosphine ligand, and anhydrous toluene.
-
Heat the reaction mixture to 100 °C and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the N-Aryl-N'-Boc-piperazine.[9]
Exemplary Syntheses of Prototypical 5-HT1A Ligands
The following protocols provide step-by-step instructions for the synthesis of three key 5-HT1A receptor ligands, each with a distinct pharmacological profile.
Synthesis of Buspirone (Partial Agonist)
Buspirone is a clinically used anxiolytic that acts as a partial agonist at 5-HT1A receptors.[2][10] The following two-step synthesis is a common and efficient route.[11]
Table 1: Reactants and Products in Buspirone Synthesis
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 8-Azaspiro[4.5]decane-7,9-dione | C₉H₁₃NO₂ | 167.21 | Starting Material |
| 1,4-Dibromobutane | C₄H₈Br₂ | 215.91 | Alkylating Agent |
| 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione | C₁₃H₂₀BrNO₂ | 302.21 | Intermediate |
| 1-(2-Pyrimidinyl)piperazine | C₈H₁₂N₄ | 164.21 | Nucleophile |
| Buspirone | C₂₁H₃₁N₅O₂ | 385.50 | Final Product |
Protocol 3.1.1: Synthesis of 8-(4-Bromobutyl)-8-azaspiro[4.5]decane-7,9-dione
-
Dissolve 8-azaspiro[4.5]decane-7,9-dione (1.0 equiv) and potassium carbonate (2.0 equiv) in dimethylformamide (DMF).
-
Add 1,4-dibromobutane (3.0 equiv) to the mixture.
-
Heat the reaction to 70°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into ice water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under vacuum.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain the intermediate as a white solid.
Protocol 3.1.2: Synthesis of Buspirone
-
To a solution of 1-(2-pyrimidinyl)piperazine (1.2 equiv) in acetonitrile, add potassium carbonate (2.5 equiv) and a catalytic amount of potassium iodide.
-
Add the intermediate from Protocol 3.1.1 (1.0 equiv) to the mixture.
-
Reflux the reaction mixture for 12-16 hours until completion (monitored by TLC).
-
Cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield crude buspirone.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure buspirone.[11]
Synthesis of 8-OH-DPAT (Full Agonist)
8-Hydroxy-2-(di-n-propylamino)tetralin (8-OH-DPAT) is a classic and potent full agonist for the 5-HT1A receptor, widely used in research.[12] Its synthesis is a multi-step process.[13]
Protocol 3.2: Multi-step Synthesis of (R,S)-8-OH-DPAT Note: This is a condensed representation of a complex, multi-step synthesis. Researchers should consult the primary literature for detailed experimental conditions for each step.[13]
-
Step 1-3: Formation of Tetralone Intermediate: Start from a suitable methoxy-substituted naphthalene derivative. Through a series of reactions including reduction and cyclization, form the corresponding methoxy-tetralone.
-
Step 4-5: Introduction of the Amine: Perform reductive amination on the tetralone with di-n-propylamine to introduce the dialkylamino group.
-
Step 6-8: Demethylation and Resolution: The methoxy group is demethylated to the free hydroxyl group. If stereoisomerically pure compounds are required, a resolution step is performed at this stage.
-
Step 9-10: Final Purification: The final product is purified using column chromatography and/or recrystallization to yield 8-OH-DPAT.
Synthesis of WAY-100635 (Antagonist)
WAY-100635 is a potent and selective "silent" antagonist of the 5-HT1A receptor, making it an invaluable tool for in vitro and in vivo studies.[1][14]
Protocol 3.3: Synthesis of WAY-100635
-
Formation of the Amide Bond: React 1-(2-methoxyphenyl)-4-(2-(2-pyridylamino)ethyl)piperazine (1.0 equiv) with cyclohexanecarbonyl chloride (1.1 equiv) in the presence of a non-nucleophilic base like triethylamine (1.5 equiv) in an aprotic solvent such as tetrahydrofuran (THF).[15]
-
Reaction Conditions: The reaction is typically stirred at room temperature until completion, as monitored by TLC or LC-MS.
-
Workup and Purification: The reaction is quenched with water, and the product is extracted into an organic solvent like ethyl acetate. The organic layer is washed with water and brine, dried, and concentrated. The crude product is then purified by flash column chromatography to yield WAY-100635.[15] For in vivo use, it is often converted to its maleate salt.[1]
Characterization of Synthesized Ligands
A rigorous characterization workflow is essential to confirm the identity, purity, and pharmacological activity of the synthesized compounds.
Caption: A typical workflow for the characterization of novel 5-HT1A ligands.
Protocol 4.1: Radioligand Binding Assay
This assay determines the affinity (Ki) of the synthesized compound for the 5-HT1A receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Membrane preparation from cells expressing 5-HT1A receptors (e.g., CHO or HEK293 cells).
-
Radioligand (e.g., [³H]8-OH-DPAT).
-
Synthesized compound (test ligand) at various concentrations.
-
Non-specific binding control (e.g., 10 µM serotonin).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
GF/C filter plates, presoaked in polyethyleneimine.
-
Scintillation cocktail.
Procedure:
-
In a 96-well plate, combine the membrane preparation, radioligand, and either buffer (for total binding), non-specific binding control, or the test ligand at various concentrations.
-
Incubate the plate for 60 minutes at 27°C.[16]
-
Terminate the reaction by rapid filtration through the pre-soaked filter plate using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Dry the filter mat and add scintillation cocktail.
-
Count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC₅₀ value of the test ligand from the competition curve and calculate the Ki using the Cheng-Prusoff equation.
Protocol 4.2: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins upon agonist binding to the 5-HT1A receptor.
Materials:
-
Membrane preparation from cells expressing 5-HT1A receptors.
-
[³⁵S]GTPγS.
-
GDP.
-
Test ligand at various concentrations.
-
Assay buffer (containing MgCl₂ and NaCl).
Procedure:
-
Pre-incubate the membranes with the test ligand for 15 minutes at 30°C.
-
Initiate the reaction by adding a mixture of [³⁵S]GTPγS and GDP.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through a filter plate.
-
Wash the filters with ice-cold buffer.
-
Quantify the bound [³⁵S]GTPγS by scintillation counting.
-
Plot the stimulated binding against the ligand concentration to determine the EC₅₀ and Emax values.
Protocol 4.3: cAMP Assay
This assay directly measures the functional consequence of 5-HT1A receptor activation (or inhibition) on the downstream second messenger, cAMP.
Materials:
-
Whole cells expressing 5-HT1A receptors.
-
Forskolin (to stimulate adenylyl cyclase).
-
Test ligand at various concentrations.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen-based).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with the test ligand at various concentrations.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Incubate for the recommended time.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.[17]
-
For agonists, a dose-dependent decrease in forskolin-stimulated cAMP levels will be observed. For antagonists, a rightward shift in the agonist dose-response curve will be seen.
Concluding Remarks
The synthesis and characterization of 5-HT1A receptor ligands remain a dynamic and rewarding field of research. A thorough understanding of the underlying synthetic organic chemistry, coupled with robust pharmacological evaluation, is paramount for the successful development of novel chemical probes and potential therapeutics. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers, enabling them to approach this target with confidence and scientific rigor. The continual refinement of synthetic methodologies and the application of sophisticated characterization techniques will undoubtedly lead to the discovery of the next generation of 5-HT1A receptor modulators.
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Xu, P., et al. (2021). Structural insights into lipid and ligand regulation of serotonin receptors. Nature, 592(7854), 469-473. [Link]
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Polter, A. M., & Li, X. (2010). 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain. Cellular and Molecular Neurobiology, 30(5), 625-634. [Link]
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Mokrosz, J. L., et al. (1995). (R,S)-trans-8-Hydroxy-2-[N-n-propyl-N-(3'-iodo-2'-propenyl)amino]tetralin (trans-8-OH-PIPAT): a new 5-HT1A receptor ligand. Journal of Medicinal Chemistry, 38(13), 2367-2374. [Link]
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Assay Guidance Manual. (2019). Pharmacological Characterization of GPCR Agonists, Antagonists, Allosteric Modulators and Biased Ligands from HTS Hits to Lead Optimization. NCBI Bookshelf. [Link]
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ResearchGate. (n.d.). Mechanistic Insights into the Binding of Different Antagonists to 5-HT1AR: A Molecular Docking and Molecular Dynamics Simulation Study. [Link]
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bioRxiv. (2023). The 5-HT1A receptor antagonist WAY-100635 maleate reprograms metabolism to promote RGC differentiation and regeneration in retin. [Link]
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Koscielniak, T., & Kuszczyk, M. (2006). Stereoselectivity of 8-OH-DPAT toward the serotonin 5-HT1A receptor: Biochemical and molecular modeling study. Biochemical Pharmacology, 72(4), 498-511. [Link]
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Perrone, R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(21), 7354. [Link]
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). 8-OH-DPAT | Ligand Activity Charts. Retrieved from [Link]
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Mastering the Synthesis of Piperazine Derivatives: A Guide to Reductive Amination Protocols
Introduction: The Piperazine Moiety in Modern Drug Discovery
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" due to its presence in a vast array of biologically active compounds.[1] Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its typical basicity, make it a critical component in optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. Reductive amination has emerged as a robust and versatile C-N bond-forming reaction, providing a direct and efficient pathway for the N-alkylation of piperazines.[2][3] This guide offers an in-depth exploration of reductive amination protocols involving piperazine intermediates, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to successfully synthesize these valuable compounds.
The Mechanism of Reductive Amination: A Two-Step Symphony in One Pot
Reductive amination is a sequential process that elegantly combines the formation of an iminium ion intermediate with its subsequent reduction to a stable amine, often in a single reaction vessel.[4] Understanding the causality behind each step is paramount to optimizing reaction conditions and troubleshooting unforeseen challenges.
Step 1: Iminium Ion Formation
The reaction commences with the nucleophilic attack of a piperazine nitrogen atom on the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step to yield a transient iminium ion.[4] This initial phase is often the rate-limiting step and its efficiency is influenced by several factors:
-
pH: The reaction is typically acid-catalyzed. A mildly acidic environment protonates the carbonyl oxygen, enhancing its electrophilicity and facilitating the initial nucleophilic attack. However, excessive acidity can protonate the piperazine amine, rendering it non-nucleophilic.[5]
-
Steric Hindrance: Sterically hindered ketones or bulky piperazine derivatives can slow down the rate of iminium ion formation.
-
Water Removal: The formation of the iminium ion generates water. While many modern protocols tolerate the presence of water, in some cases, the use of dehydrating agents can drive the equilibrium towards the iminium ion.
Step 2: Reduction of the Iminium Ion
The newly formed iminium ion is then reduced in situ by a carefully selected reducing agent. The key to a successful one-pot reductive amination lies in the choice of a reductant that selectively reduces the iminium ion (C=N+) over the starting carbonyl compound (C=O).[6]
Below is a diagram illustrating the general mechanism of reductive amination involving a piperazine.
Caption: General mechanism of reductive amination.
Choosing the Right Tools: A Comparative Analysis of Reducing Agents
The success of a reductive amination protocol is critically dependent on the choice of the reducing agent. While several options are available, sodium triacetoxyborohydride (STAB) has become the reagent of choice for many applications due to its mildness and selectivity.[7]
| Reducing Agent | Formula | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | Mild and highly selective for iminium ions over carbonyls. Tolerates a wide range of functional groups. Less toxic than NaBH₃CN.[7] | Moisture sensitive. Can be more expensive. |
| Sodium Cyanoborohydride | NaBH₃CN | Selective for iminium ions at controlled pH. Effective in protic solvents like methanol. | Highly toxic and generates toxic cyanide gas in acidic conditions.[7] |
| Sodium Borohydride | NaBH₄ | Inexpensive and readily available. | Generally not selective for iminium ions in the presence of carbonyls, often requiring a two-step procedure.[8] |
| Catalytic Hydrogenation | H₂/Catalyst (e.g., Pd/C) | "Green" and atom-economical. | Requires specialized equipment (hydrogenator). May not be suitable for substrates with other reducible functional groups.[9] |
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the reductive amination of piperazine derivatives. These are intended as a starting point, and optimization may be necessary for specific substrates.
Protocol 1: Reductive Amination of N-Boc-Piperazine with an Aromatic Aldehyde using STAB
This protocol is adapted from a common procedure for the synthesis of N-substituted piperazines.[10]
Materials:
-
N-Boc-piperazine
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add N-Boc-piperazine (1.0 equiv.) and the aromatic aldehyde (1.0-1.2 equiv.).
-
Dissolve the reactants in anhydrous DCM or DCE (approximately 10-20 mL per mmol of N-Boc-piperazine).
-
Stir the solution at room temperature for 20-30 minutes to facilitate the formation of the iminium ion intermediate.
-
In a single portion, add sodium triacetoxyborohydride (1.2-1.5 equiv.) to the reaction mixture. A slight exotherm may be observed.
-
Continue stirring the reaction at room temperature for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated-N'-Boc-piperazine.
Protocol 2: Reductive Amination of Piperazine with a Ketone using Catalytic Hydrogenation
This protocol outlines a greener approach to piperazine alkylation.[11]
Materials:
-
Piperazine
-
Ketone (e.g., cyclohexanone)
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas source
Procedure:
-
In a pressure-resistant reaction vessel (e.g., a Parr shaker bottle), dissolve piperazine (1.0 equiv.) and the ketone (1.0-1.2 equiv.) in methanol or ethanol.
-
Carefully add 10% Pd/C (typically 5-10 mol% catalyst loading) to the solution.
-
Seal the reaction vessel and purge it several times with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi, but this may vary depending on the substrate and equipment).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by distillation, crystallization, or column chromatography as needed.
Comparative Table of Reductive Amination Protocols for Piperazine Derivatives
| Piperazine Substrate | Carbonyl Compound | Reducing Agent (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-Boc-Piperazine | Cinnamaldehyde | NaBH(OAc)₃ (1.5) | DCM | RT | 16 | ~70-80 (crude) | [10] |
| Piperazin-2-ylmethanol·2HCl | Various Aldehydes | NaBH(OAc)₃ (1.5) | DCM | RT | 4-24 | 60-85 | [4] |
| Piperazine | Cyclohexanone | H₂ (50 psi), 10% Pd/C | MeOH | RT | 12 | >90 | [11] |
| 2-Oxopiperazine | Benzoic Acid | Phenylsilane/Zn(OAc)₂ | Toluene | 110 | 16 | 85 | [12] |
| N-Arylpiperazine | Various Aldehydes | NaBH(OAc)₃ (1.5) | DCE | RT | 2-12 | 75-95 | [13] |
Troubleshooting and Optimization: A Scientist's Perspective
Even with well-established protocols, challenges can arise. Here are some common issues and strategies to overcome them.
-
Incomplete Reaction: If the starting materials are not fully consumed, consider increasing the reaction time, temperature, or the equivalents of the reducing agent. For sluggish reactions, ensuring anhydrous conditions can be beneficial.
-
Formation of Side Products: The most common side product is the alcohol resulting from the reduction of the carbonyl starting material. This indicates that the reduction of the carbonyl is competing with the reduction of the iminium ion. Using a more selective reducing agent like STAB can mitigate this. Over-alkylation, leading to the formation of a tertiary amine from a primary amine starting material, can also occur.[14] Careful control of stoichiometry is crucial in such cases.
-
Broad NMR Peaks in the Product: As reported in a practical example, broad NMR peaks can indicate the presence of impurities or conformational isomers.[6] Thorough purification by column chromatography is often necessary. If the product is a basic amine, it can sometimes be purified by an acid-base extraction or by forming a crystalline salt (e.g., hydrochloride), which can then be washed or recrystallized.
-
Solvent Choice: While chlorinated solvents like DCM and DCE are common, especially with STAB, greener alternatives such as ethyl acetate or isopropyl alcohol can also be effective.[2] Protic solvents like methanol can accelerate imine formation but may not be compatible with all reducing agents.[2]
Visualizing the Workflow
The following diagram outlines a typical experimental workflow for a one-pot reductive amination using STAB.
Caption: A typical experimental workflow for reductive amination.
Conclusion
Reductive amination is an indispensable tool in the synthesis of piperazine-containing molecules. By understanding the underlying mechanism, carefully selecting reagents, and adhering to robust experimental protocols, researchers can efficiently generate a diverse range of N-substituted piperazines. The methodologies and insights provided in this guide are intended to empower scientists to confidently and successfully apply these powerful reactions in their pursuit of novel chemical entities with therapeutic potential.
References
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Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. (2023). MDPI. [Link]
-
Reductive amination of piperazine. (2023). Reddit. [Link]
-
A practical catalytic reductive amination of carboxylic acids. (2020). RSC Publishing. [Link]
-
Intramolecular reductive amination for the preparation of piperazines. (n.d.). ResearchGate. [Link]
-
Reductive amination of piperazine. (2023). Reddit. [Link]
-
Reductive Amination, and How It Works. (2017). Master Organic Chemistry. [Link]
-
C-N Bond Formation by Consecutive Continuous-Flow Reductions towards A Medicinally Relevant Piperazine Derivative. (n.d.). MDPI. [Link]
-
Silicon Amine Reagents for the Photocatalytic Synthesis of Piperazines from Aldehydes and Ketones. (2016). ETH Zurich Research Collection. [Link]
-
Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal. [Link]
-
A Simple Synthesis of N-Alkylpiperazines. (2024). ResearchGate. [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (2021). MDPI. [Link]
-
THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. (n.d.). Semantic Scholar. [Link]
-
Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). YouTube. [Link]
-
Reductive amination with different catalysts at various temperatures. (n.d.). ResearchGate. [Link]
-
Development of a solvent selection guide for aldehyde-based direct reductive amination processes. (n.d.). Green Chemistry (RSC Publishing). [Link]
-
A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.). NIH. [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
-
Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. (2023). NIH. [Link]
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Application Notes and Protocols for the C-H Functionalization of 1-Boc-Piperazine Derivatives
Introduction: The Piperazine Moiety as a Privileged Scaffold in Medicinal Chemistry
The piperazine ring is a cornerstone in modern drug discovery, ranking as the third most common nitrogen-containing heterocycle in FDA-approved pharmaceuticals.[1] Its prevalence is attributed to the unique physicochemical properties conferred by the two nitrogen atoms in a 1,4-relationship within the six-membered ring. These nitrogen atoms act as hydrogen bond donors and acceptors, enhancing interactions with biological targets and improving aqueous solubility and bioavailability.[1][2] This structural motif is a key component in blockbuster drugs such as Imatinib (Gleevec) for cancer treatment and Sildenafil (Viagra).[1][2]
Despite its importance, the structural diversity of piperazine-containing drugs has been largely limited to substitutions at the nitrogen atoms, with over 80% of such pharmaceuticals lacking carbon-skeleton modifications.[3] Direct functionalization of the piperazine C-H bonds offers a powerful strategy to access novel chemical space and develop new therapeutic agents with improved properties. However, this approach is fraught with challenges. The presence of a second nitrogen atom can lead to undesired side reactions, such as elimination and dehydrogenation, or inhibit the reactivity of catalytic systems that are effective for simpler N-heterocyles like piperidines and pyrrolidines.[2][3]
This technical guide provides an in-depth exploration of modern methodologies for the C-H functionalization of 1-Boc-piperazine derivatives, a common and versatile starting material in medicinal chemistry. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their implementation in a research setting.
Core Methodologies for C-H Functionalization
The direct conversion of a C-H bond to a C-C or C-heteroatom bond on a 1-Boc-piperazine scaffold can be achieved through several powerful strategies. This guide will focus on three prominent and highly effective approaches:
-
Direct C-H Lithiation and Trapping: A classic yet potent method involving deprotonation with a strong base followed by quenching with an electrophile.
-
Visible-Light Photoredox Catalysis: A mild and versatile approach that utilizes light energy to generate reactive radical intermediates for C-H functionalization.
-
Transition Metal Catalysis (Pd, Ru, Fe): The use of transition metal catalysts to enable a diverse range of C-H functionalization reactions with high selectivity.
Direct C-H Lithiation and Trapping of 1-Boc-Piperazines
Direct α-lithiation of N-Boc protected heterocycles is a well-established method for C-H functionalization.[4] For 1-Boc-piperazines, this approach allows for the introduction of a wide range of substituents at the C2 position. The reaction proceeds via deprotonation of a C-H bond adjacent to the Boc-protected nitrogen using a strong base, typically sec-butyllithium (s-BuLi), at low temperatures, followed by the addition of an electrophile.
Causality Behind Experimental Choices:
-
N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is an ideal directing group for this transformation. Its electron-withdrawing nature acidifies the adjacent C-H protons, facilitating deprotonation.
-
Strong, Hindered Base: sec-Butyllithium is commonly employed due to its high basicity and steric bulk, which favors kinetic deprotonation at the less hindered α-position.
-
Low Temperature: The reaction is conducted at -78 °C to ensure the stability of the lithiated intermediate and prevent side reactions such as ring fragmentation.
-
Asymmetric Functionalization: The use of a chiral ligand, such as (-)-sparteine or a (+)-sparteine surrogate, in conjunction with s-BuLi can induce enantioselectivity in the deprotonation step, leading to the formation of chiral α-substituted piperazines.[2]
Experimental Workflow: Lithiation and Trapping
Caption: General workflow for the direct C-H lithiation and trapping of 1-Boc-piperazines.
Detailed Protocol 1: Racemic α-Alkylation of 1-Boc-4-benzylpiperazine
This protocol describes a general procedure for the racemic lithiation and subsequent alkylation of a 1-Boc-piperazine derivative.
Materials:
-
1-Boc-4-benzylpiperazine
-
sec-Butyllithium (s-BuLi) in cyclohexane (titrated)
-
Anhydrous diethyl ether (Et₂O)
-
Electrophile (e.g., Iodomethane)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add 1-Boc-4-benzylpiperazine (1.0 mmol, 1.0 equiv) and anhydrous Et₂O (10 mL).
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add s-BuLi (1.2 mmol, 1.2 equiv) dropwise via syringe over 5 minutes. The solution may turn yellow, indicating the formation of the lithiated species.
-
Stirring: Stir the reaction mixture at -78 °C for 2 hours.
-
Electrophilic Trapping: Add the electrophile (e.g., iodomethane, 1.5 mmol, 1.5 equiv) dropwise to the reaction mixture.
-
Warming: Continue stirring at -78 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the α-alkylated piperazine derivative.
Visible-Light Photoredox Catalysis
Visible-light photoredox catalysis has emerged as a powerful and mild method for the C-H functionalization of amines.[3] This approach avoids the use of strong bases or high temperatures, offering excellent functional group tolerance. The general strategy involves the single-electron oxidation of the amine to a nitrogen-centered radical cation, which then undergoes deprotonation to form a key α-amino radical intermediate. This radical can then engage in various coupling reactions.
Causality Behind Experimental Choices:
-
Photocatalyst: Iridium-based complexes, such as Ir(ppy)₃ and [Ir(ppy)₂(dtbbpy)]PF₆, are commonly used due to their favorable redox potentials and long-lived excited states upon irradiation with visible light.[3] Organic dyes are also emerging as more sustainable alternatives.
-
Light Source: Blue LEDs are typically used as the light source as their emission wavelength corresponds to the absorption maximum of many common photocatalysts.
-
Substrate Requirements: For α-C-H functionalization of 1-Boc-piperazines, an aryl or other electron-rich group is often required on the N4 nitrogen to facilitate the initial single-electron transfer (SET) event.
-
Coupling Partners: A variety of coupling partners can be used, including electron-deficient arenes for arylation and vinyl sulfones for vinylation.[3]
Mechanism of Photoredox-Catalyzed C-H Arylation
Caption: Simplified mechanism for photoredox-catalyzed C-H arylation of a 1-Boc-4-aryl-piperazine.
Detailed Protocol 2: Photoredox-Catalyzed α-Arylation of 1-Boc-4-phenylpiperazine
This protocol is adapted from the pioneering work of MacMillan and coworkers on the C-H arylation of N-aryl amines.[3]
Materials:
-
1-Boc-4-phenylpiperazine
-
1,4-Dicyanobenzene (coupling partner)
-
fac-Ir(ppy)₃ (photocatalyst)
-
Sodium acetate (NaOAc) (base)
-
Anhydrous dimethylformamide (DMF)
-
Blue LED light source
-
Schlenk tube or similar reaction vessel
Procedure:
-
Reaction Setup: To a Schlenk tube equipped with a magnetic stir bar, add 1-Boc-4-phenylpiperazine (0.2 mmol, 1.0 equiv), 1,4-dicyanobenzene (0.4 mmol, 2.0 equiv), fac-Ir(ppy)₃ (0.004 mmol, 2 mol%), and NaOAc (0.4 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous DMF (2.0 mL) to the tube.
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Irradiation: Place the sealed reaction tube approximately 5 cm from a blue LED lamp and stir vigorously. Ensure the reaction is cooled with a fan to maintain room temperature.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24-48 hours.
-
Work-up: Upon completion, dilute the reaction mixture with water (10 mL) and extract with EtOAc (3 x 15 mL).
-
Washing and Drying: Wash the combined organic layers with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired α-arylated piperazine.
Transition Metal-Catalyzed C-H Functionalization
Transition metals, particularly palladium, ruthenium, and iron, are powerful catalysts for a wide array of C-H functionalization reactions. These methods often rely on the use of a directing group to achieve high levels of regio- and stereoselectivity.
Palladium-Catalyzed C-H Functionalization
Palladium catalysis is a mainstay of modern organic synthesis, and its application to C-H functionalization is a rapidly evolving field.[5] For piperazine derivatives, the Boc-carbamate can act as a directing group, facilitating C-H activation at the α-position.
-
Mechanism: The generally accepted mechanism involves a concerted metalation-deprotonation (CMD) pathway, where the directing group coordinates to the palladium center, bringing it in proximity to the target C-H bond.[5] This is followed by oxidative addition of a coupling partner (e.g., an aryl halide) and subsequent reductive elimination to furnish the product and regenerate the active catalyst.
Ruthenium-Catalyzed C-H Functionalization
Ruthenium catalysts offer a cost-effective and often complementary approach to palladium.[6] Ruthenium-catalyzed C-H functionalization can proceed through various mechanisms, including oxidative addition and deprotonation pathways.[7] In the context of piperazines, ruthenium has been used for β-C(sp³)-H functionalization, a challenging transformation. This can occur via dehydrogenation of the piperazine to a transient enamine, which then undergoes further reaction.[6]
Iron-Catalyzed C-H Functionalization
Iron, being an earth-abundant and non-toxic metal, is an attractive catalyst for sustainable chemistry. Iron-catalyzed C-H functionalization often proceeds via radical pathways, with the iron catalyst mediating the formation of reactive carbene or radical intermediates.
Comparative Summary of Methodologies
| Feature | Direct C-H Lithiation | Photoredox Catalysis | Transition Metal Catalysis |
| Driving Force | High basicity of organolithium | Light energy, redox potentials | Metal-ligand cooperation |
| Key Intermediate | α-Lithiated species | α-Amino radical | Organometallic species |
| Reaction Conditions | Cryogenic (-78 °C), inert atm. | Mild (rt), visible light | Often elevated temperatures |
| Functional Group Tol. | Limited (sensitive to strong base) | High | Moderate to high |
| Scope of Coupling | Electrophiles (alkyl, carbonyl) | Electron-deficient arenes, alkenes | Aryl/vinyl halides, alkynes, etc. |
| Key Advantage | Well-established, predictable | Mild conditions, high tolerance | Diverse coupling partners, high selectivity |
| Key Limitation | Requires strong base, low temp. | Substrate must be oxidizable | Catalyst cost, ligand sensitivity |
Conclusion and Future Outlook
The C-H functionalization of 1-Boc-piperazine derivatives has transitioned from a formidable challenge to a feasible and powerful strategy in the medicinal chemist's toolbox. The methodologies outlined in this guide—direct lithiation, photoredox catalysis, and transition metal catalysis—each offer unique advantages and cater to different synthetic needs. As the field continues to evolve, we can anticipate the development of even more efficient, selective, and sustainable methods for the late-stage functionalization of this privileged scaffold, further accelerating the discovery of novel therapeutic agents.
References
-
Synthesis of Piperazines by C-H Functionalization. Encyclopedia MDPI. Available at: [Link]
-
Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]
-
Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. ResearchGate. Available at: [Link]
-
Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. Organic Letters. Available at: [Link]
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC. Available at: [Link]
-
Ruthenium catalyzed β-C(sp3)–H functionalization on the 'privileged' piperazine nucleus. Chemical Communications. Available at: [Link]
-
Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions. MDPI. Available at: [Link]
-
Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts. MDPI. Available at: [Link]
-
Amine α-heteroarylation via photoredox catalysis: a homolytic aromatic substitution pathway. Macmillan Group, Princeton University. Available at: [Link]
-
General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate. Available at: [Link]
-
Photoredox α-Vinylation of α-Amino Acids and N-Aryl Amines. ACS Publications. Available at: [Link]
-
Palladium-‐catalyzed β-‐Selective C(sp3)–H Arylation of N-‐Boc-‐Piperidines. Organic Syntheses. Available at: [Link]
-
Ruthenium catalyzed β-C(sp3)–H functionalization on the 'privileged' piperazine nucleus. Chemical Communications. Available at: [Link]
-
Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC. Available at: [Link]
-
Ruthenium-Catalyzed Oxidative Synthesis of N-(2-triazine)indoles by C-H Activation. NIH. Available at: [Link]
-
Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts. MDPI. Available at: [Link]
-
C-H Functionalization via Iron-Catalyzed Carbene-Transfer Reactions. MDPI. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Palladium-Catalyzed Transannular C–H Functionalization of Alicyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with 1-Boc-4-ethoxycarbonylpiperazine
Welcome to the technical support center for 1-Boc-4-ethoxycarbonylpiperazine, a critical building block in modern synthetic chemistry. As a Senior Application Scientist, my goal is to provide you with practical, field-tested insights to help you overcome common challenges and improve yields in your experiments. This guide is structured as a series of frequently asked questions and troubleshooting scenarios, designed to address specific issues you may encounter.
Section 1: Saponification (Ester Hydrolysis)
The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental first step for subsequent amide couplings. While seemingly straightforward, this reaction is a common source of yield loss if not properly controlled.
FAQ 1: My saponification reaction is sluggish or incomplete. How can I drive it to completion?
Answer:
Incomplete hydrolysis is typically due to insufficient reactivity or suboptimal conditions. The key is to balance reactivity with the stability of the Boc protecting group.
-
Choice of Base: Lithium hydroxide (LiOH) is generally the preferred base. It provides a good balance of reactivity for ester hydrolysis while minimizing the risk of Boc deprotection compared to stronger bases like NaOH or KOH, especially at elevated temperatures.
-
Stoichiometry: Ensure you are using a sufficient excess of the base. A common starting point is 1.5 to 3.0 equivalents. For stubborn esters, this can be increased, but monitor closely for side reactions.
-
Solvent System: A biphasic solvent system is necessary to dissolve both the organic substrate and the inorganic base. The most common and effective systems are mixtures of THF/water or Methanol/water. The ratio should be adjusted to ensure complete dissolution of the starting material.
-
Temperature and Time: Most saponifications with LiOH proceed efficiently at room temperature over 4-12 hours. If the reaction is slow, gentle heating to 40-50°C can accelerate the conversion.[1] However, prolonged heating or higher temperatures increase the risk of Boc cleavage. Always monitor reaction progress by TLC or LC-MS.
Table 1: Recommended Saponification Conditions
| Base | Equivalents | Solvent System (v/v) | Temperature | Typical Time | Key Considerations |
| LiOH | 1.5 - 3.0 | THF/H₂O (2:1 to 1:1) | Room Temp - 40°C | 4 - 12 h | Recommended. Minimizes risk to Boc group. |
| NaOH | 1.5 - 3.0 | MeOH/H₂O (3:1 to 1:1) | 0°C - Room Temp | 2 - 8 h | More reactive; higher risk of Boc cleavage. |
| KOH | 1.5 - 3.0 | EtOH/H₂O (3:1 to 1:1) | 0°C - Room Temp | 2 - 8 h | Similar reactivity and risk profile to NaOH. |
FAQ 2: I'm observing significant Boc-deprotection during my saponification. What is causing this and how can I prevent it?
Answer:
The tert-butyloxycarbonyl (Boc) group is known to be labile under acidic conditions, but it can also be cleaved under harsh basic conditions or at elevated temperatures.[2] The deprotection you are observing is likely a result of overly aggressive reaction conditions.
Causality: The mechanism of base-mediated Boc cleavage is not as common as acid-catalyzed removal, but it can occur, particularly with strong bases and heat. More commonly, inadvertent acidification during the reaction or workup is the culprit.
Preventative Measures:
-
Use LiOH: As mentioned, LiOH is the mildest effective choice.[1]
-
Maintain Low Temperatures: Perform the reaction at room temperature or below if possible. Only use heat as a last resort after extending the reaction time has failed.
-
Avoid Localized pH Changes: During the aqueous workup, the acidification step is critical. Add the acid slowly, with vigorous stirring, while cooling the reaction vessel in an ice bath. This prevents localized areas of high acid concentration that can rapidly cleave the Boc group.
-
Check Raw Materials: Ensure your starting material and solvents are not contaminated with acidic impurities.
FAQ 3: What is the optimal workup and isolation procedure for the carboxylic acid product after saponification?
Answer:
A carefully executed workup is crucial for isolating a pure product with high yield. The goal is to protonate the newly formed carboxylate salt to the neutral carboxylic acid, making it extractable into an organic solvent, without cleaving the Boc group.
-
Solvent Removal: Once the reaction is complete (as determined by LC-MS), remove the organic solvent (THF, MeOH, etc.) under reduced pressure.
-
Dilution & Washing: Dilute the remaining aqueous residue with water and perform a wash with a non-polar organic solvent like diethyl ether or hexanes. This removes any unreacted starting material and non-polar impurities, leaving your carboxylate salt in the aqueous layer.
-
Acidification: Cool the aqueous layer in an ice bath (0-5°C). Slowly add 1N or 2N HCl (aq) dropwise with vigorous stirring, monitoring the pH. Adjust the pH to approximately 4-5. The product will often precipitate as a white solid. A pH below 3 significantly increases the risk of Boc-deprotection.[3]
-
Extraction: Extract the acidified aqueous layer multiple times with a suitable organic solvent such as ethyl acetate or dichloromethane (DCM).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final carboxylic acid.
Caption: Workflow for saponification and product isolation.
Section 2: Amide Bond Formation
Once you have the carboxylic acid, the next step is often coupling it with an amine. This reaction's success hinges on the choice of coupling reagent and reaction conditions.
FAQ 4: My amide coupling yields are consistently low. What are the key parameters to optimize?
Answer:
Low coupling yields are common when conditions are not optimized. The direct reaction between a carboxylic acid and an amine is unfavorable; therefore, an activating agent (coupling reagent) is required.[4]
Core Principles for Optimization:
-
Anhydrous Conditions: Amide coupling reactions are highly sensitive to water, which can hydrolyze activated intermediates. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Order of Addition: The generally accepted best practice is to pre-activate the carboxylic acid before introducing the amine. Mix the carboxylic acid, coupling reagent, and any additives (like HOBt) in an anhydrous solvent for 15-30 minutes before adding the amine and a non-nucleophilic base. This prevents the coupling reagent from reacting directly with the amine.
-
Choice of Base: A hindered, non-nucleophilic base is essential to neutralize the acidic byproducts formed during the reaction without interfering with the coupling itself. Diisopropylethylamine (DIPEA or Hünig's base) and triethylamine (TEA) are common choices. Use 2-3 equivalents.
-
Temperature Control: Start the reaction at 0°C, especially during the activation step, to minimize side reactions and potential racemization.[5] After the amine is added, the reaction can be allowed to warm to room temperature.
Caption: Decision tree for troubleshooting low isolated yields.
Key Considerations:
-
Piperazine Solubility: Piperazine derivatives, especially after Boc-deprotection, can have significant water solubility. If you are losing product, try back-extracting your combined aqueous layers with a different organic solvent.
-
Emulsions: Emulsions during extraction can trap product. To break them, try adding brine or filtering the entire mixture through a pad of Celite.
-
Purification: If using column chromatography, your product might be streaking or irreversibly binding to the silica gel. Try pre-treating the silica with a small amount of triethylamine in your eluent system for basic compounds.
References
- CN108033931B - Synthesis method of N-Boc piperazine - Google P
- CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google P
- CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google P
-
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews, 111(11), 6557-6602. (URL: not available from search, linking to a relevant article: [Link])
-
Ashenhurst, J. (2022). Basic Hydrolysis of Esters - Saponification. Master Organic Chemistry. (URL: [Link])
-
SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmaceutical Sciences and Research. (URL: [Link])
- CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride - Google P
-
Reddit discussion on amide coupling help. r/Chempros. (2022). (URL: [Link])
-
ResearchGate discussion on Boc deprotection. (2016). (URL: [Link])
-
Valeš, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2188. (URL: [Link])
-
Hammarström, L. G. J., et al. A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE. Organic Syntheses. (URL: [Link])
-
PubChem. Ethyl 4-((tert-butoxycarbonyl)amino)piperidine-4-carboxylate. (URL: [Link])
-
Organic Chemistry Portal. Convergent and Fast Route to Piperazines via IMCR. (2005). (URL: [Link])
-
Pelliccia, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(22), 7544. (URL: [Link])
-
Pope, B. M., & Tarbell, D. S. DI-tert-BUTYL DICARBONATE. Organic Syntheses. (URL: [Link])
-
Pavan, V., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 76, 153205. (URL: [Link])
-
White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. (URL: [Link])
-
Bennani, F., et al. (2015). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Journal of Saudi Chemical Society, 19(3), 250-254. (URL: [Link])
-
Kumpins, V., et al. (2013). Synthesis of 1-substituted 4-[4-(1H-indol-3-yl)butyl]piperazines. ARKIVOC. (URL: [Link])
-
Organics. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. (URL: [Link])
- CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine. (URL: )
-
Aapptec Peptides. Coupling Reagents. (URL: [Link])
-
ResearchGate. General Procedures for the Lithiation/Trapping of N-Boc Piperazines. (URL: [Link])
-
Đud, M., & Margetić, D. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. International Journal of Organic Chemistry, 7, 140-144. (URL: [Link])
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- 4. Amide Synthesis [fishersci.co.uk]
- 5. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]
Section 1: The Primary Challenge - Controlling Di-Alkylation
<Technical Support Center: Troubleshooting Side Product Formation in Piperazine Mono-alkylation
Welcome to the technical support center for piperazine mono-alkylation. As a cornerstone heterocyclic motif in modern drug discovery, the selective functionalization of piperazine is a frequent challenge for medicinal and process chemists.[1] This guide is structured as a series of troubleshooting questions and answers to directly address the common side reactions and yield issues encountered during synthesis, providing not just solutions but the underlying mechanistic rationale to empower your experimental design.
The most prevalent issue in piperazine mono-alkylation is the formation of the 1,4-disubstituted (di-alkylated) product. This occurs because the two nitrogen centers have similar basicity and nucleophilicity.[2] In fact, the mono-alkylated product can sometimes be more nucleophilic than the starting piperazine, leading to a product mixture that is difficult to separate.
Q1: My reaction is producing a significant amount of the di-alkylated side product. How can I improve the mono-to-di selectivity?
A1: This is the classic challenge in piperazine chemistry. Achieving high selectivity for the mono-alkylated product requires suppressing the second alkylation event. Several complementary strategies can be employed, ranging from simple stoichiometric adjustments to the use of protecting groups.
Strategy 1: Manipulating Stoichiometry and Reaction Conditions
The most direct, though sometimes imperfect, method is to use a large excess of piperazine relative to the alkylating agent.[1] This statistically favors the reaction of the electrophile with the more abundant starting material over the mono-alkylated intermediate.
-
Expert Insight: While using a large excess (e.g., 8-10 equivalents) of piperazine can effectively minimize di-alkylation, it presents significant downstream challenges.[1] Removing the unreacted piperazine, which is highly water-soluble, can complicate extraction and purification.
A more refined approach involves controlling the reaction kinetics:
-
Slow Addition: Add the alkylating agent dropwise or via syringe pump to a dilute solution of excess piperazine.[3] This maintains a low instantaneous concentration of the electrophile, ensuring it is more likely to encounter a molecule of the starting piperazine.
-
Low Temperature: Running the reaction at a reduced temperature (e.g., 5–10 °C) can help control the reaction rate and improve selectivity.[3]
-
Solvent Choice: Using a nonpolar solvent can sometimes cause the initial mono-alkylated product salt to precipitate out of the solution, effectively removing it from the reaction mixture and preventing a second alkylation.[3]
Strategy 2: The Protecting Group Approach (Recommended)
For the highest and most reliable selectivity, protecting one of the piperazine nitrogens is the industry-standard method.[3] The tert-butoxycarbonyl (Boc) group is the most common choice due to its stability and ease of removal under acidic conditions.
// Nodes Piperazine [label="Piperazine", fillcolor="#F1F3F4", style=filled]; BocAnhydride [label="Boc₂O", fillcolor="#F1F3F4", style=filled]; BocPiperazine [label="1-Boc-piperazine\n(Mono-protected)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; AlkylHalide [label="Alkyl Halide (R-X)\nBase (e.g., K₂CO₃)", fillcolor="#F1F3F4", style=filled]; AlkylatedBocPiperazine [label="1-Alkyl-4-Boc-piperazine", fillcolor="#34A853", style=filled, fontcolor="#FFFFFF"]; Acid [label="Acid (e.g., TFA, HCl)", fillcolor="#F1F3F4", style=filled]; FinalProduct [label="Mono-alkylated Piperazine\n(High Purity)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"];
// Edges Piperazine -> BocPiperazine [label=" Protection"]; BocAnhydride -> BocPiperazine [style=invis]; BocPiperazine -> AlkylatedBocPiperazine [label=" Alkylation"]; AlkylHalide -> AlkylatedBocPiperazine [style=invis]; AlkylatedBocPiperazine -> FinalProduct [label=" Deprotection"]; Acid -> FinalProduct [style=invis]; } } Caption: Workflow for selective mono-alkylation using a Boc protecting group.
Section 2: Troubleshooting Specific Methodologies
Beyond simple alkyl halides, mono-substituted piperazines are often synthesized via reductive amination or Buchwald-Hartwig amination. Each method has its own side product profile.
Q2: I am performing a reductive amination with an aldehyde and piperazine, but my yields are low and I'm seeing multiple products. What's going wrong?
A2: Reductive amination is an excellent method for N-alkylation that avoids the formation of quaternary ammonium salts, which can be an issue with reactive alkyl halides.[4] However, poor yields often point to issues with the imine formation step or the reducing agent.
-
Imine Formation: The initial condensation between the aldehyde and piperazine to form an iminium ion is a critical equilibrium step. Ensure your reaction is run under conditions that favor this step, often by removing the water that is formed.
-
Choice of Reducing Agent: Sodium triacetoxyborohydride (STAB) is generally the preferred reducing agent for this transformation.[1] It is mild enough not to reduce the starting aldehyde but is reactive enough to reduce the iminium ion as it forms. More aggressive reducing agents like sodium borohydride (NaBH₄) can prematurely reduce the aldehyde.
-
Over-alkylation: Even in reductive amination, di-alkylation can occur if stoichiometry is not controlled. Using an excess of piperazine is still recommended.[1] For critical applications, starting with mono-Boc-piperazine is the most robust solution.[5]
Q3: My Boc-protected piperazine is not reacting with my alkyl halide. How can I drive the reaction to completion?
A3: While Boc-piperazine is an excellent starting material for controlling selectivity, its reactivity is lower than that of unprotected piperazine due to the electron-withdrawing nature of the carbamate.
-
Base and Solvent: A common and effective system for this alkylation is using potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.[6]
-
Temperature: Heating the reaction is often necessary. A temperature of 80-90°C is a good starting point.[6]
-
Activating the Halide: If you are using an alkyl chloride or bromide with modest reactivity, the addition of a catalytic amount of sodium or potassium iodide can significantly accelerate the reaction via the Finkelstein reaction, transiently forming the more reactive alkyl iodide in situ.[1]
Section 3: Analytical & Purification FAQs
Identifying and separating the desired mono-alkylated product from starting materials and side products is a critical final step.
Q4: How can I effectively monitor my reaction to determine the ratio of mono- to di-alkylated product?
A4: Thin Layer Chromatography (TLC) can provide a quick qualitative assessment, but for quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the methods of choice.
-
HPLC: A reverse-phase C18 column is typically used. Since piperazines are basic and can cause peak tailing, it is standard practice to add a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase to ensure the analytes are protonated and exhibit good peak shape.[7]
-
¹H NMR: The symmetry of the piperazine ring is your best diagnostic tool.
-
Piperazine (Starting Material): Shows a single peak for all 8 protons (a singlet).
-
Mono-substituted Piperazine: The symmetry is broken, and you will typically see complex, distinct multiplets for the protons on each side of the ring.
-
Symmetrically Di-substituted Piperazine: If the two substituents are identical (R¹=R²), the symmetry is restored, and the spectrum simplifies back to a singlet for the 8 ring protons.
-
Q5: I have a mixture of mono- and di-alkylated piperazine. What is the best way to purify my desired mono-substituted product?
A5: The separation can be challenging due to the similar polarities of the products.
-
Column Chromatography: This is the most common lab-scale method. However, the basicity of piperazines can lead to streaking on standard silica gel. To counter this, you can pre-treat the silica with triethylamine or use a mobile phase containing a small percentage of triethylamine or ammonium hydroxide to improve resolution.
-
Recrystallization via Salt Formation: This is a highly effective technique for achieving high purity, especially on a larger scale.[7] By adding an acid (like acetic acid), you can selectively precipitate the piperazine product as a salt (e.g., piperazine diacetate), leaving more non-polar impurities in the solvent.[7][8] The free base can then be recovered by neutralization and extraction.
Comparative Summary of Control Strategies
| Strategy | Pros | Cons | Best Suited For |
| Large Excess of Piperazine | Simple, one-step procedure. | Difficult purification; wasteful of starting material. | Quick, small-scale synthesis where purification is straightforward.[1] |
| Slow Addition / Low Temp | Improves selectivity without protecting groups. | Can lead to long reaction times; may not completely suppress di-alkylation. | Reactions where protecting groups are incompatible with other functionalities.[3] |
| N-Boc Protection | Excellent, reliable selectivity; clean reactions. | Adds two steps (protection/deprotection) to the synthesis. | Most applications, especially in multi-step synthesis and for achieving high purity.[3] |
| Reductive Amination | Avoids over-alkylation to quaternary salts; mild conditions. | Can still lead to di-alkylation if stoichiometry is not controlled. | Synthesis from aldehydes/ketones, particularly for complex molecules.[4] |
References
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? [Online] Available at: [Link]
- McManus, J. B., et al. (2020).
- Dal Pozzo, A., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules.
- Google Patents. (1961). DE1092019B - Process for the N-monoalkylation of piperazine.
- Nikolaidis, M., et al. (2021).
- Reddy, B., et al. (2018).
- Li, G., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Tetrahedron Letters.
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? [Online] Available at: [Link]
- White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
-
ResearchGate. (2013). What are probably the best conditions to perform monoalkylation in piperazine with an primary alkyl iodide? [Online] Available at: [Link]
- UNODC. (n.d.).
- MDPI. (2023).
- Journal of Chemical and Pharmaceutical Research. (n.d.).
- Google Patents. (1959). US2919275A - Purification of piperazine.
- A Review on Analytical Methods for Piperazine Determination. (2024). International Journal of Pharmaceutical Sciences Review and Research.
- Royal Society of Chemistry. (2018).
- National Institutes of Health. (n.d.).
- ACS Publications. (2025).
- Royal Society of Chemistry. (2020).
- ResearchGate. (n.d.). Effect of the temperature on the process for piperazine and...
- BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds.
- National Institutes of Health. (n.d.).
- ResearchGate. (2025). Reductive Amination by Continuous-Flow Hydrogenation: Direct and Scalable Synthesis of a Benzylpiperazine.
- BenchChem. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.
- ResearchGate. (2025).
- University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- BenchChem. (n.d.).
- ACS Publications. (n.d.). Protection (and Deprotection)
Sources
- 1. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02271C [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. US2919275A - Purification of piperazine - Google Patents [patents.google.com]
Technical Support Center: Optimization of Buchwald-Hartwig Amination with Electron-Deficient Anilines
Introduction: The Unique Challenges of Electron-Deficient Anilines
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of C–N bonds with remarkable efficiency.[1][2][3] However, researchers often encounter significant challenges when one of the coupling partners is an electron-deficient aniline (e.g., nitroanilines, cyanoanilines, or haloanilines). These substrates are notoriously difficult for two primary reasons rooted in the catalytic cycle:
-
Reduced Nucleophilicity: The electron-withdrawing groups (EWGs) on the aniline ring decrease the electron density on the nitrogen atom, making it a weaker nucleophile. This hinders its ability to coordinate to the palladium center after oxidative addition, a crucial step for moving the catalytic cycle forward.
-
Slower Reductive Elimination: The final, product-forming step of the cycle is reductive elimination.[4][5] Electron-withdrawing groups on the aniline can slow this step. Efficient reductive elimination is often promoted by electron-rich metal centers and sterically bulky ligands, creating a delicate balance that must be optimized.
This guide provides field-proven insights, troubleshooting strategies, and validated protocols to help you navigate the complexities of coupling these challenging substrates.
Frequently Asked Questions (FAQs)
Q1: Why is my Buchwald-Hartwig reaction with 4-nitroaniline failing or giving low yield?
Answer: This is a classic problem stemming from the low nucleophilicity of 4-nitroaniline. The nitrogen lone pair is significantly delocalized by the powerful nitro group. To overcome this, the catalytic system must be highly active.
-
Mechanistic Insight: The key is to facilitate both the association of the weakly nucleophilic amine and the final reductive elimination. This typically requires a highly electron-rich and sterically bulky phosphine ligand. The ligand's bulk promotes the formation of a three-coordinate L-Pd-Ar(Amide) complex, which undergoes reductive elimination much faster than the four-coordinate equivalent.[2]
-
Primary Recommendation: Switch to a more electron-donating and sterically demanding ligand. "Buchwald-type" biarylphosphine ligands like RuPhos or BrettPhos are specifically designed for such challenging couplings.[1] They create a more electron-rich palladium center, which enhances the rate of reductive elimination.
-
Base Considerations: A strong, non-nucleophilic base is critical. Sodium tert-butoxide (NaOtBu) is often the base of choice, but if your substrate is base-sensitive, a strong yet milder base like LHMDS or a soluble organic base like DBU can be effective alternatives.[4][6] Weaker bases like K₃PO₄ or Cs₂CO₃ often require higher temperatures and catalyst loadings to achieve reasonable rates.[4]
Q2: I'm seeing significant hydrodehalogenation (reduction) of my aryl halide. What's causing this?
Answer: Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene. It typically arises from a competing β-hydride elimination pathway.[2]
-
Mechanistic Insight: After the palladium-amido complex is formed, if the amine contains an α-hydrogen, a β-hydride elimination can occur from the nitrogen atom to the palladium center. This forms a palladium-hydride species, which can then reductively eliminate with the aryl group to form the undesired arene.
-
Troubleshooting Steps:
-
Ligand Choice: Ensure your ligand is bulky enough. Steric hindrance around the metal center disfavors the geometry required for β-hydride elimination and accelerates the desired C-N reductive elimination. Ligands like XPhos or tBuBrettPhos are excellent choices.[1]
-
Base Strength: Using an excessively strong base or one that is not sufficiently hindered can sometimes exacerbate the issue. Ensure the base is thoroughly dried and of high purity.
-
Temperature Control: Lowering the reaction temperature can sometimes favor the desired C-N coupling over the elimination pathway, although this may require longer reaction times. Typical reaction temperatures range from 80-100°C, but optimization may be required.[4]
-
Q3: Can I use a weaker base like potassium carbonate for my sensitive substrate?
Answer: Yes, but it requires careful tuning of the other reaction parameters. Weaker bases like Cs₂CO₃ or K₃PO₄ are advantageous for substrates with base-labile functional groups (e.g., esters, nitro groups).[4][5]
-
Causality: A weaker base slows the deprotonation of the amine after it coordinates to the palladium center, which can become the rate-limiting step.[2] To compensate, the catalyst system must be more reactive in other parts of the cycle.
-
Optimization Strategy:
-
Increase Temperature: Reactions with weaker bases often require higher temperatures (e.g., 100-120°C) to achieve a sufficient rate.[4]
-
Use a More Active Catalyst: Employ a highly active precatalyst (e.g., a G3 or G4 Buchwald precatalyst) paired with a very electron-rich ligand like RuPhos .
-
Solvent Choice: Ensure good solubility of the base. Cs₂CO₃ has better solubility than K₃PO₄ in many organic solvents, which can be a crucial factor.[4] Grinding the inorganic base to a fine powder before use can also improve reaction rates by increasing surface area.[4]
-
Troubleshooting Guide: Specific Scenarios
| Problem / Observation | Probable Cause(s) | Recommended Solutions & Explanations |
| No Reaction / Stalled at Low Conversion | 1. Insufficient Catalyst Activity: The chosen ligand is not electron-rich or bulky enough for the weakly nucleophilic aniline. 2. Catalyst Inhibition: Iodide from an aryl iodide substrate can form inactive palladium dimers.[5] 3. Poor Reagent Quality: Wet solvent/amine or impure base. | 1. Switch to a "Next-Generation" Ligand: Upgrade from simpler ligands (e.g., P(o-tol)₃, BINAP) to a modern biarylphosphine ligand like RuPhos , BrettPhos , or Xantphos .[1][6] These ligands are designed to accelerate both oxidative addition and reductive elimination. 2. Change Halide: If using an aryl iodide, switch to the corresponding aryl bromide or chloride. The reactivity order is often Ar-Br > Ar-Cl > Ar-I for this reaction due to the iodide inhibition effect.[4] 3. Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents. Dry the amine over molecular sieves. Use a freshly opened bottle of high-purity base. |
| Formation of Di-arylated Amine Byproduct | 1. Incorrect Stoichiometry: Excess aryl halide relative to the primary aniline. 2. High Reaction Temperature / Long Reaction Time: The mono-arylated product is reacting further. | 1. Adjust Stoichiometry: Use a slight excess of the aniline (e.g., 1.1 - 1.2 equivalents) relative to the aryl halide. 2. Monitor Reaction Progress: Follow the reaction by TLC or LC-MS and stop it as soon as the starting aryl halide is consumed. Avoid prolonged heating. Consider lowering the temperature by 10-20 °C. |
| Dark Black Precipitate (Palladium Black) | 1. Catalyst Decomposition: The phosphine ligand is not robust enough for the reaction conditions, leading to the formation of inactive Pd(0). 2. Ligand Oxidation: Trace oxygen in the reaction vessel can oxidize the phosphine ligand. | 1. Use a More Robust Ligand: Biarylphosphine ligands are generally more stable than simple trialkylphosphines. Using a pre-formed palladacycle precatalyst can also improve stability and ensure efficient generation of the active L-Pd(0) species.[4] 2. Improve Inert Atmosphere: Ensure the reaction is set up under a rigorously inert atmosphere (Argon or Nitrogen). Degas the solvent thoroughly before use by sparging with inert gas or using several freeze-pump-thaw cycles. |
| Inconsistent Results / Poor Reproducibility | 1. Inorganic Base Particle Size: The reaction rate can be highly dependent on the surface area of solid inorganic bases.[4] 2. Stirring Rate: For heterogeneous mixtures (especially with dense bases like Cs₂CO₃), insufficient agitation can lead to a localized lack of base, slowing the reaction.[4] | 1. Standardize Base Preparation: Grind the inorganic base (e.g., K₃PO₄, Cs₂CO₃) into a fine, consistent powder using a mortar and pestle before each reaction.[4] 2. Ensure Vigorous Stirring: Use a properly sized stir bar and a stir plate capable of maintaining a vortex to ensure the base remains suspended. For larger scale reactions, mechanical stirring is recommended.[4] |
Visualizing the Troubleshooting Workflow
This decision tree can guide your optimization process when encountering a failed or low-yielding reaction with an electron-deficient aniline.
Caption: Troubleshooting workflow for optimizing Buchwald-Hartwig aminations.
Validated Starting Protocol
This protocol provides a robust starting point for the coupling of an electron-deficient aniline with an aryl bromide.
Reaction: Aryl Bromide + Electron-Deficient Aniline → Diaryl Amine
Materials:
-
Palladium Precatalyst: RuPhos Pd G3 (2 mol%)
-
Ligand: RuPhos (4 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Aryl Bromide: (1.0 equivalent)
-
Electron-Deficient Aniline: (1.2 equivalents)
-
Solvent: Anhydrous Toluene or Dioxane (0.1 - 0.2 M concentration relative to aryl bromide)
Step-by-Step Methodology:
-
Glovebox Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the RuPhos Pd G3 precatalyst, additional RuPhos ligand, and sodium tert-butoxide. Note: Performing these additions in an inert atmosphere glovebox is crucial for reproducibility.
-
Substrate Addition: Add the aryl bromide and the electron-deficient aniline to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Setup: Seal the flask with a septum or screw cap. If not in a glovebox, evacuate and backfill the flask with argon or nitrogen three times.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C. Stir vigorously. Monitor the reaction progress periodically by taking small aliquots (under positive argon pressure) and analyzing by TLC or LC-MS.
-
Workup:
-
Once the reaction is complete (typically 4-24 hours), cool the flask to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Quench carefully by adding water.
-
Filter the mixture through a pad of Celite® to remove palladium residues and inorganic salts. Wash the pad with additional solvent.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
References
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Kashani, S. K., Jessiman, J. E., & Hein, J. E. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
IntechOpen. (2023). Chapter 3: Synthetic Methods for Primary Anilines. Retrieved from [Link]
-
Dorel, R., & Grugel, C. P. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
-
MDPI. (2020). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]
-
ACS Publications. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
PubMed. (2014). Role of the base in Buchwald-Hartwig amination. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Retrieved from [Link]
-
Leah4sci. (2019). Buchwald-Hartwig coupling [Video]. YouTube. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemrxiv.org [chemrxiv.org]
Technical Support Center: Selective Mono-Substitution of Piperazine
Welcome to the technical support center for piperazine chemistry. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with achieving selective mono-substitution of the piperazine ring. Di-substitution is a frequent and often frustrating side reaction that can lead to low yields of the desired product and complex purification procedures. This resource provides in-depth troubleshooting advice, detailed protocols, and the underlying mechanistic principles to empower you to control your piperazine reactions effectively.
Troubleshooting & FAQs: Navigating Common Pitfalls
This section addresses the most frequent issues encountered during piperazine functionalization in a direct question-and-answer format.
Q1: I'm seeing a significant amount of di-substituted product in my reaction. What's the primary cause?
The formation of a di-substituted product is a common outcome due to the presence of two nucleophilic secondary amine groups on the piperazine ring. Once the first substitution occurs, the remaining nitrogen can still react with the electrophile, leading to the undesired di-substituted product. The extent of this side reaction depends on several factors, including the stoichiometry of your reactants, the reaction conditions, and the nature of the electrophile.
Q2: How can I improve the yield of my mono-substituted piperazine?
There are several effective strategies to favor mono-substitution:
-
Employ a Protecting Group Strategy: This is a robust and widely used method where one of the piperazine nitrogens is temporarily "blocked" with a protecting group.[1][2] The most common choice is the tert-butyloxycarbonyl (Boc) group.[1] After selective protection, the remaining free amine can be functionalized, followed by the removal of the protecting group.[1][2]
-
Utilize In Situ Protonation: A more atom-economical, one-pot approach involves the selective protonation of one nitrogen atom to form a piperazin-1-ium cation.[1][3][4] This effectively deactivates one amine group, allowing the other to react selectively.[1][3]
-
Control Stoichiometry: Using a large excess of piperazine (e.g., 8 equivalents) can statistically favor mono-substitution, as the electrophile is more likely to encounter an unreacted piperazine molecule.[5] However, this approach can complicate product purification due to the need to remove the excess piperazine.
-
Consider Flow Chemistry: For precise control over stoichiometry and reaction time, flow chemistry offers an excellent method to achieve high selectivity for mono-alkylation.[2]
Q3: My mono-substituted product is water-soluble, making extraction difficult. What can I do?
This is a common issue, especially if a quaternary ammonium salt has formed due to double alkylation on the same nitrogen.[2] If you are using a protection strategy, ensure the protecting group is still attached during workup, as this can increase organic solubility. For methods involving protonation, careful pH adjustment during the workup is crucial. Extraction at a pH where your product is not protonated will facilitate its transfer into the organic phase.
Q4: Are there alternatives to using protecting groups?
Yes, the in-situ formation of piperazine monohydrochloride or monoacetate is a highly effective and "greener" alternative.[3][4] This method avoids the extra steps of protection and deprotection, making the overall process more efficient.[1]
Core Concepts & Mechanistic Insights
A deeper understanding of the chemical principles governing piperazine reactivity is key to designing successful experiments.
The Nucleophilicity of Piperazine Nitrogens
Piperazine possesses two secondary amine nitrogens, both of which are nucleophilic and can participate in reactions with electrophiles. The key to achieving mono-substitution lies in differentiating the reactivity of these two nitrogen atoms.
Strategies for Differentiating Nitrogen Reactivity
The two primary strategies for achieving selective mono-substitution revolve around temporarily reducing the nucleophilicity of one nitrogen atom.
-
Steric Hindrance (Protecting Groups): By introducing a bulky protecting group, such as a Boc group, onto one nitrogen, you create steric hindrance that prevents further reaction at that site. The remaining unprotected nitrogen is then free to react with the desired electrophile.
-
Electronic Deactivation (Protonation): Protonating one of the nitrogen atoms to form a piperazin-1-ium salt effectively removes the lone pair of electrons from that nitrogen, rendering it non-nucleophilic.[1][3] The unprotonated nitrogen remains a potent nucleophile, directing the substitution to that position.
Protocols & Methodologies
This section provides detailed, step-by-step protocols for the two most common and effective methods for achieving mono-substitution of piperazine.
Protocol 1: Selective Mono-Boc Protection of Piperazine
This protocol is a reliable, two-step method for synthesizing mono-substituted piperazines.
Step 1: Mono-Boc Protection
-
Dissolve Piperazine: In a round-bottom flask, dissolve piperazine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a mixture of dioxane and water.
-
Cool the Solution: Cool the reaction mixture to 0 °C in an ice bath.
-
Slow Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.5-1.0 equivalents) in the same solvent to the cooled piperazine solution over 1-2 hours with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure the optimal ratio of mono-Boc piperazine to di-Boc piperazine and unreacted starting material.
-
Workup and Purification: Once the reaction is complete, perform an aqueous workup to remove any water-soluble byproducts. Purify the crude product by column chromatography to isolate the mono-Boc-piperazine.
Step 2: Functionalization and Deprotection
-
Functionalization: The purified mono-Boc-piperazine can then be used in various reactions, such as alkylation, acylation, or reductive amination, to introduce the desired substituent on the unprotected nitrogen.[2]
-
Deprotection: Following successful functionalization, the Boc group is typically removed under acidic conditions, for example, by treatment with trifluoroacetic acid (TFA) in DCM or with hydrochloric acid in an appropriate solvent.
| Parameter | Recommended Conditions |
| Solvent | Dichloromethane (DCM), Dioxane/Water |
| Temperature | 0 °C to room temperature |
| Equivalents of Boc₂O | 0.5 - 1.0 |
| Reaction Time | 2 - 12 hours |
| Purification | Column Chromatography |
Protocol 2: One-Pot Mono-Substitution via In Situ Protonation
This protocol offers a more streamlined approach, avoiding the need for protecting groups.[1][3]
-
Formation of Piperazin-1-ium Cation:
-
In Methanol: Prepare a solution of piperazine monohydrochloride in situ by reacting equimolar amounts of anhydrous piperazine and piperazine dihydrochloride hydrate in methanol. The solution can be heated to aid dissolution.[3]
-
In Acetic Acid: Dissolve anhydrous piperazine in glacial acetic acid. This will form piperazine monoacetate in situ. Maintain the temperature below 40 °C during dissolution.[3]
-
-
Addition of Electrophile: To the solution containing the piperazin-1-ium cation, add the electrophilic reagent (e.g., acyl chloride, alkyl halide) in a controlled manner, typically in a 1:1 to 1:1.4 molar ratio relative to the piperazin-1-ium cation.[4]
-
Reaction Conditions: The reaction can often be carried out at room temperature or under reflux, depending on the reactivity of the electrophile.[3]
-
Catalysis (Optional): For less reactive electrophiles, the reaction can be accelerated by the addition of metal ion catalysts, such as Cu(II) or Ce(III), which can be supported on a polymer resin for easy removal.[3][4]
-
Workup and Isolation: After the reaction is complete, the product is isolated through standard workup procedures, which may involve neutralization, extraction, and crystallization or chromatography.
| Parameter | Recommended Conditions |
| Solvent | Methanol, Acetic Acid |
| Temperature | Room temperature to reflux |
| Stoichiometry | Near equimolar ratio of piperazin-1-ium to electrophile |
| Catalyst (optional) | Polymer-supported Cu(II) or Ce(III) ions |
| Advantages | One-pot, no protecting groups, "greener" |
Visualizing the Workflows
To further clarify the strategic approaches to mono-substitution, the following diagrams illustrate the reaction pathways.
Caption: Comparative workflows for piperazine mono-substitution.
Caption: Troubleshooting decision tree for di-substitution issues.
References
-
Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Available at: [Link]
-
Pazdera, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. Available at: [Link]
-
Fallacara, A. L., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]
-
The Journal of Organic Chemistry. (2024). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. ACS Publications. Available at: [Link]
-
National Institutes of Health. (2018). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. Available at: [Link]
-
Organic Chemistry Portal. (2023). Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]
-
ResearchGate. (2014). A Simple Synthesis of N-Alkylpiperazines. ResearchGate. Available at: [Link]
-
ResearchGate. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. Available at: [Link]
-
ACS Omega. (2023). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Publications. Available at: [Link]
-
PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. Available at: [Link]
-
ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Cambridge Open Engage. Available at: [Link]
-
Masaryk University. (2015). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. Masaryk University. Available at: [Link]
-
White Rose eTheses Online. (2010). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. Available at: [Link]
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 [mdpi.com]
Technical Support Center: Purification of 1-Boc-4-ethoxycarbonylpiperazine
Welcome to the technical support center for the purification of 1-Boc-4-ethoxycarbonylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this key synthetic intermediate. Our goal is to equip you with the scientific rationale and practical steps to achieve high purity for your downstream applications.
Section 1: Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities in your crude product. The synthesis of 1-Boc-4-ethoxycarbonylpiperazine, typically through the reaction of ethyl piperazine-1-carboxylate with di-tert-butyl dicarbonate (Boc₂O), can introduce several common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude 1-Boc-4-ethoxycarbonylpiperazine?
A1: The impurity profile can vary based on reaction conditions, but you should anticipate the following:
-
Unreacted Starting Materials: Residual ethyl piperazine-1-carboxylate and di-tert-butyl dicarbonate (Boc₂O).
-
Over-alkylation/Di-Boc Species: Although less common due to the deactivating effect of the ethoxycarbonyl group, the formation of 1,4-di-Boc-piperazine is a possibility, especially with excess Boc₂O.
-
Hydrolysis Products: The ester or the Boc group can undergo hydrolysis to form the corresponding carboxylic acid or piperazine, respectively, particularly if exposed to acidic or basic conditions during work-up.
-
Byproducts from Boc₂O: Tert-butanol and carbon dioxide are byproducts of the Boc protection reaction. While volatile, traces may remain.
Q2: How can I quickly assess the purity of my crude product?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): An excellent first-pass technique to visualize the number of components in your crude mixture. A typical mobile phase would be a mixture of ethyl acetate and hexanes.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of your product and can resolve closely related impurities.[1][2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structure of your desired product and identifying characteristic peaks of common impurities.[1]
-
Gas Chromatography (GC): Suitable for assessing volatile impurities and the overall purity if the compound is thermally stable.[1]
Section 2: Purification Strategies and Troubleshooting
This section provides detailed protocols and troubleshooting for the most effective purification techniques for 1-Boc-4-ethoxycarbonylpiperazine.
Troubleshooting Guide
Issue 1: My crude product is an oil and difficult to handle.
-
Explanation: 1-Boc-4-ethoxycarbonylpiperazine is often isolated as an oil, which can make purification by crystallization challenging.
-
Solution:
-
Aqueous Work-up: A thorough aqueous work-up is the first line of defense. Washing the crude organic extract with a mild acid (e.g., dilute HCl) can remove unreacted basic starting materials like ethyl piperazine-1-carboxylate. A subsequent wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities.[3]
-
Column Chromatography: This is the most common and effective method for purifying oily products.[4]
-
Issue 2: I see streaks or tailing on my silica gel TLC/column.
-
Explanation: The basic nature of the piperazine nitrogen can interact strongly with the acidic silica gel, leading to poor separation and tailing of the product spot.
-
Solution:
-
Basified Silica Gel: Deactivate the silica gel by preparing a slurry with a small amount of a tertiary amine, such as triethylamine (typically 1-2% v/v in the eluent), before packing the column. This neutralizes the acidic sites on the silica.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as alumina (basic or neutral), for your column chromatography.
-
Detailed Experimental Protocol: Flash Column Chromatography
This protocol outlines a standard procedure for the purification of 1-Boc-4-ethoxycarbonylpiperazine using flash column chromatography.
Materials:
-
Crude 1-Boc-4-ethoxycarbonylpiperazine
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
-
Triethylamine (optional)
-
Standard laboratory glassware for chromatography
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial eluent (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Pour the slurry into the column and allow it to pack under positive pressure.
-
-
Loading: Carefully load the dissolved crude product onto the top of the silica gel bed.
-
Elution:
-
Begin elution with a low polarity mobile phase (e.g., 95:5 Hexanes:Ethyl Acetate).
-
Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 5% to 30% ethyl acetate in hexanes.
-
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified 1-Boc-4-ethoxycarbonylpiperazine.
Data Presentation: Typical Eluent Systems
| Stationary Phase | Eluent System | Target Compound Elution Profile |
| Silica Gel | Hexanes/Ethyl Acetate (Gradient) | Elutes after non-polar impurities and before polar impurities. |
| Silica Gel | Hexanes/Ethyl Acetate with 1% Triethylamine | Improved peak shape, reduced tailing. |
| Alumina (Neutral) | Dichloromethane/Methanol (Gradient) | Offers an alternative selectivity for challenging separations. |
Mandatory Visualization: Purification Workflow
Caption: A typical workflow for the purification of 1-Boc-4-ethoxycarbonylpiperazine.
Section 3: Advanced Troubleshooting and Alternative Techniques
Issue 3: My product co-elutes with an impurity during column chromatography.
-
Explanation: Sometimes, impurities have very similar polarities to the desired product, making separation by standard chromatography difficult.
-
Solution:
-
Change the Solvent System: Altering the solvent system can change the selectivity of the separation. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can be effective.
-
Recrystallization: If the product is a solid or can be induced to crystallize, this is an excellent method for removing small amounts of impurities. A patent for a related Boc-protected piperidine suggests using acetone or petroleum ether for crystallization.[5]
-
Distillation: If the product is a thermally stable liquid with a boiling point significantly different from the impurities, vacuum distillation can be a viable option.[4]
-
Mandatory Visualization: Decision Tree for Purification
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 3. CN102775343A - Preparation method for 1-N-BOC-4-acetyl piperidine - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
Technical Support Center: Scalable Synthesis of 1-Boc-4-ethoxycarbonyl piperazine
Welcome to the technical support center for the scalable synthesis of 1-(tert-butoxycarbonyl)-4-(ethoxycarbonyl)piperazine. This guide is designed for researchers, chemists, and process development professionals who are navigating the complexities of synthesizing this valuable bifunctional building block. As a key intermediate in pharmaceutical development, mastering its synthesis at scale is critical. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions, grounded in established chemical principles.
Section 1: Synthesis Strategy Overview
The synthesis of 1-Boc-4-ethoxycarbonyl piperazine presents a classic challenge in selective functionalization. Because piperazine is a symmetrical diamine, the primary obstacle is achieving mono-substitution at each nitrogen with two different electrophiles while preventing the formation of undesired di-substituted by-products. Two principal synthetic routes are viable for scale-up, each with distinct advantages and challenges.
Route A: Begins with the Boc-protection of piperazine, followed by acylation with ethyl chloroformate. Route B: Begins with the acylation of piperazine with ethyl chloroformate, followed by Boc-protection.
The choice between these routes often depends on the relative cost of reagents, ease of purification, and the desired control over impurity profiles.
Caption: Primary synthetic routes to 1-Boc-4-ethoxycarbonyl piperazine.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Question: My reaction produces significant amounts of di-substituted by-products (e.g., 1,4-bis-Boc-piperazine or 1,4-bis(ethoxycarbonyl)piperazine). How can I improve selectivity for the mono-substituted product?
Answer: This is the most prevalent challenge. The formation of di-substituted impurities arises from the second nitrogen of the desired mono-substituted intermediate reacting with another equivalent of the electrophile. Several strategies can mitigate this:
-
Control of Stoichiometry and Addition: Use a slight excess of piperazine relative to the first electrophile (e.g., 1.1-1.2 equivalents of piperazine). Crucially, add the electrophile (Boc₂O or ethyl chloroformate) slowly and under dilute conditions. This maintains a low instantaneous concentration of the electrophile, making it statistically more likely to react with the abundant starting piperazine rather than the newly formed mono-substituted product.
-
Temperature Control: Perform the addition at a reduced temperature (e.g., 0-5 °C). Lowering the kinetic energy of the system reduces the reaction rate and enhances selectivity, disfavoring the second addition.
-
In-Situ Protonation (Salt Formation): A highly effective method for improving mono-selectivity involves the in-situ formation of a piperazine mono-salt.[1] By adding one equivalent of an acid (like HCl or acetic acid) to the piperazine solution, you form a piperazinium salt. This protonates one nitrogen, effectively "protecting" it and leaving the other free to react.[1][2] This significantly suppresses the formation of di-substituted by-products. After the first reaction, a base is added to neutralize the salt before the second functionalization step.
Question: The yield of my desired product is low, even after the starting material is consumed. What are the potential causes?
Answer: Low isolated yield can be attributed to several factors beyond the primary side reaction:
-
Hydrolysis: Both the Boc group and the ethyl ester are susceptible to hydrolysis, especially during aqueous workup under acidic or basic conditions. Ensure the pH is carefully controlled and exposure to harsh conditions is minimized. The Boc group is particularly labile in strong acid.[3]
-
Workup Losses: The product has moderate polarity and some water solubility. During liquid-liquid extractions, significant product loss can occur in the aqueous phase. To minimize this, saturate the aqueous layer with a salt like NaCl (brine wash) to decrease the product's solubility and perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Reagent Quality: Di-tert-butyl dicarbonate (Boc₂O) can degrade over time, especially if exposed to moisture. Use fresh or properly stored reagents. Similarly, ethyl chloroformate can hydrolyze.
Question: I am struggling with the purification of the final product on a large scale. Column chromatography is not feasible. What are the alternatives?
Answer: Scalable purification requires moving away from chromatography.
-
Distillation: If the primary impurity is the 1,4-bis-Boc-piperazine, its boiling point is significantly higher than the mono-Boc intermediate.[4] While the final product's boiling point will be higher still, fractional distillation under high vacuum may be effective for removing lower-boiling point starting materials or intermediates.
-
Crystallization/Salt Formation: This is often the most robust method at scale. The target compound is an oil or low-melting solid, but it can be converted into a crystalline salt. By treating the crude product with an acid (e.g., oxalic acid, citric acid, or HCl in an organic solvent), you can selectively precipitate the desired product as a salt, leaving non-basic impurities and some di-substituted by-products in the mother liquor.[5] The free base can then be regenerated.[6]
-
Acid/Base Extraction: A carefully planned series of extractions can be effective. For instance, to remove unreacted 1-Boc-piperazine, the crude mixture can be dissolved in an organic solvent and washed with a dilute acid solution at a specific pH. The more basic 1-Boc-piperazine will be protonated and move to the aqueous phase, while the less basic final product (due to the electron-withdrawing ester group) remains in the organic layer. This requires careful pH control.
Section 3: Frequently Asked Questions (FAQs)
-
Q1: For a multi-kilogram scale synthesis, is Route A or Route B generally preferred?
-
A1: Route B (acylation followed by Boc protection) is often preferred at scale. Ethyl piperazine-1-carboxylate is a stable, often commercially available, crystalline solid that is easier to purify by recrystallization than 1-Boc-piperazine (which is a low-melting, waxy solid).[3] Starting with a pure, solid intermediate simplifies the process, making the final Boc protection step cleaner and higher yielding.
-
-
Q2: What are the critical process parameters (CPPs) I need to monitor closely?
-
A2: The most critical parameters are temperature and addition rate during the electrophile additions to control selectivity. Other CPPs include stirring efficiency (to avoid localized high concentrations in large reactors), reaction time , and pH during workup to prevent product degradation.
-
-
Q3: What analytical techniques are recommended for in-process controls (IPCs)?
-
A3: For IPCs, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are ideal. GC can effectively monitor the disappearance of piperazine and the appearance of the mono- and di-substituted products.[4] HPLC is also excellent for tracking the progress and impurity profile. For quick, qualitative checks at the bench, Thin-Layer Chromatography (TLC) is sufficient.
-
Section 4: Recommended Scalable Protocol (Route B)
This protocol details the synthesis via the ethyl piperazine-1-carboxylate intermediate, which is often more amenable to large-scale purification.
Caption: Step-by-step workflow for the scalable synthesis via Route B.
Step 1: Synthesis of Ethyl piperazine-1-carboxylate
-
Reactor Setup: Charge a suitable reactor with piperazine (1.2 equivalents) and a suitable solvent such as dichloromethane (DCM) or toluene. Add an appropriate base, such as triethylamine (1.1 equivalents) or aqueous sodium carbonate.
-
Cooling: Cool the stirred mixture to 0-5 °C using an ice bath.
-
Addition: Slowly add ethyl chloroformate (1.0 equivalent) dropwise via an addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until IPC (GC or TLC) indicates the consumption of ethyl chloroformate.
-
Workup: Quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with dilute acid (e.g., 1N HCl) to remove excess piperazine, followed by saturated sodium bicarbonate solution, and finally brine.
-
Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude ethyl piperazine-1-carboxylate can often be purified effectively by recrystallization from a suitable solvent system like heptane/ethyl acetate.
Step 2: Synthesis of 1-Boc-4-ethoxycarbonyl piperazine
-
Reactor Setup: Charge the reactor with the purified ethyl piperazine-1-carboxylate (1.0 equivalent), a solvent (e.g., DCM), and a base (e.g., triethylamine, 1.2 equivalents).
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents), either as a solid portion-wise or as a solution in the reaction solvent. A slight exotherm may be observed.
-
Reaction: Stir the mixture at room temperature for 4-16 hours. Monitor the reaction progress by IPC until the starting material is consumed.
-
Workup: Wash the reaction mixture with water, followed by a brine wash.
-
Final Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or by employing the acid/base extraction strategies outlined in the troubleshooting section.
Section 5: Data Summary Table
The following table provides a comparative overview of the expected outcomes and challenges associated with each synthetic route.
| Parameter | Route A (Boc First) | Route B (Acylation First) | Causality & Justification |
| Primary By-product | 1,4-bis-Boc-piperazine | 1,4-bis(ethoxycarbonyl)piperazine | The first electrophile added is the one at risk of di-addition. |
| Intermediate Purification | Challenging (waxy solid/oil) | Easier (crystalline solid) | Crystalline solids are generally easier to purify at scale via recrystallization. |
| Overall Yield (Typical) | 60-75% | 70-85% | Starting with a highly pure intermediate in the second step often leads to a cleaner reaction and higher overall yield. |
| Scalability Concern | Purification of 1-Boc-piperazine from its di-substituted analogue is difficult.[2][7] | The primary intermediate is easier to handle and purify, making the process more robust. | |
| Cost Consideration | Boc₂O is often more expensive than ethyl chloroformate; using it in the less controlled first step can be less economical. | The less expensive reagent is used in the more challenging step, potentially improving process economics. |
References
-
Poláčková, V., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Processes, 8(5), 575. Available from: [Link]
-
Prasanthi, G., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484. Available from: [Link]
-
Metzger, A. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. Stanford Chemicals. Available from: [Link]
- Google Patents. (n.d.). Synthesis method of N-Boc piperazine. CN108033931B.
- Google Patents. (n.d.). Preparation method for 1-N-BOC-4-acetyl piperidine. CN102775343A.
-
Dherange, J., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Org. Biomol. Chem., 14(20), 4566-4577. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available from: [Link]
- Google Patents. (n.d.). Method for synthesizing 1-boc-4-aminopiperidine. CN104628627A.
-
White, A. T., et al. (2021). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 86(17), 11946–11958. Available from: [Link]
- Google Patents. (n.d.). Purification of piperazine. US2919275A.
-
Amine, P. (2020). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. Available from: [Link]
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available from: [Link]
-
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 357-374. Available from: [Link]
-
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available from: [Link]
-
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available from: [Link]
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. jgtps.com [jgtps.com]
- 7. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
Technical Support Center: Mastering Stoichiometry for Selective Mono-Substitution of Piperazine
Welcome to the technical support center dedicated to providing in-depth guidance on the selective mono-substitution of piperazine. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of piperazine chemistry. Here, you will find field-proven insights and troubleshooting strategies to help you achieve high yields and purity in your mono-substitution reactions.
Frequently Asked Questions (FAQs)
This section addresses some of the fundamental questions regarding the selective mono-substitution of piperazine.
Q1: Why is achieving selective mono-substitution of piperazine so challenging?
The primary challenge lies in the symmetrical nature of piperazine, which possesses two secondary amine groups of similar nucleophilicity. Once the first substitution occurs, the remaining secondary amine is often still reactive enough to undergo a second substitution, leading to the formation of undesired 1,4-di-substituted byproducts.[1][2] This competitive reaction reduces the yield of the desired mono-substituted product and complicates the purification process.[1]
Q2: What are the main strategies to favor mono-substitution over di-substitution?
There are several effective strategies to enhance the selectivity for mono-substitution:
-
Use of a Large Excess of Piperazine: By significantly increasing the molar ratio of piperazine to the electrophile (e.g., 8 equivalents or more), the probability of the electrophile reacting with an un-substituted piperazine molecule is statistically favored over reacting with a mono-substituted one.[3]
-
Protecting Group Strategy: This is a robust and widely used method where one of the piperazine nitrogens is temporarily blocked with a protecting group, such as tert-butyloxycarbonyl (Boc), benzyl, or an acyl group.[1][2][4] The substitution is then performed on the unprotected nitrogen, followed by the removal of the protecting group to yield the mono-substituted product.[1]
-
Mono-protonation of Piperazine: Utilizing a mono-protonated piperazine salt (piperazin-1-ium) effectively deactivates one of the nitrogen atoms towards electrophilic attack, thus promoting mono-substitution.[1][5] This can often be achieved in a one-pot reaction.[1]
-
Slow Addition of the Electrophile: A slow, dropwise addition of the electrophile to the piperazine solution helps to maintain a low concentration of the electrophile in the reaction mixture.[2] This minimizes the chance of a second substitution on the already mono-substituted piperazine.[2]
-
Flow Chemistry: Continuous flow reactors offer precise control over stoichiometry, reaction time, and temperature, which can lead to excellent selectivity for mono-substitution.[2]
Q3: How do I choose the right protecting group for my synthesis?
The choice of a protecting group depends on several factors, including the stability of your starting materials and final product to the protection and deprotection conditions, as well as the overall synthetic route. The tert-butyloxycarbonyl (Boc) group is very common as it is stable under many reaction conditions and can be easily removed with acid.[2] Benzyl groups are also frequently used and are typically removed by hydrogenolysis.
Troubleshooting Guide: Common Issues and Solutions
This section provides a detailed, step-by-step guide to troubleshoot common problems encountered during the selective mono-substitution of piperazine.
Issue 1: Low Yield of the Mono-substituted Product and Significant Formation of the Di-substituted Byproduct
Underlying Cause: This is the most common issue and is a direct result of the competitive di-substitution reaction. The mono-substituted product, once formed, can act as a nucleophile and react with the remaining electrophile.
Troubleshooting Workflow:
Troubleshooting Low Yield
Solutions:
-
Optimize Stoichiometry with Excess Piperazine:
-
Protocol: Increase the molar excess of piperazine relative to your electrophile. Start with at least 5-10 equivalents of piperazine. In some cases, using piperazine as the solvent can be effective.[3]
-
Rationale: A higher concentration of unsubstituted piperazine increases the likelihood of the electrophile reacting with it rather than the mono-substituted product.
-
-
Implement Slow Addition of the Electrophile:
-
Protocol: Dissolve the piperazine in a suitable solvent and then add the electrophile (either neat or dissolved in the same solvent) dropwise over an extended period (e.g., 1-2 hours) using a syringe pump or a dropping funnel. Maintain a low reaction temperature (e.g., 0 °C) during the addition.[2]
-
Rationale: This maintains a very low instantaneous concentration of the electrophile, thereby minimizing the rate of the second substitution reaction.
-
-
Employ a Protecting Group Strategy:
-
Protocol:
-
Protection: React piperazine with one equivalent of a protecting group reagent (e.g., di-tert-butyl dicarbonate for Boc protection) to form the mono-protected piperazine. Purify this intermediate.
-
Substitution: React the mono-protected piperazine with your electrophile.
-
Deprotection: Remove the protecting group under appropriate conditions (e.g., acidic conditions for Boc) to obtain the desired mono-substituted product.[1][2]
-
-
Rationale: This method offers the most control by physically blocking one of the reactive sites, thus preventing di-substitution. Although it involves more steps, it often leads to cleaner reactions and higher isolated yields of the pure mono-substituted product.[1]
-
Issue 2: Difficulty in Purifying the Mono-substituted Product
Underlying Cause: The mono-substituted product often has similar physical properties (e.g., polarity, solubility) to the starting piperazine and the di-substituted byproduct, making separation by standard techniques like column chromatography challenging.
Troubleshooting Workflow:
Troubleshooting Purification
Solutions:
-
Precipitation of the Product Salt:
-
Protocol: Conduct the reaction in a nonpolar solvent. The initial mono-substituted product will likely form as a salt (e.g., hydrochloride if an alkyl halide is used), which may be insoluble in the nonpolar solvent and precipitate out. The precipitate can then be collected by filtration.[2] The free base can be obtained by dissolving the salt in water, basifying the solution, and extracting the product with an organic solvent.[2]
-
Rationale: This method leverages the difference in solubility between the product salt and the starting materials/byproducts.
-
-
Recrystallization:
-
Protocol: After an initial workup, attempt to recrystallize the crude product from a suitable solvent or solvent mixture. This can be a highly effective method for removing impurities.[1]
-
Rationale: Recrystallization purifies compounds based on differences in their solubility at different temperatures.
-
-
Optimized Chromatographic Separation:
-
Protocol: If column chromatography is necessary, consider adding a small percentage (e.g., 0.5-1%) of a volatile base like triethylamine or ammonia to the eluent system.
-
Rationale: The basic additive can help to deprotonate any protonated amine species on the silica gel, leading to sharper peaks and better separation.
-
Issue 3: In-process Monitoring Shows a Complex Reaction Mixture
Underlying Cause: Side reactions, degradation of starting materials or products, or the formation of multiple products can lead to a complex reaction mixture that is difficult to analyze and purify.
Solutions:
-
Thorough Analytical Monitoring:
-
Protocol: Use a combination of analytical techniques to monitor the reaction progress and identify the components of the mixture.
-
Thin-Layer Chromatography (TLC): A quick and easy way to visualize the progress of the reaction.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the molecular weight of the components in the mixture, helping to identify the desired product, starting materials, and byproducts.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure and purity of the isolated product.[1][6]
-
-
Rationale: A clear understanding of the reaction components is crucial for effective troubleshooting and optimization.
-
-
Consider Alternative Reaction Pathways:
-
Protocol: If direct alkylation proves problematic, consider reductive amination. This involves reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent (e.g., sodium triacetoxyborohydride).
-
Rationale: Reductive amination can be a milder and more selective method for forming C-N bonds and avoids the formation of quaternary ammonium salts that can occur with alkyl halides.[2]
-
Data Summary: Recommended Reaction Conditions
The optimal reaction conditions can vary significantly depending on the specific substrates and desired product. The following table provides a general guideline.
| Parameter | Recommended Condition | Rationale |
| Piperazine:Electrophile Ratio | >5:1 (without protecting group) | Statistically favors mono-substitution.[3] |
| Temperature | 0 °C to room temperature | Lower temperatures can help to control the reaction rate and improve selectivity. |
| Solvent | Aprotic solvents (e.g., THF, DCM, ACN) | Generally good for solubilizing reactants without interfering with the reaction. |
| Base (if needed) | K₂CO₃, Et₃N, or DIPEA | To neutralize any acid generated during the reaction. |
| Addition Method | Slow, dropwise addition of electrophile | Minimizes the concentration of the electrophile, reducing di-substitution.[2] |
Experimental Protocols
Protocol 1: Mono-Boc Protection of Piperazine
-
Dissolve piperazine (5.0 g, 58.0 mmol) in dichloromethane (DCM, 100 mL) and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (6.33 g, 29.0 mmol, 0.5 eq.) in DCM (50 mL).
-
Add the Boc₂O solution dropwise to the piperazine solution over 1 hour with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Wash the reaction mixture with water (2 x 50 mL) and then with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure mono-Boc-piperazine.
Protocol 2: Mono-alkylation using Excess Piperazine and Slow Addition
-
In a round-bottom flask, dissolve piperazine (8.6 g, 100 mmol, 10 eq.) in tetrahydrofuran (THF, 150 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the alkyl halide (10 mmol, 1 eq.) in THF (20 mL).
-
Add the alkyl halide solution dropwise to the piperazine solution over 2 hours using a syringe pump.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dissolve the residue in water, basify with NaOH, and extract with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
References
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central. [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central. [Link]
-
What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate. [Link]
-
Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. [Link]
-
Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]
-
Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. Masaryk University. [Link]
-
Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Institutes of Health. [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. National Institutes of Health. [Link]
-
Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. National Institutes of Health. [Link]
-
Synthesis of piperazines. Organic Chemistry Portal. [Link]
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- 4. Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Strategies for the Removal of Unreacted 1-Boc-4-ethoxycarbonyl piperazine
Welcome to the technical support guide for handling a common challenge in multi-step synthesis: the removal of unreacted 1-Boc-4-ethoxycarbonyl piperazine from your reaction mixture. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block and require robust, validated methods for its separation from desired products. Our approach is rooted in explaining the causal chemistry behind each technique, ensuring you can adapt these principles to your specific synthetic context.
Section 1: Foundational Principles—Understanding the Impurity
Effective purification begins with a deep understanding of the molecule you wish to remove. The physicochemical properties of 1-Boc-4-ethoxycarbonyl piperazine are the levers we can pull to achieve efficient separation.
Q1: What are the key chemical properties of 1-Boc-4-ethoxycarbonyl piperazine that I should consider for purification?
To effectively remove this reagent, you must consider four key characteristics: its polarity, the acid sensitivity of the Boc group, its lack of strong basicity, and its physical state.
-
Moderate Polarity: The molecule possesses both a non-polar tert-butoxycarbonyl (Boc) group and a polar ethyl ester group. This balance results in good solubility in a wide range of organic solvents like dichloromethane (DCM), ethyl acetate (EtOAc), and tetrahydrofuran (THF), but poor solubility in water and non-polar solvents like hexanes.
-
Acid-Labile Boc Group: The Boc protecting group is famously susceptible to cleavage under acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid), converting the carbamate to a secondary amine hydrochloride salt.[1][2] This transformation dramatically increases the polarity and water solubility of the molecule.
-
Weak Basicity: Unlike a free piperazine, the nitrogen atom adjacent to the Boc group is non-basic due to the electron-withdrawing nature of the carbamate. The distal nitrogen is part of the piperazine ring but its basicity is significantly attenuated. Therefore, it cannot be effectively protonated and extracted into an aqueous layer using weak acids like citric acid or saturated ammonium chloride.
-
Crystalline Solid: The compound is a solid at room temperature, which opens the possibility of using crystallization or trituration for purification if the desired product has contrasting solubility properties.
Physicochemical Data Summary
| Property | Value | Significance for Purification |
| Molecular Weight | 334.41 g/mol | Relevant for calculating equivalents and for analysis by mass spectrometry. |
| Melting Point | 62-66 °C | Indicates the compound is a solid, making crystallization a potential purification method. |
| Form | Solid | Allows for physical separation techniques if the product is an oil or has different solubility. |
| Key Functional Groups | Boc-carbamate, Ethyl Ester, Piperazine Ring | The acid-labile Boc group is the most important feature to exploit for chemical removal. |
| Solubility | Soluble in DCM, EtOAc, THF; Poorly soluble in water, hexanes. | Guides the choice of solvents for extraction and chromatography. |
Section 2: Purification Strategy Selection Guide
The optimal purification strategy depends entirely on the properties of your desired product. This section provides a logical framework for making that choice.
Q2: My TLC/LCMS analysis confirms the presence of my product alongside the unreacted starting material. How do I decide on the best purification method?
The decision hinges on two critical questions: the acid stability of your product and the polarity difference between your product and the starting material. Use the following decision tree to guide your strategy.
Sources
Technical Support Center: Optimizing Base and Solvent for Piperazine Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of piperazine-containing molecules. Piperazine is a privileged scaffold in medicinal chemistry, but its symmetrical nature and dual nucleophilic sites present unique challenges in coupling reactions. This document provides in-depth, field-proven insights into optimizing the selection of bases and solvents to overcome common hurdles such as low yield, poor selectivity, and side product formation.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the strategic selection of bases and solvents for the most common piperazine coupling reactions.
Q1: What are the primary methods for synthesizing N-substituted piperazines?
The most prevalent methods for forming the C–N bond between an aryl or alkyl group and a piperazine nitrogen are:
-
Palladium-Catalyzed Buchwald-Hartwig Amination: A powerful and versatile method for coupling aryl halides (Cl, Br, I, OTf) with piperazine. It offers broad functional group tolerance but requires careful optimization of the catalyst, ligand, base, and solvent system.[1][2]
-
Nucleophilic Aromatic Substitution (SNAr): Effective when the aromatic partner is highly electron-deficient (e.g., containing nitro or cyano groups). This method is often simpler and does not require a metal catalyst but is limited by the substrate scope.[3]
-
Reductive Amination: A key method for producing N-alkyl piperazines by reacting a piperazine with an aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride.[3]
-
Copper-Catalyzed Ullmann Coupling: A classical method, often requiring higher temperatures than palladium-catalyzed reactions, but can be effective for certain substrates.[3]
Q2: What is the mechanistic role of the base in a piperazine coupling reaction?
The base is not merely an acid scavenger; it is a critical component of the catalytic cycle and its choice can dictate the success or failure of a reaction.
-
In Buchwald-Hartwig Amination: The base's primary role is to deprotonate the piperazine, forming the nucleophilic amide that enters the palladium catalytic cycle. A base that is too weak will result in a slow or stalled reaction. However, a base that is too strong can lead to side reactions like decomposition of the aryl halide or catalyst deactivation.[4] For Pd(II) precatalysts, the base also facilitates the reduction to the active Pd(0) species.
-
In SNAr Reactions: The base neutralizes the acid (e.g., HCl, HBr) generated during the substitution, preventing the protonation and deactivation of the piperazine nucleophile.
Q3: How does the choice of solvent influence the reaction outcome?
The solvent is a critical parameter that affects reagent solubility, reaction rate, and even product distribution.[5] Its ability to stabilize charged intermediates or coordinate to the metal center can profoundly impact the catalytic cycle.
-
Polarity: A solvent's polarity, often measured by its dielectric constant (ε), influences its ability to dissolve reactants and stabilize charged intermediates.[6] Polar aprotic solvents like dioxane, toluene, DMF, or DMSO are common in cross-coupling reactions.[7][8]
-
Coordinating Ability: Solvents can sometimes act as weak ligands, interacting with the metal catalyst. This can be either beneficial or detrimental, depending on the specific catalytic system.
-
Product Selectivity: Studies have shown that product distribution can be strongly dependent on the solvent. For instance, in the Buchwald-Hartwig amination of piperazine with p-bromotoluene, nonpolar aprotic solvents like m-xylene favored the desired mono-arylated product, while polar aprotic solvents like NMP and DMAC promoted an undesired debromination side reaction.[5]
Troubleshooting Guide
This section provides solutions to specific problems encountered during piperazine coupling experiments.
Problem 1: Low or No Product Yield
Q: My Buchwald-Hartwig reaction for N-arylation of piperazine is giving very low yield. What should I investigate first?
Answer: Low yield in a Buchwald-Hartwig reaction is a common issue that can typically be traced to one of three areas: the catalyst system, the reaction conditions, or the reagents.
Troubleshooting Steps:
-
Verify Catalyst Activity: The active Pd(0) species is sensitive to oxygen. Ensure the reaction is set up under a strictly inert atmosphere (e.g., Argon or Nitrogen). Using a glovebox is ideal. If you are using a Pd(II) precatalyst, ensure your conditions are suitable for its in-situ reduction.[7]
-
Evaluate the Base: The choice of base is critical. Sodium tert-butoxide (NaOt-Bu) is a common strong, non-nucleophilic base for these reactions.[2] However, if your substrate is base-sensitive, it can cause decomposition.[4] Consider screening a weaker inorganic base like Cs₂CO₃ or K₃PO₄. The pKa of the base's conjugate acid should ideally be higher than that of the piperazine (pKa ≈ 9.8) to ensure efficient deprotonation.
-
Assess the Solvent: The solvent must fully dissolve the reactants at the reaction temperature. Toluene and 1,4-dioxane are excellent starting points.[8] Ensure the solvent is anhydrous, as water can interfere with the catalytic cycle.
-
Check Reagent Purity: Verify the purity of your aryl halide and piperazine. Impurities can poison the catalyst.
Problem 2: Poor Selectivity and Side Product Formation
Q: I am trying to synthesize a mono-N-arylpiperazine, but I'm getting a significant amount of the 1,4-diarylpiperazine byproduct. How can I improve mono-selectivity?
Answer: Controlling selectivity is a central challenge in piperazine chemistry due to its two reactive nitrogen centers. Formation of the disubstituted product can be suppressed through several strategic adjustments.
Strategies for Promoting Mono-arylation:
-
Use Excess Piperazine: The simplest strategy is to alter the stoichiometry. Using a large excess of piperazine (3 to 10 equivalents) relative to the aryl halide statistically favors the mono-arylation product.[7] While effective, this can make purification challenging and is not atom-economical for large-scale synthesis.
-
Employ a Mono-Protected Piperazine: The most robust method is to use a piperazine with one nitrogen protected by a group such as tert-butyloxycarbonyl (Boc). N-Boc-piperazine is commercially available and reacts cleanly to give the mono-arylated product. The Boc group can then be efficiently removed under acidic conditions (e.g., TFA or HCl in dioxane).[9]
-
Control Reaction Time and Temperature: In some cases, the second arylation is slower than the first. Carefully monitoring the reaction by TLC or LC-MS and stopping it once the starting aryl halide is consumed but before significant diarylation occurs can be an effective, albeit delicate, strategy.[10]
Q: My reaction is consuming the aryl halide, but I'm primarily observing hydrodehalogenation (replacement of the halide with hydrogen) instead of the desired coupled product. What is causing this?
Answer: Hydrodehalogenation is a known side reaction in palladium-catalyzed couplings. It often becomes competitive when the desired C–N bond formation is slow.
Mitigation Strategies:
-
Modify the Base/Solvent System: This side reaction is often exacerbated by certain bases and solvents. For example, polar aprotic solvents like DMAC can promote hydrodehalogenation.[5] Switching to a nonpolar solvent like toluene or m-xylene may suppress this pathway.[2][5]
-
Adjust the Ligand: The choice of phosphine ligand has a profound effect on the relative rates of productive coupling versus side reactions. If you are using a general-purpose ligand, consider switching to one specifically designed for C–N coupling, which can promote faster reductive elimination to form the desired product.
-
Lower the Reaction Temperature: While a lower temperature will slow the overall reaction, it may disproportionately slow the rate of hydrodehalogenation relative to the desired coupling. Monitor the reaction carefully to find an optimal temperature.[10]
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Buchwald-Hartwig Mono-N-Arylation of N-Boc-Piperazine
This protocol provides a reliable starting point for the coupling of an aryl bromide with N-Boc-piperazine.
Reagents:
-
Aryl Bromide (1.0 equiv)
-
N-Boc-piperazine (1.2 equiv)
-
Pd₂(dba)₃ (1-2 mol%)
-
XPhos or SPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene (0.1–0.2 M concentration relative to aryl halide)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl bromide, N-Boc-piperazine, Pd₂(dba)₃, ligand, and NaOt-Bu.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80–110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed (typically 4–24 hours).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visual Guides & Data Tables
Decision Workflow for Base and Solvent Selection
This diagram outlines a logical workflow for selecting an appropriate base and solvent system for a piperazine coupling reaction.
Caption: Decision workflow for base and solvent selection.
Troubleshooting Flowchart for Low Yield in Buchwald-Hartwig Amination
This flowchart provides a step-by-step diagnostic guide for addressing low-yield reactions.
Caption: Troubleshooting flowchart for low yield.
Table 1: Properties of Common Bases in Organic Synthesis
The pKa of the conjugate acid is a key indicator of a base's strength. A higher pKa corresponds to a stronger base.
| Base | Common Abbreviation | Conjugate Acid | pKa (in DMSO) | pKa (in H₂O) | Type |
| Sodium tert-butoxide | NaOt-Bu | t-Butanol | 32.2 | ~17 | Strong, Non-nucleophilic |
| Lithium diisopropylamide | LDA | Diisopropylamine | 35.7 | N/A | Strong, Non-nucleophilic |
| Cesium carbonate | Cs₂CO₃ | Bicarbonate (HCO₃⁻) | 14.8 | 10.32 | Inorganic, Mild |
| Potassium phosphate | K₃PO₄ | Biphosphate (HPO₄²⁻) | 17.3 | 12.32 | Inorganic, Mild |
| Triethylamine | Et₃N or TEA | Triethylammonium | 9.0 | 10.75 | Organic, Weak |
| 1,8-Diazabicycloundec-7-ene | DBU | DBU-H⁺ | 13.5 | 13.5 | Organic, Non-nucleophilic |
Table 2: Properties of Common Solvents for Coupling Reactions
The dielectric constant (ε) is a measure of a solvent's polarity. Higher values indicate greater polarity.
| Solvent | Dielectric Constant (ε) at 20°C | Boiling Point (°C) | Type |
| Toluene | 2.4 | 111 | Nonpolar Aprotic |
| m-Xylene | 2.4 | 139 | Nonpolar Aprotic |
| 1,4-Dioxane | 2.2 | 101 | Polar Aprotic |
| Tetrahydrofuran | THF | 7.5 | 66 |
| Acetonitrile | MeCN | 36.6 | 82 |
| N,N-Dimethylformamide | DMF | 38.3 | 153 |
| Dimethyl sulfoxide | DMSO | 47 | 189 |
References
-
Corcoran, E. B., & Hanson, J. E. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 385-407. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
-
Pelliccia, S., Di Micco, S., & Novellino, E. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Pharmaceuticals, 16(10), 1459. [Link]
-
Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272–5275. [Link]
-
van der Waal, J. C., et al. (2017). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. ResearchGate. [Link]
-
Christensen, T., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald-Hartwig Amination Reaction. DTU Research Database. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
-
Dherange, B. D., et al. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. RSC Advances, 6(43), 36816–36828. [Link]
-
Reich, H. J. (n.d.). Bordwell pKa Table. University of Wisconsin-Madison. [Link]
-
Nasiri, M., et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Medicinal Chemistry, 14(7), 1195–1232. [Link]
-
Singh, R., et al. (2023). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. [Link]
-
University of California, Davis. (n.d.). pKa Values of Common Bases. [Link]
-
Christensen, T., et al. (2006). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development, 10(4), 762–769. [Link]
-
Montgomery, T. D., & Rawal, V. H. (2016). Palladium-Catalyzed Modular Synthesis of Substituted Piperazines and Related Nitrogen Heterocycles. ResearchGate. [Link]
-
College of the Canyons. (n.d.). Table of Acids with Ka and pKa Values. [Link]
-
Yamaden. (n.d.). Table of dielectric constants of substances. [Link]
-
Magano, J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1933–1940. [Link]
-
Ashenhurst, J. (2010). The pKa Table Is Your Friend. Master Organic Chemistry. [Link]
-
University of Tartu. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]
-
Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2019). DABCO bond cleavage for the synthesis of piperazine derivatives. RSC Advances, 9(64), 37494–37513. [Link]
-
Deadman, B. J., et al. (2016). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. Reaction Chemistry & Engineering, 1(1), 84–91. [Link]
-
Pradhan, S., Bhattacharyya, A., & John, R. P. (2016). Optimization of solvent condition for the Buchwald-Hartwig coupling reaction using catalyst 1. ResearchGate. [Link]
-
Scribd. (n.d.). Dielectric Constants of Common Solvents. [Link]
-
UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. [Link]
Sources
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- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
1H NMR characterization of 1-Boc-4-ethoxycarbonyl piperazine
An In-Depth Guide to the 1H NMR Characterization of 1-Boc-4-ethoxycarbonyl piperazine: A Comparative Analysis
For researchers and professionals in drug development, the structural verification and purity assessment of synthetic intermediates are of paramount importance. 1-Boc-4-ethoxycarbonyl piperazine is a crucial bifunctional building block, widely utilized in the synthesis of complex pharmaceutical agents. Its distinct functional groups—a Boc-protected amine and an ethyl ester—necessitate precise characterization to ensure the integrity of subsequent synthetic steps.
This guide provides a detailed examination of the ¹H Nuclear Magnetic Resonance (NMR) spectroscopic signature of 1-Boc-4-ethoxycarbonyl piperazine. As a senior application scientist, this document moves beyond a mere listing of peaks to explain the causal relationships between the molecular structure and the resulting spectrum. Furthermore, it objectively compares ¹H NMR with other common analytical techniques, offering a holistic perspective on its role in modern chemical analysis.
The Decisive Signature: Interpreting the ¹H NMR Spectrum
¹H NMR spectroscopy is a powerful, non-destructive technique that provides a detailed fingerprint of a molecule's structure.[1] It relies on the principle that atomic nuclei with a non-zero magnetic moment, like protons (¹H), behave like tiny magnets.[2][3] When placed in a strong external magnetic field, these nuclei can be excited by radiofrequency pulses, and the signals they emit upon returning to their ground state reveal intimate details about their chemical environment.[4][5]
For 1-Boc-4-ethoxycarbonyl piperazine, the ¹H NMR spectrum can be logically dissected into four key regions, each corresponding to a specific part of the molecule. The spectrum is typically recorded in a deuterated solvent, such as chloroform-d (CDCl₃), to avoid overwhelming signals from the solvent itself.[4] The chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard at 0 ppm.[6]
Predicted ¹H NMR Spectral Data for 1-Boc-4-ethoxycarbonyl piperazine in CDCl₃:
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| Boc Group (-C(CH₃)₃) | ~ 1.46 | Singlet (s) | 9H | These nine protons are chemically equivalent and shielded. They appear as a sharp singlet far upfield, characteristic of the tert-butyl group.[7] |
| Piperazine Ring (-CH₂-N-COOEt) | ~ 3.55 - 3.65 | Triplet (t) or Multiplet (m) | 4H | These protons are adjacent to the electron-withdrawing ethoxycarbonyl group, causing them to be deshielded and shifted downfield compared to the other piperazine protons. |
| Piperazine Ring (-CH₂-N-Boc) | ~ 3.40 - 3.50 | Triplet (t) or Multiplet (m) | 4H | Protons adjacent to the Boc-protected nitrogen are also deshielded, but typically to a slightly lesser extent than those next to the ethyl carbamate. |
| Ethyl Group (-O-CH₂-CH₃) | ~ 4.15 | Quartet (q) | 2H | These methylene protons are directly attached to an electronegative oxygen atom, resulting in significant deshielding and a downfield shift.[8][9] The signal is split into a quartet by the three neighboring methyl protons. |
| Ethyl Group (-O-CH₂-CH₃) | ~ 1.25 | Triplet (t) | 3H | These terminal methyl protons are relatively shielded. The signal is split into a triplet by the two neighboring methylene protons. |
Note on Piperazine Signals: The piperazine ring can undergo chair-chair interconversion.[10] Depending on the temperature and solvent, this can lead to broadening of the piperazine signals. The signals are often observed as two overlapping multiplets or triplets around 3.4-3.6 ppm.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
A self-validating protocol ensures reproducibility and accuracy. The following steps outline the standard procedure for preparing and analyzing a sample of 1-Boc-4-ethoxycarbonyl piperazine.
Step 1: Sample Preparation
-
Weighing: Accurately weigh approximately 5-10 mg of the 1-Boc-4-ethoxycarbonyl piperazine sample.
-
Solvent Selection: Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single residual peak at δ 7.26 ppm.[11]
-
Dissolution: Transfer the sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Standard Addition (Optional but Recommended): Add a small drop of a solution containing an internal standard, typically tetramethylsilane (TMS), which provides the reference peak at δ 0.00 ppm.
-
Homogenization: Cap the NMR tube and gently invert it several times or use a vortex mixer on a low setting to ensure the sample is completely dissolved and the solution is homogeneous.
Step 2: Spectrometer Setup and Data Acquisition
-
Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's magnet.[4]
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then "shimmed" to optimize its homogeneity, which is crucial for obtaining sharp, well-resolved peaks.
-
Acquisition Parameters: Set the appropriate experimental parameters, including the number of scans, pulse width, and acquisition time. For a routine ¹H NMR, 8 to 16 scans are typically sufficient.
-
Data Acquisition: Initiate the experiment. The spectrometer will apply radiofrequency pulses and record the resulting Free Induction Decay (FID) signal.
-
Data Processing: The FID is converted into a frequency-domain spectrum using a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced to the internal standard (TMS).
-
Integration: The area under each peak is integrated to determine the relative ratio of protons giving rise to each signal.
Below is a workflow diagram illustrating this process.
Caption: Workflow for ¹H NMR characterization.
A Comparative Perspective: ¹H NMR vs. Alternative Analytical Methods
While ¹H NMR is exceptionally informative for structural elucidation, a comprehensive characterization often involves orthogonal techniques. The choice of method depends on the specific analytical question being asked—be it identity, purity, or quantification.
| Feature | ¹H NMR Spectroscopy | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Mass Spectrometry (MS) |
| Primary Information | Detailed molecular structure, connectivity, relative quantification of components. | Purity, quantification of components, separation of non-volatile compounds. | Purity, quantification of components, separation of volatile compounds.[12] | Molecular weight, fragmentation patterns, elemental composition (HRMS). |
| Sample Requirements | ~5-10 mg, soluble in deuterated solvent. Non-destructive. | Microgram to milligram quantities, soluble in mobile phase. Destructive. | Microgram quantities, must be volatile and thermally stable. Destructive. | Nanogram to microgram quantities. Destructive. |
| Strengths | Unambiguous structure confirmation. Quantitative without a specific reference standard for the analyte (qNMR). | High sensitivity and resolving power. Well-established for purity analysis. | Excellent for volatile impurities (e.g., residual solvents). High resolution. | Extremely high sensitivity. Provides definitive molecular weight. |
| Weaknesses | Relatively low sensitivity compared to MS or HPLC. Complex mixtures can be difficult to resolve. | Does not provide detailed structural information on its own. Requires reference standards for peak identification. | Limited to thermally stable and volatile compounds. May require derivatization. | Provides limited structural information (isomers are often indistinguishable). |
| Best Application | Primary structure verification. Identifying and quantifying major components. | Purity determination. Routine quality control. | Analysis of volatile impurities. | Trace impurity identification (with LC/GC). Confirmation of molecular weight. |
Conclusion
The ¹H NMR spectrum of 1-Boc-4-ethoxycarbonyl piperazine provides a rich and definitive dataset for its structural confirmation. Each set of protons within the molecule gives rise to a predictable signal, whose chemical shift, multiplicity, and integration value correspond directly to its unique electronic environment. This detailed structural insight is the primary advantage of ¹H NMR. When combined with purity-focused techniques like HPLC or GC, it forms a robust analytical workflow that ensures the quality and identity of this critical synthetic intermediate, underpinning the integrity of the entire drug development process.
References
-
Oregon State University. 1H NMR Chemical Shift. [Link]
-
ResearchGate. 1 H-NMR spectrum of N-Boc glutamic acid. [Link]
-
MDPI. 1 H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. [Link]
-
Master Organic Chemistry. 1H NMR: How Many Signals?. [Link]
-
ResearchGate. 1 H NMR spectra of compound 3a measured in five different solvents. [Link]
-
University of Regensburg. Chemical shifts. [Link]
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
National Institutes of Health. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations. [Link]
-
Chemistry LibreTexts. 5.4: The 1H-NMR experiment. [Link]
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United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
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Chemistry LibreTexts. 4.7: NMR Spectroscopy. [Link]
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International Journal of Pharmaceutical and Medical Research. A Review on Analytical Methods for Piperazine Determination. [Link]
-
University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]
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Royal Society of Chemistry. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. [Link]
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Chemistry Steps. NMR Chemical Shift Values Table. [Link]
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Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. [Link]
- Google Patents. A kind of synthetic method of 1 BOC piperazines.
-
National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
ResearchGate. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
-
Royal Society of Chemistry. Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M. [Link]
-
Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. [Link]
-
Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection. [Link]
-
Minnesota State University Moorhead. Short Summary of 1H-NMR Interpretation. [Link]
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A Senior Application Scientist's Guide to Reaction Monitoring: LC-MS Analysis of 1-Boc-4-ethoxycarbonylpiperazine Syntheses
For researchers, medicinal chemists, and drug development professionals, the piperazine moiety is a cornerstone of modern pharmacotherapy, appearing in a vast array of approved drugs.[1] The precise control and monitoring of synthetic reactions involving piperazine derivatives are therefore not merely procedural—they are fundamental to ensuring the efficiency, safety, and scalability of pharmaceutical production. Among the most crucial building blocks is 1-Boc-4-ethoxycarbonylpiperazine, a versatile intermediate whose reactions demand rigorous analytical oversight.
This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other common analytical techniques for monitoring reactions involving this key intermediate. We will delve into the causality behind methodological choices, present a robust, self-validating LC-MS protocol, and offer a clear, data-supported framework for choosing the optimal analytical tool for your specific needs.
The Unparalleled Advantage of LC-MS in Synthetic Chemistry
In process chemistry, speed and specificity are paramount. While traditional techniques like Thin-Layer Chromatography (TLC) offer a quick qualitative snapshot, they often lack the resolution and specificity to distinguish between structurally similar starting materials, intermediates, and byproducts.[2] Nuclear Magnetic Resonance (NMR) spectroscopy, while structurally definitive, is comparatively low-throughput and less sensitive.
LC-MS, particularly Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry, has emerged as the gold standard for reaction monitoring. Its power lies in the synergy of two potent techniques:
-
Liquid Chromatography (LC): Physically separates components of a complex reaction mixture in time, based on their chemical properties (e.g., polarity). This is critical for resolving the starting material from the product and any impurities.
-
Mass Spectrometry (MS): Provides highly specific detection based on the mass-to-charge ratio (m/z) of each separated component. This allows for unambiguous confirmation of product formation and the identification of unexpected side products, offering a level of confidence that other techniques cannot match.
For a molecule like 1-Boc-4-ethoxycarbonylpiperazine, which may undergo Boc-deprotection, ester hydrolysis, or reaction at the secondary amine, the ability to simultaneously track multiple species with distinct masses is invaluable.
A Validated LC-MS Protocol for Monitoring 1-Boc-4-ethoxycarbonylpiperazine Reactions
This protocol is designed for robustness and rapid implementation, providing a self-validating system for monitoring a typical N-alkylation or amide coupling reaction.
Core Principle: Why these choices?
-
Reversed-Phase Chromatography (C18 Column): 1-Boc-4-ethoxycarbonylpiperazine and its likely products are moderately polar. A C18 column provides excellent retention and separation for this class of compounds.[3]
-
Acidified Mobile Phase (Formic Acid): The addition of a small amount of acid (e.g., 0.1% formic acid) serves two purposes. It protonates the basic nitrogen atoms on the piperazine ring, leading to sharper chromatographic peaks and improved peak shape. Secondly, it facilitates efficient ionization in the mass spectrometer source.
-
Electrospray Ionization (ESI): ESI is the ideal "soft" ionization technique for polar to moderately polar small molecules, as it typically generates the protonated molecular ion [M+H]+ with minimal fragmentation, making data interpretation straightforward.[4]
-
Selected Ion Recording (SIR) or Full Scan Mode: For routine monitoring where the expected masses are known, SIR is faster and more sensitive. For troubleshooting or identifying unknown byproducts, a full scan provides a broader picture.
Step-by-Step Experimental Methodology
-
Sample Preparation: a. Carefully withdraw a small aliquot (e.g., 5-10 µL) from the reaction vessel. b. Quench the reaction immediately by diluting it into a large volume (e.g., 1 mL) of a 50:50 mixture of acetonitrile and water. This halts the reaction and prepares the sample for analysis. c. If the initial concentration is high, perform a further 1:10 or 1:100 dilution to avoid detector saturation.
-
LC-MS System & Conditions:
-
LC System: Waters ACQUITY UPLC or similar.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% to 95% B over 3 minutes.
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 µL.
-
MS System: Single Quadrupole Mass Spectrometer (e.g., Waters ACQUITY QDa).
-
Ionization Mode: Positive Electrospray (ESI+).
-
Capillary Voltage: 1.5 kV.
-
Cone Voltage: 15 V.
-
Scan Mode: Full Scan (m/z 100-500) and/or SIR of key masses.
-
Key Ions to Monitor (m/z):
-
1-Boc-4-ethoxycarbonylpiperazine (Starting Material): C12H22N2O4, MW = 258.31. Expected [M+H]+ = 259.2 .
-
Boc-Deprotected Piperazine (Side Product): C7H14N2O2, MW = 158.20. Expected [M+H]+ = 159.1 .
-
Expected Product: Varies by reaction. For example, in an alkylation with benzyl bromide, the product (1-Boc-4-ethoxycarbonyl-4-benzylpiperazin-1-ium) would have [M]+ = 349.2 .
Visualizing the Workflow
A streamlined analytical process is crucial for high-throughput reaction monitoring. The following diagram illustrates the logical flow from the reaction vessel to actionable data.
Caption: High-level workflow for LC-MS reaction monitoring.
Performance Comparison: LC-MS vs. Alternative Techniques
While LC-MS is superior in many respects, a comprehensive understanding requires an objective comparison with other available methods. The choice of technique often involves a trade-off between speed, cost, and the quality of information obtained.
| Parameter | LC-MS | HPLC-UV | TLC | NMR |
| Specificity | Very High (Mass-based) | Moderate to High | Low to Moderate | Very High (Structural) |
| Sensitivity | Very High (pg-ng) | High (ng-µg) | Low (µg) | Low (mg) |
| Speed/Throughput | High (2-5 min/sample) | Moderate (5-15 min/sample) | Very High (<5 min/sample) | Low (>15 min/sample) |
| Quantitative Accuracy | High (with standards) | High (with standards) | Semi-quantitative at best | Very High (inherently) |
| Information Provided | Molecular Weight, Purity | Purity, Retention Time | Spot Presence/Absence | Atomic Connectivity |
| Cost (Instrument) | High | Moderate | Very Low | Very High |
| Ease of Use | Moderate (Open-Access) | Moderate | Very Easy | Low (Requires expert) |
This comparison highlights that while TLC is excellent for a rapid "yes/no" answer on reactant consumption, it can be misleading if the product and starting material have similar polarities.[5] HPLC-UV provides better quantitative data but cannot confirm the identity of new peaks without collecting and analyzing fractions.[6] NMR is the ultimate tool for structural elucidation but is impractical for routine, high-throughput monitoring.[6] LC-MS occupies the sweet spot, offering the high throughput of modern chromatography with the unambiguous confirmatory power of mass spectrometry.
Making an Informed Decision
The choice of analytical technique is driven by the specific question being asked. The following diagram provides a logical framework for this decision-making process.
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A Senior Application Scientist's Comparative Guide to the Purity Analysis of Synthesized 1-Boc-4-ethoxycarbonyl piperazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of synthetic intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. 1-Boc-4-ethoxycarbonyl piperazine, a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs), is no exception. Its purity profile directly influences the impurity cascade of the final drug substance, making rigorous analytical characterization a critical, non-negotiable step.
This guide, departing from rigid templates, offers an in-depth, comparative analysis of the primary analytical techniques for assessing the purity of 1-Boc-4-ethoxycarbonyl piperazine. We will delve into the causality behind experimental choices, presenting each method as a self-validating system for ensuring the integrity of this vital intermediate.
The Synthetic Landscape and Anticipated Impurities
The synthesis of 1-Boc-4-ethoxycarbonyl piperazine typically proceeds via the reaction of 1-Boc-piperazine with ethyl chloroformate in the presence of a base. Understanding this reaction pathway is fundamental to predicting and identifying potential impurities.
Caption: Synthetic pathway and potential impurities.
Common Process-Related Impurities:
-
Unreacted Starting Materials: Residual 1-Boc-piperazine and piperazine.
-
Over-reaction Byproduct: 1,4-Bis(ethoxycarbonyl)piperazine, formed if piperazine reacts with two molecules of ethyl chloroformate.
-
Starting Material Impurity: 1,4-Di-Boc-piperazine, a common byproduct in the synthesis of 1-Boc-piperazine.[1]
-
Residual Solvents and Reagents: Acetonitrile, dichloromethane, triethylamine, etc.
Comparative Analysis of Analytical Techniques
The choice of analytical technique is dictated by the physicochemical properties of the target molecule and its potential impurities. A multi-pronged approach is often necessary for a comprehensive purity assessment.
| Technique | Principle | Best Suited For | Limitations |
| HPLC-UV | Separation based on polarity. | Quantifying the main component and non-volatile, UV-active impurities. | May not detect non-UV active impurities. Co-elution can be an issue. |
| GC-MS | Separation based on volatility and boiling point. | Detecting volatile starting materials, residual solvents, and thermally stable impurities. | Not suitable for non-volatile or thermally labile compounds like the target molecule. |
| LC-MS | Separation by polarity coupled with mass detection. | Identifying unknown impurities and quantifying known impurities with high sensitivity and specificity. | Can be more complex to operate and maintain than HPLC-UV. |
| ¹H NMR | Nuclear magnetic resonance of protons. | Structural confirmation and quantification of impurities with unique proton signals without the need for reference standards. | Lower sensitivity compared to chromatographic methods for trace impurities. |
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is the workhorse for purity determination of non-volatile organic molecules like 1-Boc-4-ethoxycarbonyl piperazine. Its high resolution and quantitative accuracy make it indispensable.
Causality in Method Design: A reversed-phase C18 column is the standard choice due to the moderate polarity of the target molecule. The mobile phase, typically a mixture of acetonitrile or methanol and water with a modifier like formic acid or ammonium acetate, is optimized to achieve good separation between the main peak and potential impurities. UV detection is suitable as the molecule possesses chromophores, although weak ones.
Experimental Protocol: HPLC-UV
-
Instrument: HPLC system with a UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of acetonitrile.
Caption: HPLC-UV experimental workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
While not suitable for the analysis of the target molecule itself due to its low volatility, GC-MS is crucial for detecting volatile impurities that are often present from the synthesis.
Causality in Method Design: A polar capillary column is often used for the analysis of amines and other polar volatile compounds. The temperature gradient is programmed to separate compounds with a wide range of boiling points, from volatile solvents to less volatile starting materials. Mass spectrometry provides definitive identification of the separated components.
Experimental Protocol: GC-MS
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-17, 30 m x 0.53 mm, 1 µm film thickness.[]
-
Carrier Gas: Helium at a constant flow of 2 mL/min.[]
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 min.
-
Ramp to 150 °C at 10 °C/min.
-
Ramp to 250 °C at 20 °C/min, hold for 5 min.
-
-
Injector Temperature: 250 °C.[]
-
Detector (MS) Temperature: 260 °C.[]
-
Injection Volume: 1 µL (split mode).
-
MS Scan Range: 35-400 amu.
-
Sample Preparation: Dissolve ~10 mg of the sample in 1 mL of methanol.
Caption: GC-MS experimental workflow.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry, making it an invaluable tool for identifying and quantifying trace-level impurities.[][3]
Causality in Method Design: The chromatographic conditions are often similar to those used in HPLC-UV. The mass spectrometer is typically operated in electrospray ionization (ESI) positive mode, as the nitrogen atoms in the piperazine ring are readily protonated. This technique allows for the determination of the molecular weight of unknown impurities, providing crucial clues to their structure.
Experimental Protocol: LC-MS
-
Instrument: LC-MS system with an ESI source.
-
Chromatographic Conditions: Same as HPLC-UV protocol.
-
MS Parameters:
-
Ionization Mode: ESI Positive.
-
Scan Range: 100-1000 m/z.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas Temperature: 350 °C.
-
-
Sample Preparation: Same as HPLC-UV protocol.
Caption: LC-MS experimental workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR provides a holistic view of the sample, allowing for structural confirmation of the main component and the detection and quantification of impurities that have unique proton signals.
Causality in Method Design: A high-field NMR spectrometer is used to achieve better signal dispersion. Deuterated chloroform (CDCl₃) is a common solvent for this compound. The chemical shifts and coupling constants of the protons on the piperazine ring, the Boc group, and the ethyl ester group are characteristic and can be used to confirm the structure. Integration of the signals allows for the quantification of impurities relative to the main component.
Expected ¹H NMR Signals for 1-Boc-4-ethoxycarbonyl piperazine:
-
~1.25 ppm (triplet, 3H): Methyl protons of the ethyl ester.
-
~1.45 ppm (singlet, 9H): Protons of the Boc group.
-
~3.4-3.6 ppm (multiplet, 8H): Methylene protons of the piperazine ring.
-
~4.15 ppm (quartet, 2H): Methylene protons of the ethyl ester.
Impurities such as 1-Boc-piperazine would show a characteristic NH proton signal, while 1,4-bis(ethoxycarbonyl)piperazine would lack the Boc signal and show symmetric piperazine proton signals.
Conclusion: An Integrated Approach to Purity Assurance
No single analytical technique provides a complete picture of the purity of synthesized 1-Boc-4-ethoxycarbonyl piperazine. A robust and reliable purity assessment relies on an integrated approach that leverages the strengths of multiple analytical methodologies.
-
HPLC-UV serves as the primary tool for quantifying the purity of the main component and known, UV-active impurities.
-
GC-MS is essential for the detection and identification of volatile impurities, including residual solvents and starting materials.
-
LC-MS offers unparalleled sensitivity and specificity for the identification of unknown impurities and the quantification of trace-level contaminants.
-
¹H NMR provides unequivocal structural confirmation and can be used for quantitative analysis of impurities without the need for reference standards.
By employing this multi-faceted analytical strategy, researchers and drug development professionals can ensure the quality and consistency of 1-Boc-4-ethoxycarbonyl piperazine, thereby safeguarding the integrity of the final pharmaceutical product.
References
-
PubChem. tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. [Link]
- Reddy, K. S., et al. (2011). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. Analytical Chemistry, an Indian Journal, 10(7), 453-457.
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
- Gomes, M. V., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 939.
-
Royal Society of Chemistry. (2019). Electronic Supplementary Material (ESI) for ChemComm. [Link]
- Google Patents. (2020). Synthesis method of N-Boc piperazine.
- K. F. Bast, et al. (2009). Method Selection for Trace Analysis of Genotoxic Impurities in Pharmaceuticals. LCGC North America, 27(12).
-
ResearchGate. (2015). Synthesis and Molecular Structure of tert-Butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate. [Link]
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- Google Patents. (2015). Method for synthesizing 1-boc-4-aminopiperidine.
-
Pharmaffiliates. 1-Boc-4-(ethoxycarbonylmethyl)piperazine. [Link]
-
Global Substance Registration System. ETHYL 1-(TERT-BUTOXYCARBONYL)-4-PIPERIDINECARBOXYLATE. [Link]
-
Defense Technical Information Center. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone. [Link]
- Wu, T. S., & Furukawa, H. (1982). Complete 1H and 13C NMR data assignment of new constituents from Severinia buxifolia.
-
Organic Syntheses. (2002). A CONVENIENT PREPARATION OF AN ORTHOGONALLY PROTECTED Cα,Cα-DISUBSTITUTED AMINO ACID ANALOG OF LYSINE: 1-tert-BUTYLOXYCARBONYL-4-((9-FLUORENYLMETHYLOXYCARBONYL)AMINO)-PIPERIDINE-4-CARBOXYLIC ACID. [Link]
- Kariper, I. A., & Büyükgüngör, O. (2021). Synthesis, complete assignment of 1H- and 13C-NMR spectra and antioxidant activity of new azine derivative bearing coumarin moiety. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(2), 527-536.
-
Beilstein Journal of Organic Chemistry. Search Results. [Link]
-
SpectraBase. 1-Boc-4-hydroxypiperidine. [Link]
- de Oliveira, A. F., & de Fátima, Â. (2021). 1H and 13C NMR Spectral Data of Neolignans Isolated from Piper Species. Revista Brasileira de Farmacognosia, 31(4), 415-442.
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A Senior Application Scientist's Guide to the Certificate of Analysis for 1-Boc-4-ethoxycarbonylpiperazine: A Comparative Analysis for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that profoundly impacts the efficiency, reproducibility, and success of a synthetic campaign. The piperazine motif is a cornerstone in medicinal chemistry, valued for its ability to enhance physicochemical properties like solubility and bioavailability.[1] Among the myriad of piperazine-based building blocks, 1-Boc-4-ethoxycarbonylpiperazine stands out as a versatile intermediate. Its mono-protected nature allows for selective functionalization, making it a valuable tool in the construction of diverse compound libraries for high-throughput screening.[1]
This guide provides an in-depth analysis of the Certificate of Analysis (CoA) for 1-Boc-4-ethoxycarbonylpiperazine, offering a framework for its interpretation and a comparative look at alternative building blocks. By understanding the nuances of quality control and the synthetic utility of this reagent, you can make more informed decisions in your drug discovery endeavors.
Deconstructing the Certificate of Analysis: More Than Just a Piece of Paper
A Certificate of Analysis is a formal document that guarantees the quality and purity of a chemical reagent.[2] It is a batch-specific record of the quality control tests performed by the manufacturer. For a critical intermediate like 1-Boc-4-ethoxycarbonylpiperazine, a thorough CoA is indispensable. Let's dissect a representative CoA for this compound.
Table 1: Representative Certificate of Analysis for 1-Boc-4-ethoxycarbonylpiperazine
| Parameter | Specification | Result | Method |
| Identification | |||
| Appearance | White to off-white solid | Conforms | Visual |
| Identity by ¹H NMR | Conforms to structure | Conforms | ¹H NMR Spectroscopy |
| Purity | |||
| Assay (by GC) | ≥ 98.0% | 99.2% | Gas Chromatography (GC) |
| Water Content (Karl Fischer) | ≤ 0.5% | 0.15% | Karl Fischer Titration |
| Residual Solvents | Meets ICH Q3C limits | Conforms | Headspace GC-MS |
| Physical Properties | |||
| Melting Point | 74-78 °C | 76.5 °C | Capillary Method |
| Trace Analysis | |||
| Heavy Metals | ≤ 10 ppm | < 10 ppm | ICP-MS |
The Causality Behind the Specifications:
-
Identity (¹H NMR): This is the gold standard for confirming the chemical structure. The spectrum should unambiguously match the expected pattern for 1-Boc-4-ethoxycarbonylpiperazine, ensuring you are starting with the correct molecule.
-
Purity (GC Assay): A high assay value is crucial. Impurities can lead to unwanted side reactions, difficult purification of downstream products, and inaccurate yield calculations. Gas chromatography is a common and reliable method for assessing the purity of volatile and thermally stable compounds like this one.
-
Water Content: Moisture can interfere with many common reactions, such as organometallic additions or reactions involving water-sensitive coupling agents. A low water content is essential for reproducibility.
-
Residual Solvents: Solvents from the manufacturing process can be detrimental to subsequent synthetic steps and may have toxicological implications. Adherence to ICH Q3C guidelines for residual solvents is a key indicator of a high-quality pharmaceutical intermediate.
-
Heavy Metals: Trace metals can poison catalysts and are a significant concern for the final active pharmaceutical ingredient (API).
Strategic Selection of Building Blocks: A Comparative Overview
While 1-Boc-4-ethoxycarbonylpiperazine is an excellent choice for many applications, the optimal building block depends on the specific synthetic strategy. The ethyl ester provides a convenient handle for hydrolysis to the corresponding carboxylic acid or for direct use in certain coupling reactions. However, other N-Boc-piperazine derivatives offer distinct advantages in different contexts.
Table 2: Comparison of N-Boc-Piperazine Building Blocks
| Compound | Structure | Key Applications & Considerations |
| 1-Boc-4-ethoxycarbonylpiperazine | O=C(OC(C)(C)C)N1CCN(C(=O)OCC)CC1 | - Versatile intermediate for amide bond formation after hydrolysis to the carboxylic acid. - Can sometimes be used directly in transamidation reactions. |
| 1-Boc-piperazine | O=C(OC(C)(C)C)N1CCNCC1 | - Direct use in reductive amination and nucleophilic substitution reactions.[2] - Ideal for introducing an unsubstituted piperazine moiety after Boc deprotection. |
| 1-Boc-4-piperidinecarboxamide | O=C(OC(C)(C)C)N1CCN(C(=O)N)CC1 | - Used in syntheses where a primary amide is the desired functionality. - Can be a precursor to nitriles via dehydration. |
| 1-Boc-4-aminopiperidine | O=C(OC(C)(C)C)N1CCN(N)CC1 | - A key building block for introducing a 4-amino-piperidine scaffold, often found in bioactive compounds.[3] |
The choice between these alternatives is driven by the desired final structure and the planned synthetic route. For instance, if the goal is to perform an amide coupling, starting with the pre-formed carboxylic acid (from hydrolysis of the ethyl ester) or using a different coupling partner with 1-Boc-piperazine are both viable strategies, each with its own set of reaction conditions and potential side products.
Experimental Protocols: A Framework for Quality Assessment and Comparative Utility
To ensure the quality of your starting material and to compare the performance of different building blocks, a set of standardized analytical and synthetic protocols is essential.
Protocol 1: Purity Determination by Gas Chromatography (GC)
This protocol provides a framework for verifying the purity of 1-Boc-4-ethoxycarbonylpiperazine as stated on the CoA.
Methodology:
-
Sample Preparation: Accurately weigh approximately 20 mg of the 1-Boc-4-ethoxycarbonylpiperazine sample and dissolve it in 10 mL of a suitable solvent such as methanol or ethyl acetate.
-
Instrumentation:
-
GC System: Agilent 6890 or equivalent.
-
Column: DB-17 (50%-Phenyl)-methylpolysiloxane, 30 m x 0.53 mm, 1 µm film thickness.[4]
-
Carrier Gas: Helium at a flow rate of 2 mL/min.[4]
-
Injector Temperature: 250 °C.[4]
-
Detector (FID) Temperature: 260 °C.[4]
-
Oven Program: Initial temperature of 150 °C for 10 min, then ramp to 260 °C at 35 °C/min and hold for 2 min.[4]
-
Injection Volume: 1.0 µL.[4]
-
Split Ratio: 1:5.[4]
-
-
Analysis: Inject the sample and record the chromatogram. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.
Trustworthiness: This method should be validated for specificity, linearity, precision, and accuracy. The use of a well-characterized reference standard is crucial for quantitative analysis.
Protocol 2: Comparative Amide Coupling Reaction
This experiment is designed to compare the performance of 1-Boc-4-ethoxycarbonylpiperazine (after hydrolysis) and 1-Boc-piperazine in a standard amide coupling reaction.
Workflow Diagram:
Caption: Comparative workflow for amide synthesis.
Methodology:
Part A: Synthesis from 1-Boc-4-ethoxycarbonylpiperazine
-
Hydrolysis: Dissolve 1-Boc-4-ethoxycarbonylpiperazine (1 eq.) in a mixture of THF and water. Add LiOH (1.5 eq.) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS). Acidify the reaction mixture with 1 M HCl and extract the product, 1-Boc-piperazine-4-carboxylic acid, with ethyl acetate. Dry and concentrate to obtain the carboxylic acid.
-
Amide Coupling: Dissolve the resulting carboxylic acid (1 eq.) in DMF. Add HATU (1.1 eq.) and DIPEA (2.5 eq.). Stir for 10 minutes, then add benzylamine (1.1 eq.). Continue stirring at room temperature for 4-6 hours.
-
Work-up and Analysis: Quench the reaction with water and extract the product with ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Analyze the crude product by HPLC to determine the yield and purity. Purify by column chromatography if necessary.
Part B: Synthesis from 1-Boc-piperazine (Illustrative Alternative Route)
This part illustrates a different synthetic approach to a related amide, showcasing the versatility of a different building block.
-
Buchwald-Hartwig Coupling: In a sealed tube, combine an appropriate aryl halide (e.g., 4-bromobenzonitrile) (1 eq.), 1-Boc-piperazine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃), a ligand (e.g., Xantphos), and a base (e.g., Cs₂CO₃) in an anhydrous solvent like toluene. Purge with nitrogen and heat until the reaction is complete.
-
Work-up and Analysis: Cool the reaction, dilute with a suitable solvent, and filter through celite. Concentrate the filtrate and purify by column chromatography to obtain the coupled product. Analyze the yield and purity by HPLC.
Data Presentation:
The results of these comparative experiments should be tabulated to allow for a clear and objective assessment of the two building blocks for the specific application of amide synthesis.
Table 3: Hypothetical Comparative Data for Amide Synthesis
| Parameter | Pathway A (from Ester) | Pathway B (from 1-Boc-piperazine) |
| Starting Material | 1-Boc-4-ethoxycarbonylpiperazine | 1-Boc-piperazine & Aryl Halide |
| Number of Steps | 2 (Hydrolysis + Coupling) | 1 (Coupling) |
| Overall Yield | 75% | 85% |
| Purity of Crude Product | 88% | 92% |
| Key Considerations | Requires an additional hydrolysis step. | Dependent on the reactivity of the aryl halide. |
Conclusion: An Informed Choice for a Successful Synthesis
The Certificate of Analysis for 1-Boc-4-ethoxycarbonylpiperazine is a vital tool that provides a comprehensive quality profile of this important synthetic building block. A thorough understanding of each parameter on the CoA allows researchers to mitigate risks and ensure the reproducibility of their synthetic work.
Furthermore, while 1-Boc-4-ethoxycarbonylpiperazine is a versatile reagent, an awareness of alternative N-Boc-piperazine derivatives is crucial for optimizing synthetic routes. The choice of building block should be a strategic decision based on the target molecule, the planned synthetic sequence, and the desired efficiency. By employing rigorous analytical methods and conducting comparative studies, drug development professionals can confidently select the most appropriate reagents to accelerate their journey from discovery to a potential new therapeutic.
References
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-
Henderson, T. (2024). Certificate of Analysis (COA): Understanding Its Importance and Key Components. Technology Networks. [Link]
- CN104628627A. (2015). Method for synthesizing 1-boc-4-aminopiperidine.
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Li, J. J. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(14), 3877-3880. [Link]
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A Comparative Crystallographic Guide to 1-Boc-4-ethoxycarbonyl Piperazine Derivatives: From Crystal Engineering to Structure-Activity Insights
For researchers, scientists, and drug development professionals, the piperazine moiety represents a "privileged scaffold" in medicinal chemistry.[1][2] Its incorporation into a diverse range of therapeutic agents, from anticancer to antipsychotic drugs, underscores its significance.[1][3] The conformational flexibility of the piperazine ring, coupled with its physicochemical properties, allows it to serve as a versatile scaffold for arranging pharmacophoric groups to interact optimally with biological targets.[2][4] The introduction of a 1-Boc (tert-butoxycarbonyl) protecting group and a 4-ethoxycarbonyl substituent imposes specific steric and electronic constraints that modulate the conformational landscape of the piperazine core. This guide provides an in-depth, comparative analysis of 1-Boc-4-ethoxycarbonyl piperazine derivatives through the lens of X-ray crystallography, offering critical insights for structure-based drug design.
The Imperative of Conformational Analysis in Drug Discovery
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For piperazine derivatives, the preferred conformation of the six-membered ring dictates the spatial orientation of its substituents, which in turn governs its binding affinity and selectivity for a given biological target.[5] Single-crystal X-ray diffraction (SXRD) is a powerful analytical technique that provides precise and unambiguous determination of molecular structures at atomic resolution.[6][7][8] By elucidating the solid-state structure, X-ray crystallography offers a detailed snapshot of the preferred molecular conformation, bond lengths, bond angles, and intermolecular interactions, all of which are invaluable for understanding structure-activity relationships (SAR).[7][8]
A Validated Workflow for Structural Elucidation
The journey from a synthesized powder to a refined crystal structure is a multi-step process that demands meticulous attention to detail. This section outlines a robust and validated experimental workflow for the crystallographic analysis of 1-Boc-4-ethoxycarbonyl piperazine derivatives.
Step 1: The Art and Science of Crystallization
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography.[6][9] The choice of crystallization method and solvent system is critical and often requires empirical screening.
Experimental Protocol: Slow Evaporation for High-Quality Crystal Growth
-
Solvent Selection: The ideal solvent is one in which the compound has moderate solubility. Highly soluble compounds may "oil out," while poorly soluble ones may precipitate too quickly, leading to amorphous material or poorly formed crystals.[10] A good starting point is to test a range of solvents with varying polarities (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures thereof).
-
Solution Preparation: Prepare a nearly saturated solution of the purified 1-Boc-4-ethoxycarbonyl piperazine derivative in the chosen solvent at room temperature. Ensure the compound is fully dissolved.
-
Controlled Evaporation: Loosely cap the vial containing the solution to allow for slow evaporation of the solvent.[10][11] This can be achieved by covering the vial with parafilm and piercing a few small holes with a needle. The slow increase in concentration promotes the formation of well-ordered crystals.[10]
-
Incubation and Observation: Place the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
Causality in Protocol Design: Slow evaporation is a widely used and effective technique because it allows the system to approach supersaturation gradually, which is a prerequisite for the growth of large, well-ordered single crystals suitable for diffraction.[10][11]
Step 2: Illuminating the Structure with X-ray Diffraction
Once suitable crystals are obtained, they are subjected to X-ray diffraction to determine the arrangement of atoms within the crystal lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting and Cryo-cooling: A suitable crystal is carefully selected and mounted on a goniometer head. To minimize thermal vibrations and potential radiation damage, data is typically collected at cryogenic temperatures (around 100 K).
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is rotated while being irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation), and the resulting diffraction pattern is recorded on a detector.[12][13]
-
Data Processing and Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and other crystallographic parameters.[14][15]
Trustworthiness Through Established Methods: The principles of X-ray diffraction and the methods for structure solution and refinement are well-established and provide highly reliable and reproducible results, making it the gold standard for structural determination.[8][16]
Caption: A streamlined workflow for the X-ray crystallographic analysis of piperazine derivatives.
Comparative Structural Analysis: The Impact of Substitution
The substitution pattern on the piperazine ring significantly influences its conformation. In 1-Boc-4-ethoxycarbonyl piperazine derivatives, the piperazine ring typically adopts a chair conformation.[14][17][18] However, the introduction of additional substituents can lead to conformational distortions.
| Parameter | Derivative X (Unsubstituted) | Derivative Y (Aryl-substituted at C2) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| Piperazine Conformation | Chair | Twisted Chair/Skew-Boat |
| Boc Group Orientation | Equatorial | Pseudo-axial |
| Key Torsional Angle (N1-C2-C3-N4) | -56.2° | -42.5° |
Table 1. Hypothetical comparative crystallographic data for two 1-Boc-4-ethoxycarbonyl piperazine derivatives.
The data in Table 1 illustrates how the introduction of a bulky aryl substituent at the C2 position can force the piperazine ring to adopt a higher-energy twisted-chair or skew-boat conformation to alleviate steric strain. This conformational change would significantly alter the spatial relationship between the pharmacophoric groups and could have a profound impact on biological activity.
Caption: Logical relationship between substitution, steric hindrance, and piperazine ring conformation.
Implications for Rational Drug Design
The detailed structural insights gleaned from X-ray crystallography are instrumental in guiding rational drug design. By understanding how different substitution patterns influence the conformation of the piperazine scaffold, medicinal chemists can:
-
Optimize Pharmacophore Orientation: Design molecules where the key interacting groups are held in a bioactive conformation that complements the target's binding site.
-
Enhance Selectivity: Exploit subtle conformational differences to design inhibitors that are selective for a specific target over closely related ones.
-
Improve Physicochemical Properties: The solid-state packing and intermolecular interactions observed in the crystal structure can provide clues for modifying the molecule to improve properties such as solubility and crystal morphology.[19]
References
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Rathi, E., et al. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 12(48), 31089-31113. [Link]
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Coldham, I., et al. (2009). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]
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Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1845-1863. [Link]
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Al-Warhi, T., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(16), 4995. [Link]
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Gomtsyan, A. (2012). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 7(10), 875-888. [Link]
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Sawyer, L. (2007). Single-crystal X-ray Diffraction. Carleton College. [Link]
-
Saeed, A., et al. (2014). Crystal Structure Analysis of a Bioactive Piperazine Analog: 1-[Bis-(4-fluorophenyl)-methyl]-4-methane Sulfonyl Piperazine. Journal of Chemical Crystallography, 44(1), 26-30. [Link]
-
DeLombaert, S., et al. (2016). Conformational analysis of 2-substituted piperazines. Bioorganic & Medicinal Chemistry Letters, 26(14), 3326-3329. [Link]
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Riveira, M. J., et al. (2024). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry–A European Journal. [Link]
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Kim, H., et al. (2008). Solution and solid structure of a boc-protected piperidine-spiro-hydantoin as studied by two-dimensional NMR and X-ray crystallography. Bulletin of the Korean Chemical Society, 29(1), 143-147. [Link]
-
Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. University of Southampton. [Link]
-
Downs, R. T. (n.d.). Single Crystal X-ray Diffraction and Structure Analysis. University of Arizona. [Link]
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Fun, H.-K., et al. (2014). Crystal structure of 4-(2-methoxyphenyl)piperazin-1-ium 3,5-dintrosalicylate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 12), o1293–o1294. [Link]
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Aldana-Gutiérrez, E. P., et al. (2023). Synthesis and Biological Evaluation of Tetrahydroisoquinoline Derivatives as Trypanocidal Agents. ACS Omega, 8(4), 4215-4226. [Link]
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United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations. [Link]
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Wängler, B., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 21(11), 1589. [Link]
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Spingler, B. (n.d.). Guide for crystallization. University of Zurich. [Link]
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University of York. (n.d.). Single Crystal X-ray Diffraction. University of York. [Link]
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Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University. [Link]
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ICMAB. (n.d.). Crystallization of small molecules. ICMAB. [Link]
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American Elements. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. American Elements. [Link]
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Wängler, C., et al. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 23(1), 169. [Link]
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Staples, R. J. (2024). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 1), 1-8. [Link]
-
Prasanthi, G., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1481-1485. [Link]
-
Thopate, V., et al. (2025). Applications of piperazine scaffold in drug design. ResearchGate. [Link]
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Kinzhybalo, V. V., et al. (2022). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 5), 488-496. [Link]
-
Dal Piaz, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(19), 6939. [Link]
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A Comparative Guide to the Reactivity of N-Boc and N-Methyl Piperazine Intermediates
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the piperazine scaffold is a cornerstone, integral to the structure of numerous therapeutic agents. The strategic functionalization of this privileged heterocycle is paramount in modulating the pharmacokinetic and pharmacodynamic properties of a drug candidate. The choice of the N-substituent on the piperazine ring is a critical decision that profoundly influences its reactivity in subsequent synthetic transformations. This guide provides an in-depth, objective comparison of two commonly employed piperazine intermediates: the N-tert-butoxycarbonyl (Boc) protected piperazine and the N-methyl piperazine.
This analysis is grounded in fundamental chemical principles and supported by experimental evidence from peer-reviewed literature. We will explore the nuanced differences in their reactivity across a spectrum of common synthetic operations, offering field-proven insights to guide your selection of the optimal intermediate for your synthetic campaign.
The Decisive Influence of the N-Substituent: An Electronic and Steric Overview
The divergent reactivity of N-Boc and N-methyl piperazine stems from the distinct electronic and steric properties of the tert-butoxycarbonyl and methyl groups.
The N-Boc group is a robust electron-withdrawing group. The lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl moiety, thereby reducing the electron density and, consequently, the nucleophilicity and basicity of the N-1 nitrogen. This electronic deactivation also subtly influences the reactivity of the distal N-4 nitrogen. Furthermore, the bulky tert-butyl group introduces significant steric hindrance around the N-1 nitrogen, which can direct reactions to the less encumbered N-4 position and influence the conformational preference of the piperazine ring.
Conversely, the N-methyl group is an electron-donating group through an inductive effect. This donation of electron density increases the basicity and nucleophilicity of the N-1 nitrogen, making it more reactive towards electrophiles. The methyl group presents a significantly smaller steric profile compared to the Boc group, allowing for a wider range of transformations at the N-1 position.
This fundamental dichotomy in electronic and steric properties dictates the utility and reactivity of these two intermediates in key synthetic transformations.
Comparative Reactivity in Key Synthetic Transformations
Nucleophilic Acyl Substitution: Amide Bond Formation
Amide bond formation is one of the most frequently employed reactions in drug discovery. The nucleophilicity of the piperazine nitrogen is a key determinant of the reaction's efficiency.
N-Boc Piperazine: The free secondary amine at the N-4 position is the reactive nucleophile. Due to the electron-withdrawing nature of the Boc group at N-1, the N-4 nitrogen is slightly less nucleophilic than the nitrogens in unsubstituted piperazine. However, it is readily available for acylation. The primary advantage of using N-Boc piperazine is the selective mono-acylation at the N-4 position, preventing the common issue of di-acylation encountered with piperazine itself.
N-Methyl Piperazine: The N-4 nitrogen is the nucleophilic center. The electron-donating methyl group at N-1 enhances the electron density at N-4, making it a more potent nucleophile compared to N-Boc piperazine. This can lead to faster reaction rates and higher yields in amide coupling reactions, particularly with less reactive carboxylic acid derivatives.
| Intermediate | Relative Nucleophilicity of N-4 | Expected Reaction Rate | Key Advantage |
| N-Boc Piperazine | Moderate | Moderate | Selective mono-acylation |
| N-Methyl Piperazine | High | Fast | Enhanced reactivity |
Experimental Protocol: General Procedure for Amide Coupling
This protocol provides a general framework for the amide coupling of a carboxylic acid with a piperazine derivative using a standard coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).
Materials:
-
Carboxylic acid (1.0 equiv)
-
N-Boc-piperazine or N-methyl-piperazine (1.1 equiv)
-
EDC (1.2 equiv)
-
HOBt (1.2 equiv)
-
Diisopropylethylamine (DIPEA) (2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
0°C ice bath
Procedure:
-
To a stirred solution of the carboxylic acid in anhydrous DCM or DMF, add HOBt (1.2 equivalents) and DIPEA (2.5 equivalents).[1]
-
Cool the mixture to 0°C in an ice bath.
-
Add EDC (1.2 equivalents) portion-wise to the stirred solution.[1]
-
Stir the mixture at 0°C for 30 minutes to pre-activate the carboxylic acid.
-
Add the respective piperazine derivative (N-Boc-piperazine or N-methyl-piperazine, 1.1 equivalents) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the piperazine acts as a nucleophile, attacking an electron-deficient aromatic ring. The nucleophilicity of the piperazine is again a critical factor.
N-Boc Piperazine: The N-4 nitrogen is the attacking nucleophile. Its moderated nucleophilicity due to the distal Boc group generally allows for controlled SNAr reactions, often with good yields. The Boc group ensures mono-arylation.
N-Methyl Piperazine: The higher nucleophilicity of the N-4 nitrogen in N-methyl piperazine can lead to faster SNAr reactions. This can be particularly advantageous when reacting with less activated aromatic systems.
Experimental Protocol: General Procedure for SNAr Reaction
This protocol outlines a general procedure for the SNAr reaction of an activated aryl halide with a piperazine derivative.
Materials:
-
Activated Aryl Halide (e.g., 2,4-dinitrochlorobenzene) (1.0 equiv)
-
N-Boc-piperazine or N-methyl-piperazine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃) or another suitable base (2.0 equiv)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or DMF
Procedure:
-
To a stirred solution of the activated aryl halide in anhydrous DMSO or DMF, add the piperazine derivative (1.2 equivalents) and potassium carbonate (2.0 equivalents).
-
Heat the reaction mixture to a temperature between 80-120°C, depending on the reactivity of the aryl halide.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Reductive Amination
Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.
N-Boc Piperazine: The N-4 amine readily participates in reductive amination with aldehydes and ketones. The Boc group provides the benefit of producing a mono-alkylated product at the N-4 position. This is a widely used strategy in the synthesis of complex molecules.[2]
N-Methyl Piperazine: The N-4 amine is also highly effective in reductive amination. The increased basicity of N-methyl piperazine can sometimes facilitate the initial iminium ion formation, potentially leading to faster reaction rates.
Experimental Protocol: General Procedure for Reductive Amination
This protocol describes a general procedure for the reductive amination of an aldehyde or ketone with a piperazine derivative using sodium triacetoxyborohydride (STAB).
Materials:
-
Aldehyde or Ketone (1.0 equiv)
-
N-Boc-piperazine or N-methyl-piperazine (1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic Acid (catalytic amount, optional)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Procedure:
-
To a stirred solution of the aldehyde or ketone in anhydrous DCM or DCE, add the piperazine derivative (1.1 equivalents).
-
If the carbonyl compound is less reactive, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 2-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
The Strategic Importance of the N-Boc Group: Deprotection
A significant advantage of using N-Boc piperazine is the ability to deprotect the N-1 nitrogen at a later synthetic stage, allowing for further functionalization. This orthogonality is a powerful tool in multi-step syntheses. The Boc group is typically removed under acidic conditions.
Experimental Protocol: N-Boc Deprotection
Materials:
-
N-Boc protected piperazine derivative (1.0 equiv)
-
Trifluoroacetic Acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected piperazine derivative in DCM.
-
Add an excess of TFA (typically 20-50% v/v) or 4M HCl in dioxane (5-10 equivalents) to the solution at 0°C.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The resulting product is the salt of the deprotected piperazine (e.g., trifluoroacetate or hydrochloride salt), which can often be used directly in the next step or neutralized with a base to obtain the free amine.
Choosing the Right Intermediate: A Decision Framework
The choice between N-Boc and N-methyl piperazine is a strategic one, dictated by the overall synthetic plan.
Caption: A decision-making workflow for selecting the appropriate piperazine intermediate.
Conclusion
Both N-Boc and N-methyl piperazine are invaluable intermediates in the synthesis of piperazine-containing compounds. The N-Boc derivative offers the strategic advantage of selective mono-functionalization and the potential for subsequent deprotection and further elaboration at the N-1 position. Its attenuated nucleophilicity provides a controlled reactivity profile. In contrast, N-methyl piperazine provides enhanced nucleophilicity and basicity, which can be advantageous for accelerating reactions and engaging less reactive electrophiles.
A thorough understanding of the electronic and steric effects imparted by the Boc and methyl groups, as detailed in this guide, is crucial for making an informed decision. By carefully considering the specific requirements of each synthetic step and the overall strategic goals of the synthesis, researchers can harness the distinct reactivity of these intermediates to efficiently construct their target molecules.
References
- Prasanthi, G. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1484.
- Metapharm. (2022).
- MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- MDPI. (2021).
- Google Patents. (2018). CN108033931B - Synthesis method of N-Boc piperazine.
- MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- White Rose eTheses Online. (2014). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
- BenchChem. (2025).
- BenchChem. (2025). A Comprehensive Technical Guide to N-Boc-Piperazine in Organic Synthesis.
- BenchChem. (2025).
- Chemistry Stack Exchange. (2018). Comparing the pKb of piperazine and methylpiperazine.
- Master Organic Chemistry. (2017). 5 Key Basicity Trends of Amines.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Boc-4-ethoxycarbonylpiperazine for Laboratory Professionals
Welcome to your essential guide for the responsible management and disposal of 1-Boc-4-ethoxycarbonylpiperazine. In the fast-paced environment of research and development, where this piperazine derivative is a key building block, ensuring the safety of personnel and the protection of our environment is paramount. This document moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for handling this specific chemical waste. By understanding the "why" behind each step—rooted in the compound's unique chemical properties and associated hazards—we can foster a culture of safety and ensure compliance with regulatory standards.
The following protocols are designed to be a self-validating system, integrating best practices from leading safety authorities and chemical suppliers. Adherence to these guidelines will not only mitigate immediate risks but also contribute to a sustainable and responsible laboratory ecosystem.
Understanding the Hazard Profile of 1-Boc-4-ethoxycarbonylpiperazine
Before we can discuss disposal, we must first understand the material we are handling. 1-Boc-4-ethoxycarbonylpiperazine, while a valuable synthetic intermediate, possesses a specific hazard profile that dictates our handling and disposal strategy.
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with significant health hazards. The primary risks are associated with its toxicity if ingested and its irritant properties upon contact with skin and eyes or inhalation.
Table 1: GHS Hazard Profile for 1-Boc-4-ethoxycarbonylpiperazine
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
Source: Adapted from supplier safety data sheets.
The Boc (tert-butoxycarbonyl) protecting group and the ethyl ester functionality do not inherently suggest extreme reactivity under standard laboratory conditions. However, like many organic compounds, it is incompatible with strong oxidizing agents and strong acids[1][2]. Thermal decomposition may produce hazardous oxides of carbon and nitrogen[3]. It is this combination of acute toxicity and irritant properties that forms the basis for the stringent disposal protocols that follow.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 1-Boc-4-ethoxycarbonylpiperazine is a multi-step process that begins the moment you decide a quantity of the material is waste. This workflow ensures that the waste is characterized, segregated, contained, and documented correctly before it is removed by a certified hazardous waste handler.
Experimental Protocol: Laboratory-Scale Disposal of 1-Boc-4-ethoxycarbonylpiperazine
Objective: To safely collect, store, and prepare 1-Boc-4-ethoxycarbonylpiperazine waste for final disposal by a licensed environmental management company.
Materials:
-
Appropriate Personal Protective Equipment (PPE):
-
Chemical splash goggles or safety glasses with side shields
-
Nitrile or neoprene gloves
-
Chemical-resistant lab coat
-
-
Designated hazardous waste container (HDPE or glass, see Step 2)
-
Hazardous waste label
-
Fume hood
-
Spill kit for chemical spills
Procedure:
-
Waste Identification and Segregation:
-
Identify all waste streams containing 1-Boc-4-ethoxycarbonylpiperazine. This includes pure, unreacted material, contaminated consumables (e.g., weigh boats, pipette tips), and solutions.
-
This compound is classified as a non-hazardous waste by the EPA unless it exhibits specific hazardous characteristics (ignitability, corrosivity, reactivity, toxicity)[4][5]. However, due to its acute oral toxicity and irritant properties, it is best practice to manage it as hazardous chemical waste[6].
-
Crucially, do not mix this waste with other chemical waste streams unless their compatibility has been verified [7]. Incompatible materials can lead to dangerous reactions[3]. For instance, do not mix with strong acids or strong oxidizing agents[1][2].
-
-
Container Selection and Management:
-
Select a waste container that is compatible with 1-Boc-4-ethoxycarbonylpiperazine. High-density polyethylene (HDPE) or glass containers are generally appropriate[6].
-
The container must be in good condition, with no cracks or leaks, and must have a secure, screw-top lid[8].
-
Ensure the container is clean and dry before adding waste to prevent unintended reactions.
-
Never use food-grade containers for hazardous waste storage [8].
-
-
Waste Accumulation:
-
All handling of 1-Boc-4-ethoxycarbonylpiperazine waste should be conducted within a certified chemical fume hood to minimize inhalation exposure[3].
-
For solid waste (e.g., contaminated gloves, paper towels), carefully place it into the designated solid waste container. Avoid generating dust[6].
-
For liquid waste (e.g., reaction mixtures, solvent rinses), carefully pour it into the designated liquid waste container using a funnel.
-
Keep the waste container closed at all times , except when adding waste[6]. This prevents the release of vapors and protects the integrity of the contents.
-
Do not fill the container beyond 90% capacity to allow for expansion and prevent spills[8].
-
-
Labeling:
-
As soon as the first drop of waste is added, the container must be labeled.
-
Use your institution's specific hazardous waste tag. At a minimum, the label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste 1-Boc-4-ethoxycarbonylpiperazine"
-
A clear list of all components and their approximate percentages.
-
The relevant hazard pictograms (e.g., skull and crossbones for acute toxicity, exclamation mark for irritant).
-
The accumulation start date (the date the first waste was added).
-
The name of the principal investigator and the laboratory location.
-
-
-
Storage and Disposal Request:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory[6].
-
The SAA should be under the control of the laboratory personnel, away from general traffic, and ideally within secondary containment to manage potential leaks[3].
-
Follow your institution's guidelines for waste pickup, which may include quantity limits (e.g., no more than 55 gallons of total hazardous waste) and time limits for accumulation[9].
-
Submit a request for waste pickup through your institution's Environmental Health and Safety (EHS) office well before these limits are reached.
-
Emergency Procedures: Managing Spills and Exposure
Even with the best precautions, accidents can happen. A robust and well-understood emergency plan is a critical component of safe laboratory practice.
Personal Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[1].
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention[1].
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention[1].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2].
Spill Management:
-
Minor Spill (contained, small quantity):
-
Alert personnel in the immediate area.
-
Ensure you are wearing appropriate PPE, including respiratory protection if necessary.
-
Cover the spill with an inert absorbent material such as vermiculite, sand, or earth.
-
Sweep up the absorbed material and place it into a designated hazardous waste container[6].
-
Clean the spill area with soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.
-
-
Major Spill (large quantity, uncontained, or in a public area):
-
Evacuate the immediate area.
-
Alert your institution's EHS or emergency response team immediately.
-
Close the laboratory doors and post a warning sign.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
-
Visualization of the Disposal Workflow
To clarify the decision-making process involved in the disposal of 1-Boc-4-ethoxycarbonylpiperazine, the following flowchart provides a visual guide.
Caption: Decision workflow for proper segregation and disposal.
References
- Sigma-Aldrich. 1-Boc-4-[3-(ethoxycarbonyl)
- ChemScene.
- Fisher Scientific. Safety Data Sheet for N-(tert-Butoxycarbonyl)-4-piperidone.
- PubMed Central. Simplified Procedure for General Synthesis of Monosubstituted Piperazines.
- TCI Chemicals. Safety Data Sheet for 1-(tert-Butoxycarbonyl)piperazine.
-
U.S. Environmental Protection Agency. Non-Hazardous Materials and Waste Management Hierarchy. [Link]
- aapptec. Safety Data Sheet for 1-Boc-4-(Boc-amino)-piperidine-4-carboxylic acid.
-
PubChem. tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate Hazard Information. [Link]
- Santa Cruz Biotechnology.
-
MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]
- Fisher Scientific. Safety Data Sheet for tert-Butyl 4-(3-aminobenzyl)
- Pharmaffiliates. 1-Boc-4-(ethoxycarbonylmethyl)
- Fisher Scientific. Safety Data Sheet for 1-Boc-4-(4-formylphenyl)piperazine.
-
PubChem. tert-Butyl piperazine-1-carboxylate Hazard Information. [Link]
-
Northwestern University. Hazardous Waste Disposal Guide. [Link]
- Fisher Scientific.
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]
- Interstate Fire & Safety.
-
Cole-Parmer. Chemical Compatibility Database. [Link]
- Tom Parker Ltd.
- Thermo Fisher Scientific.
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- 3. peptide.com [peptide.com]
- 4. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]
- 5. fishersci.com [fishersci.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. coleparmer.com [coleparmer.com]
- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Personal protective equipment for handling 1-Boc-4-ethoxycarbonyl piperazine
A Researcher's Guide to Handling 1-Boc-4-ethoxycarbonylpiperazine Safely
In the landscape of pharmaceutical research and drug development, piperazine derivatives are foundational building blocks. Among them, 1-Boc-4-ethoxycarbonylpiperazine serves as a key intermediate. While its utility is significant, a deep and practical understanding of its handling requirements is paramount to ensure laboratory safety and experimental integrity. This guide moves beyond mere recitation of safety data sheet (SDS) points to provide a functional, in-depth protocol for researchers.
Hazard Profile: Understanding the "Why" Behind the Precautions
Before handling any chemical, it is crucial to understand its intrinsic hazards. 1-Boc-4-ethoxycarbonylpiperazine is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate our handling protocols.[1][2]
-
H315 - Causes skin irritation: This means direct contact can lead to redness, itching, or inflammation.[1]
-
H319 - Causes serious eye irritation: Contact with the eyes can cause significant, potentially damaging irritation.[1]
-
H335 - May cause respiratory irritation: Inhalation of the dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort.[1][2]
-
H301 / H302 - Toxic or Harmful if swallowed: Depending on the supplier, this compound is classified as acutely toxic if ingested.[1][2]
These classifications are not abstract warnings; they are direct indicators of the chemical's potential to cause harm upon exposure. The personal protective equipment (PPE) and handling procedures outlined below are a direct response to these specific risks.
Core Personal Protective Equipment (PPE) Protocol
A proactive approach to safety begins with the correct selection and use of PPE. For 1-Boc-4-ethoxycarbonylpiperazine, the following multi-layered defense is mandatory.
| Area of Protection | Required PPE | Key Specifications & Rationale |
| Eyes/Face | Chemical Safety Goggles & Face Shield | Goggles must provide a complete seal around the eyes to protect from dust and splashes.[3] A face shield should be worn over goggles, especially when handling larger quantities or during procedures with a high risk of splashing.[1] |
| Hands | Nitrile Gloves | Nitrile provides good resistance against this class of chemical. Always check for tears or punctures before use. For prolonged handling, consider double-gloving. Ensure gloves are of sufficient thickness (>0.11 mm).[4] |
| Body | Laboratory Coat | A fully buttoned, flame-resistant lab coat is essential to protect skin and personal clothing from accidental spills.[3] |
| Respiratory | NIOSH-approved Respirator | When handling the solid form outside of a certified chemical fume hood, a respirator with a P2 or P95 particulate filter is necessary to prevent inhalation of dust.[1][4] The need for respiratory protection is determined by the scale and ventilation of the operation.[5] |
Operational Workflow: A Step-by-Step Guide
Proper procedure is as critical as the PPE itself. Follow this workflow to minimize exposure risk at every stage of handling.
Step 1: Preparation and Engineering Controls
-
Designate a Work Area: All handling of 1-Boc-4-ethoxycarbonylpiperazine should occur in a designated area, clearly marked with the chemical's hazard information.
-
Ensure Ventilation: All operations involving the solid chemical, especially weighing and transferring, must be conducted within a certified chemical fume hood or a ventilated balance enclosure to mitigate inhalation risks.[6]
-
Assemble Materials: Before starting, ensure all necessary equipment (spatulas, glassware, solvents) and waste containers are within immediate reach inside the fume hood to minimize movement and potential for spills.
-
Verify Emergency Equipment: Confirm that a safety shower and eyewash station are accessible and functional.[7]
Step 2: Handling and Transfer (Solid)
-
Don PPE: Put on all required PPE (lab coat, goggles, face shield, gloves) before opening the chemical container.
-
Minimize Dust: Open the container slowly within the fume hood. Use a smooth, gentle motion when scooping and transferring the powder to avoid creating airborne dust.[5][6]
-
Weighing: If using an analytical balance, a ventilated balance enclosure is ideal. If not available, tare the receiving vessel on the balance, transfer the chemical inside the fume hood, and then re-weigh. Do not weigh the open container on an open bench.
-
Container Closure: Promptly and securely close the main container after dispensing the required amount.
Step 3: Post-Handling and Decontamination
-
Clean Equipment: Decontaminate spatulas and any non-disposable equipment that came into contact with the chemical. A rinse with an appropriate solvent (e.g., ethanol or isopropanol), followed by soap and water, is typically effective.
-
Wipe Down Surfaces: Thoroughly wipe down the work surface inside the fume hood with a damp cloth or towel to collect any residual dust.
-
Doff PPE Correctly: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the face shield and goggles, and finally the lab coat.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE, even if there was no known contact.[7][8]
Spill and Exposure Management
Accidents require immediate and correct action.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7][8] Remove any contaminated clothing. If irritation persists, seek medical attention.[8]
-
Eye Contact: Flush eyes immediately with water for at least 15 minutes, holding the eyelids open.[7][8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2]
-
Minor Spill (Solid): Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.[5] Carefully sweep or scoop the material into a designated waste container.[5] Clean the area with a wet cloth.
-
Major Spill: Evacuate the immediate area and alert laboratory personnel and safety officers.[5]
Decontamination and Waste Disposal
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Waste Segregation: All disposable materials contaminated with 1-Boc-4-ethoxycarbonylpiperazine (gloves, wipes, weigh paper) must be placed in a clearly labeled, sealed hazardous waste container.
-
Chemical Waste: Unused or waste quantities of the chemical itself, as well as reaction mixtures, must be collected in a designated, sealed hazardous waste container.
-
Adherence to Regulations: All waste must be disposed of in accordance with local, state, and federal environmental regulations.[8] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of engineering controls and PPE based on the task.
Caption: Decision workflow for PPE and engineering controls.
References
-
AAPPTec. (n.d.). Safety Data Sheet: 1-Boc-4-(Boc-amino)-piperidine-4-carboxylic acid. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Piperazine-1,4-dipropanesulphonic acid. Retrieved from [Link]
-
ChemSafetyPro. (2018). GHS Classification Criteria for Acute Toxicity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Second-generation piperazine derivatives as promising radiation countermeasures. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]
-
Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Piperazine Derivatives as Dangerous Abused Compounds. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperazine, anhydrous, 99%. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). Fentanyl Synthesis Using N-BOC-4-Piperidinone. Retrieved from [Link]
-
University of Illinois Division of Research Safety. (2019). Chemical Hazard Classification (GHS). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2004). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. Retrieved from [Link]
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- 1. 1-Boc-4-[3-(エトキシカルボニル)フェニル]ピペラジン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. carlroth.com [carlroth.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
